FFA2 agonist-1
Description
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Properties
Molecular Formula |
C25H22ClNO4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(2S,5R)-5-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H22ClNO4/c1-31-23-9-5-3-6-18(23)16-10-12-17(13-11-16)24(28)27-21(14-15-22(27)25(29)30)19-7-2-4-8-20(19)26/h2-13,21-22H,14-15H2,1H3,(H,29,30)/t21-,22+/m1/s1 |
InChI Key |
MCVFKGHKDGYDHZ-YADHBBJMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FFA2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Free Fatty Acid Receptor 2 (FFA2) agonists. FFA2, also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota. FFA2 is expressed in a variety of tissues, including immune cells, adipocytes, and enteroendocrine cells, and plays a crucial role in metabolic and inflammatory processes. This document details the signaling pathways, quantitative pharmacology of FFA2 agonists, and the experimental protocols used to elucidate their mechanism of action.
Core Signaling Pathways of FFA2 Activation
FFA2 activation by agonists initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins of the Gαi/o and Gαq/11 families. Furthermore, FFA2 activation can also trigger G protein-independent signaling through β-arrestin recruitment. The specific signaling pathway activated can be agonist-dependent, a phenomenon known as biased agonism, leading to distinct physiological outcomes.
Gαi/o-Mediated Signaling
Upon agonist binding, FFA2 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC). This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating various downstream cellular processes. In adipocytes, this pathway is responsible for the anti-lipolytic effect of FFA2 agonists.
DOT Diagram: FFA2 Gαi/o Signaling Pathway
Caption: FFA2 Gαi/o-mediated signaling pathway.
Gαq/11-Mediated Signaling
FFA2 can also couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
DOT Diagram: FFA2 Gαq/11 Signaling Pathway
Caption: FFA2 Gαq/11-mediated signaling pathway.
β-Arrestin-Mediated Signaling
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), FFA2 can recruit β-arrestins. This interaction is crucial for receptor desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
DOT Diagram: FFA2 β-Arrestin Signaling Pathway
Caption: FFA2 β-arrestin-mediated signaling and receptor internalization.
Quantitative Data on FFA2 Agonist Activity
The potency and efficacy of FFA2 agonists can vary depending on the specific ligand and the signaling pathway being measured. The following tables summarize the pharmacological data for endogenous and synthetic FFA2 agonists. Potency is typically expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 1: Pharmacological Properties of Endogenous Short-Chain Fatty Acids at Human FFA2
| Agonist (SCFA) | Gαi/o Pathway ([³⁵S]GTPγS) pEC₅₀ | Gαq/11 Pathway (Ca²⁺ Mobilization) pEC₅₀ | Reference |
| Acetate (C2) | 4.37 ± 0.06 | 3.79 ± 0.05 | [1] |
| Propionate (C3) | 4.64 ± 0.05 | 4.10 ± 0.06 | [1] |
| Butyrate (C4) | 4.21 ± 0.07 | 3.65 ± 0.06 | [1] |
| Valerate (C5) | 3.69 ± 0.08 | < 3.0 | [1] |
Table 2: Pharmacological Properties of Synthetic Agonists at Human FFA2
| Agonist | Gαi/o Pathway ([³⁵S]GTPγS) pEC₅₀ | Gαq/11 Pathway (Ca²⁺ Mobilization) pEC₅₀ | β-Arrestin 2 Recruitment pEC₅₀ | Reference |
| Compound 1 | 7.14 ± 0.08 | 6.68 ± 0.06 | 6.02 ± 0.10 | [2] |
| Compound 2 | 6.98 ± 0.12 | 6.39 ± 0.06 | 5.35 ± 0.09 | [2] |
| TUG-1375 | ~7.0 | ~7.0 | ~7.0 | [3] |
| 4-CMTB | ~6.0 | ~6.0 | ~6.0 | [3] |
| AZ-1729 | ~7.0 | Inactive | ~6.0 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of FFA2 agonists.
Gαi/o Activation Assay: [³⁵S]GTPγS Binding
This assay measures the activation of Gαi/o proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human FFA2.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (10 µM), and varying concentrations of the FFA2 agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC₅₀ and Emax values.
-
DOT Diagram: [³⁵S]GTPγS Binding Assay Workflow
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Gαq/11 Activation Assay: Intracellular Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.
Methodology:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing human FFA2 in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure baseline fluorescence.
-
Inject varying concentrations of the FFA2 agonist into the wells.
-
Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each agonist concentration.
-
Plot the peak response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC₅₀ and Emax values.
-
DOT Diagram: Intracellular Calcium Mobilization Assay Workflow
Caption: Workflow for the intracellular calcium mobilization assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor, often using bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) technologies.
Methodology (using EFC, e.g., PathHunter® assay):
-
Cell Line:
-
Use a commercially available cell line (e.g., CHO-K1) stably co-expressing FFA2 fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
-
Assay Procedure:
-
Plate the cells in a white, opaque 96-well plate and incubate overnight.
-
Add varying concentrations of the FFA2 agonist to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Plot the luminescence as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC₅₀ and Emax values.
-
DOT Diagram: β-Arrestin Recruitment Assay Workflow
Caption: Workflow for the β-arrestin recruitment assay.
GLP-1 Secretion Assay
This assay quantifies the release of GLP-1 from enteroendocrine L-cells in response to FFA2 agonist stimulation.
Methodology:
-
Cell Culture:
-
Culture an enteroendocrine cell line (e.g., GLUTag or STC-1) or primary murine colonic crypts.
-
For primary cultures, isolate colonic crypts by collagenase digestion.[4]
-
-
Secretion Experiment:
-
Wash the cells or crypts with a physiological saline solution.
-
Incubate with varying concentrations of the FFA2 agonist for a defined period (e.g., 2 hours).[4]
-
Collect the supernatant.
-
-
GLP-1 Quantification:
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Normalize the amount of secreted GLP-1 to the total cellular GLP-1 content or protein concentration.
-
Plot the normalized GLP-1 secretion as a function of agonist concentration.
-
Inhibition of Lipolysis Assay
This assay measures the ability of FFA2 agonists to inhibit isoproterenol-stimulated lipolysis in adipocytes.
Methodology:
-
Adipocyte Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
Lipolysis Experiment:
-
Wash the differentiated adipocytes with a suitable buffer.
-
Pre-incubate the cells with varying concentrations of the FFA2 agonist.
-
Stimulate lipolysis by adding a β-adrenergic agonist such as isoproterenol (B85558) (e.g., 10 µM).
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the cell culture medium.
-
-
Glycerol (B35011)/Free Fatty Acid Measurement:
-
Measure the concentration of glycerol or free fatty acids released into the medium using commercially available colorimetric assay kits.
-
-
Data Analysis:
-
Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each agonist concentration.
-
Plot the percentage inhibition as a function of agonist concentration to determine the pIC₅₀ value.
-
This guide provides a foundational understanding of the mechanism of action of FFA2 agonists, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers in academia and industry who are working to further elucidate the roles of FFA2 in health and disease and to develop novel therapeutics targeting this receptor.
References
- 1. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
Elucidating the FFA2 Agonist-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1][2] Activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are produced by the gut microbiota, FFA2 plays a crucial role in regulating various physiological processes.[1][3] Understanding the intricate signaling pathways initiated by FFA2 agonists is paramount for the development of novel and selective therapeutics. This technical guide provides an in-depth exploration of the FFA2 agonist-1 signaling cascade, detailed experimental protocols for its characterization, and a summary of quantitative data for key agonists.
The FFA2 Signaling Network: A Multi-faceted Cascade
Upon activation by an agonist, FFA2 does not rely on a single, linear signaling pathway. Instead, it engages a complex and branched network involving multiple G protein subtypes and β-arrestins, leading to a diverse array of cellular responses. The primary signaling arms of FFA2 are mediated through its coupling to Gαi/o and Gαq/11 proteins, as well as through G protein-independent pathways involving β-arrestins.[4][5]
Gαi/o-Mediated Signaling
The coupling of FFA2 to the inhibitory Gαi/o protein family triggers a cascade that primarily modulates adenylyl cyclase activity.
-
Initiation: Agonist binding induces a conformational change in FFA2, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.
-
Downstream Effects: The activated Gαi-GTP subunit dissociates from the βγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This pathway has been implicated in the inhibition of lipolysis in adipocytes.[8]
Gαq/11-Mediated Signaling
Simultaneously, FFA2 activation can stimulate the Gαq/11 pathway, which is centered around the activation of phospholipase C (PLC).[9][10][11]
-
Initiation: Agonist-bound FFA2 activates the Gαq/11 protein, causing the dissociation of the Gαq-GTP subunit.
-
Second Messenger Generation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12]
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9][10] The resulting increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, influencing processes such as hormone secretion (e.g., GLP-1) and cellular proliferation.[8][12]
β-Arrestin-Mediated Signaling
Beyond G protein-dependent pathways, FFA2 can also signal through the recruitment of β-arrestins.[4] This pathway is not only crucial for receptor desensitization and internalization but also for initiating distinct signaling cascades.
-
Recruitment and Scaffolding: Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular tail of FFA2.
-
Downstream Signaling: β-arrestins act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This can lead to the regulation of gene expression and other cellular functions, often with different kinetics and cellular localization compared to G protein-mediated signaling. The recruitment of β-arrestin 2 to FFA2 has been linked to anti-inflammatory effects through the inactivation of NFκB.[4]
Visualizing the FFA2 Signaling Pathways
To provide a clear visual representation of the complex signaling network initiated by an FFA2 agonist, the following diagrams have been generated using Graphviz.
Quantitative Analysis of FFA2 Agonist Activity
The potency and efficacy of various agonists at the FFA2 receptor can be quantified using a range of in vitro assays. The following table summarizes key pharmacological data for representative FFA2 agonists across different signaling readouts. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
| Agonist | Assay Type | Cell Line | Parameter | Value (pEC50) | Reference |
| Propionate (C3) | [35S]GTPγS Binding | hFFA2-HEK293 | pEC50 | 4.4 ± 0.1 | [13] |
| Propionate (C3) | Intracellular Ca2+ | hFFA2-CHO | pEC50 | 4.3 ± 0.1 | [13] |
| Acetate (C2) | [35S]GTPγS Binding | hFFA2-HEK293 | pEC50 | 3.5 ± 0.1 | [13] |
| Acetate (C2) | Intracellular Ca2+ | hFFA2-CHO | pEC50 | 3.2 ± 0.1 | [13] |
| TUG-1375 | Gi3 BRET | HEK293T | pEC50 | 7.5 ± 0.1 | [5] |
| TUG-1375 | Gq BRET | HEK293T | pEC50 | 7.4 ± 0.1 | [5] |
| Compound 187 | Gi3 BRET | HEK293T | pEC50 | 8.2 ± 0.1 | [5] |
| Compound 187 | Gq BRET | HEK293T | pEC50 | 8.1 ± 0.1 | [5] |
| AZ-1729 | Gi3 BRET | HEK293T | pEC50 | 7.8 ± 0.1 | [5] |
| 4-CMTB | Gi3 BRET | HEK293T | pEC50 | 6.5 ± 0.1 | [5] |
| 4-CMTB | Gq BRET | HEK293T | pEC50 | 6.3 ± 0.1 | [5] |
Key Experimental Protocols for FFA2 Signaling Elucidation
To enable researchers to investigate the FFA2 signaling pathway, this section provides detailed methodologies for the key experiments cited.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the signaling profile of a novel FFA2 agonist.
[35S]GTPγS Binding Assay (for Gαi/o Coupling)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation and is particularly effective for Gαi/o-coupled receptors.[14][15][16][17]
Materials:
-
Membranes from cells expressing FFA2
-
[35S]GTPγS
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Agonist of interest
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates (GF/C)
-
Microplate reader (for SPA) or filtration manifold and scintillation counter
Protocol:
-
Prepare cell membranes expressing FFA2 from cultured cells.
-
In a 96-well plate, add in the following order: assay buffer, cell membranes (10-20 µ g/well ), saponin (B1150181) (10 µg/ml, optional for signal enhancement), GDP (10 µM), and varying concentrations of the FFA2 agonist.
-
Initiate the reaction by adding [35S]GTPγS (0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
For filtration assay: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
For SPA: Add WGA-coated SPA beads and incubate for a further 30 minutes to allow membranes to bind to the beads.
-
Quantify the bound radioactivity using a scintillation counter (filtration) or a microplate scintillation counter (SPA).
-
Data are typically expressed as a percentage of the maximal response to a reference agonist, and EC50 values are determined by non-linear regression analysis.
Intracellular Calcium Mobilization Assay (for Gαq/11 Coupling)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway, commonly performed using a Fluorometric Imaging Plate Reader (FLIPR).[18][19][20][21][22]
Materials:
-
Cells stably expressing FFA2 (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist of interest
-
FLIPR or equivalent fluorescence plate reader
Protocol:
-
Seed FFA2-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer, often containing probenecid (e.g., 2.5 mM).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
During incubation, prepare a plate containing the FFA2 agonist at various concentrations (typically 3-5X final concentration).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure baseline fluorescence for a short period, then add the agonist to the cell plate and continue to record the fluorescence signal over time (typically 1-3 minutes).
-
The change in fluorescence intensity, indicative of intracellular calcium mobilization, is analyzed to determine the EC50 of the agonist.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a common downstream event of both Gαi/o and Gαq/11, as well as β-arrestin pathways.[23][24][25][26][27]
Materials:
-
FFA2-expressing cells
-
Serum-free medium
-
Agonist of interest
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Seed FFA2-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-18 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the FFA2 agonist for a predetermined time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry is used to quantify the band intensities, and the ratio of phospho-ERK to total-ERK is calculated.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor, often using enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).[28][29][30][31][32]
Materials:
-
Cells co-expressing FFA2 fused to a donor molecule (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to an acceptor molecule.
-
Agonist of interest
-
Assay-specific substrate
-
Luminometer or BRET-compatible plate reader
Protocol (Example using a chemiluminescent complementation assay):
-
Seed the engineered cells into 96- or 384-well white, opaque plates and culture overnight.
-
Prepare a dilution series of the FFA2 agonist.
-
Add the agonist to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagent containing the substrate for the complemented enzyme.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the luminescence signal using a plate reader.
-
The increase in signal corresponds to the extent of β-arrestin recruitment, from which the agonist's EC50 can be determined.
Conclusion
The elucidation of the this compound signaling pathway reveals a sophisticated network of intracellular communication that offers multiple points for therapeutic intervention. By employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize the pharmacological properties of novel FFA2 agonists. The quantitative data and pathway diagrams provided serve as a valuable resource for scientists and drug development professionals working to harness the therapeutic potential of this important receptor. A thorough understanding of the distinct signaling arms of FFA2 will be instrumental in the design of biased agonists that can selectively engage desired pathways to achieve improved efficacy and safety profiles for the treatment of metabolic and inflammatory disorders.
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3.4. Western Blotting and Detection [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 29. resources.revvity.com [resources.revvity.com]
- 30. m.youtube.com [m.youtube.com]
- 31. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Discovery and Synthesis of Novel FFA2 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of novel agonists for Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) and is implicated in various physiological processes, including metabolic regulation and inflammatory responses. This document details the signaling pathways of FFA2, methodologies for identifying and characterizing novel agonists, quantitative data for key compounds, and insights into their synthesis.
FFA2 Signaling Pathways
FFA2 activation by agonists initiates a cascade of intracellular signaling events primarily through two main G protein pathways: Gαi/o and Gαq/11.[1] These pathways can be activated to varying degrees by different ligands, a phenomenon known as biased agonism.[2]
-
Gαi/o Pathway: Coupling to the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This pathway is often associated with the anti-lipolytic effects of FFA2 activation in adipocytes.[3]
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[2][4] This pathway is involved in processes such as neutrophil chemotaxis and glucagon-like peptide-1 (GLP-1) secretion.[5][6]
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound FFA2 can also recruit β-arrestins.[7] This can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1]
Below are Graphviz diagrams illustrating the canonical FFA2 signaling pathways and a general workflow for the discovery of novel agonists.
Caption: FFA2 receptor signaling pathways upon agonist binding.
Caption: General experimental workflow for FFA2 agonist discovery.
Data Presentation: Potency of Novel FFA2 Agonists
The following tables summarize the in vitro potency of several recently developed novel FFA2 agonists. Potency is expressed as pEC50 (the negative logarithm of the half-maximal effective concentration, EC50). Higher pEC50 values indicate greater potency.
Table 1: Orthosteric Agonists
| Compound Name/Series | Assay Type | Species | pEC50 / pKi | Reference(s) |
| TUG-1375 | cAMP | Human | 7.11 | |
| cAMP | Murine | 6.44 ± 0.13 | ||
| Binding Affinity (pKi) | Human | 6.69 | [8] | |
| Compound 1 | [³⁵S]GTPγS | Human | 7.14 ± 0.08 | [9] |
| β-Arrestin-2 Recruitment | Human | ~6.9 | [9] | |
| ERK Phosphorylation | Human | 6.94 ± 0.16 | [2] | |
| Compound 2 | [³⁵S]GTPγS | Human | 6.98 ± 0.12 | [9] |
| β-Arrestin-2 Recruitment | Human | ~6.7 | [9] | |
| Thiazolidine (B150603) 31 (TUG-1375) | cAMP | Human | 7.11 | |
| β-Arrestin (BRET) | Human | 6.31 |
Table 2: Allosteric Agonists / Modulators
| Compound Name | Assay Type | Species | pEC50 | Reference(s) |
| 4-CMTB | Calcium Mobilization | Human | 6.38 | [1] |
| cAMP | Human | 5.88 ± 0.39 | ||
| [³⁵S]GTPγS | Human | 6.50 ± 0.16 | ||
| AZ1729 | cAMP | Human | > 500-fold more potent than C3 | |
| [³⁵S]GTPγS | Human | 7.23 ± 0.20 | ||
| IP1 Accumulation (Gq) | Human | Inactive |
Experimental Protocols
Detailed methodologies for key in vitro functional assays are provided below. These protocols are synthesized from various sources to provide a comprehensive guide.
Calcium Mobilization Assay
This assay measures the Gαq/11-mediated increase in intracellular calcium concentration upon FFA2 activation.
Principle: Cells expressing FFA2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Agonist binding to FFA2 activates the Gq pathway, leading to IP3-mediated calcium release from the endoplasmic reticulum. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable change in fluorescence intensity.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T or CHO-K1 cells stably or transiently expressing human FFA2 in appropriate media.
-
For transient transfection, co-transfect with a promiscuous Gα subunit like Gα16 if the cell line does not endogenously couple FFA2 to a robust calcium signal.
-
Plate cells in 96- or 384-well black-walled, clear-bottom microplates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Aspirate the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (agonists) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) in a separate compound plate.
-
-
Assay Execution and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handling to add the agonist solutions from the compound plate to the cell plate.
-
Immediately begin recording fluorescence intensity over time (typically 60-180 seconds).
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This assay quantifies the Gαi/o-mediated inhibition of cAMP production.
Principle: FFA2 activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, cells are first stimulated with forskolin (B1673556), an adenylyl cyclase activator, to raise basal cAMP levels. The ability of an FFA2 agonist to reduce this forskolin-stimulated cAMP level is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
Detailed Protocol:
-
Cell Culture:
-
Use a cell line (e.g., CHO-K1) stably expressing FFA2.
-
Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Assay Setup:
-
Dispense the cell suspension into a 384-well white microplate.
-
Add serial dilutions of the test compounds (agonists).
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection (HTRF Example):
-
Lyse the cells and add the HTRF detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
The HTRF ratio is inversely proportional to the amount of intracellular cAMP.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50.
-
[³⁵S]GTPγS Binding Assay
This is a direct functional assay that measures the activation of G proteins by an agonist-occupied receptor.
Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to FFA2 promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is a direct measure of G protein activation.[5]
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing FFA2. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[9]
-
Store membrane aliquots at -80°C.
-
-
Assay Reaction:
-
In a 96-well plate, combine cell membranes (5-20 µg of protein per well), serial dilutions of the test agonist, and GDP in an assay buffer.
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.[9]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific [³⁵S]GTPγS binding against the agonist concentration and fit with a sigmoidal dose-response model to obtain EC50 and Emax values.[5]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor.
Principle: Several technologies can be used, such as BRET (Bioluminescence Resonance Energy Transfer) or Enzyme Fragment Complementation (EFC, e.g., PathHunter assay). In a BRET assay, FFA2 is fused to a bioluminescent donor (e.g., Renilla Luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Agonist-induced recruitment brings the donor and acceptor into close proximity, allowing for energy transfer and a detectable BRET signal.[9]
Detailed Protocol (BRET Example):
-
Cell Line and Plating:
-
Use a cell line co-expressing FFA2 fused to a BRET donor and β-arrestin-2 fused to a BRET acceptor.
-
Plate the cells in a 96-well white, clear-bottom microplate.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
Add serial dilutions of the test agonists.
-
-
Measurement:
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in the BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50.
-
Synthesis of Novel FFA2 Agonists
The development of novel FFA2 agonists has moved from simple short-chain fatty acids to more complex and potent small molecules. Below are representative synthetic approaches for key classes of FFA2 agonists.
Synthesis of Thiazolidine Agonist (TUG-1375)
TUG-1375 is a potent and selective orthosteric FFA2 agonist with a thiazolidine core. Its synthesis involves a multi-step process that allows for rapid diversification. A key feature is the bioisosteric replacement of a pyrrolidine (B122466) core with a more synthetically tractable thiazolidine scaffold.[3] The detailed synthetic procedures are often found in the supporting information of the primary publication.
Synthesis of Phenylacetamide Allosteric Agonists (e.g., 4-CMTB)
The phenylacetamide series, including the well-characterized allosteric agonist 4-CMTB, represents another important class of synthetic FFA2 modulators. The synthesis generally involves the coupling of a substituted phenylacetic acid with a suitable amine-containing heterocyclic moiety.[1]
Synthesis of FFA2 Antagonists (for reference)
For context, the synthesis of antagonists like CATPB ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid) and GLPG0974 has also been described. For instance, the synthesis of tetrazole-based antagonists, which are bioisosteres of carboxylic acids like CATPB, involves multi-step sequences starting from derivatives of phenylalanine.[1] The synthesis of GLPG0974 involves the development of an azetidine (B1206935) core.
References
- 1. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of FFA2 Agonists
For Researchers, Scientists, and Drug Development Professionals
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases. Activated by short-chain fatty acids (SCFAs) produced by gut microbiota, FFA2 plays a crucial role in modulating immune responses, insulin (B600854) secretion, and appetite regulation.[1] The development of potent and selective FFA2 agonists is a key objective for realizing the therapeutic potential of targeting this receptor. This guide provides a detailed overview of the structure-activity relationship (SAR) studies of FFA2 agonists, experimental methodologies, and the underlying signaling pathways.
Core Concepts in FFA2 Agonist SAR
The SAR of FFA2 agonists is primarily centered around mimicking the interactions of endogenous SCFAs while improving potency, selectivity, and pharmacokinetic properties. FFA2 is known for its dual coupling to both Gαq/11 and Gαi/o G-proteins, leading to distinct downstream signaling cascades.[2] This dual signaling capability introduces the possibility of developing biased agonists that preferentially activate one pathway over the other, offering a more targeted therapeutic effect.[1]
Key structural features that govern the activity of FFA2 agonists include:
-
A Carboxylic Acid Moiety: This is a critical feature for orthosteric agonists, as the carboxylate group forms key ionic interactions with positively charged arginine residues (Arg180/R5.39 and Arg255/R7.35) in the binding pocket of FFA2.[3][4]
-
Hydrophobic Core: The carbon chain of SCFAs or the core scaffold of synthetic agonists interacts with a hydrophobic pocket within the receptor. The size and shape of this core are major determinants of potency and selectivity against the closely related FFA3 receptor.
-
α-Carbon Substitution: SAR studies have revealed that substitution at the α-carbon of carboxylic acid ligands can dictate selectivity between FFA2 and FFA3. Ligands with sp2- or sp-hybridized α-carbons tend to be selective for FFA2, while those with substituted sp3-hybridized α-carbons often show a preference for FFA3.[5][6]
Quantitative SAR Data of FFA2 Agonists
The following tables summarize the in vitro potency of various FFA2 agonists across different functional assays. These assays measure distinct downstream signaling events following receptor activation.
Table 1: Potency of Endogenous Short-Chain Fatty Acid Agonists at Human FFA2
| Compound | Assay Type | Measured Endpoint | pEC50 | Emax (% of Propionate) |
| Propionate (C3) | [³⁵S]GTPγS Binding | Gαi/o activation | 4.27 | 100% |
| Propionate (C3) | Calcium Mobilization | Gαq/11 activation | 3.50 | 100% |
| Acetate (C2) | [³⁵S]GTPγS Binding | Gαi/o activation | ~4.0 | Similar to Propionate |
| Acetate (C2) | Calcium Mobilization | Gαq/11 activation | ~3.3 | Similar to Propionate |
| Butyrate (C4) | [³⁵S]GTPγS Binding | Gαi/o activation | ~3.8 | Similar to Propionate |
| Butyrate (C4) | Calcium Mobilization | Gαq/11 activation | ~3.0 | Similar to Propionate |
Data compiled from multiple sources. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Table 2: Potency of Synthetic FFA2 Agonists
| Compound | Assay Type | Measured Endpoint | pEC50 | Emax (% of Propionate/C3) | Reference |
| Compound 1 | [³⁵S]GTPγS Binding | Gαi/o activation | 7.14 ± 0.08 | Not Reported | [7][8] |
| Compound 1 | Calcium Mobilization | Gαq/11 activation | 6.68 ± 0.06 | 132 ± 4% | [7][8] |
| Compound 2 | [³⁵S]GTPγS Binding | Gαi/o activation | 6.98 ± 0.12 | Not Reported | [7][8] |
| Compound 2 | Calcium Mobilization | Gαq/11 activation | 6.39 ± 0.06 | 130 ± 4% | [7][8] |
| TUG-1375 | cAMP Inhibition | Gαi/o activation | ~7.0 | Not Reported | [9] |
| TUG-1375 | β-arrestin Recruitment | β-arrestin signaling | ~6.5 | Similar to C3 | [9] |
| 4-CMTB (Ago-allosteric) | [³⁵S]GTPγS Binding | Gαi/o activation | 6.53 ± 0.11 | Not Reported | [7] |
| 4-CMTB (Ago-allosteric) | cAMP Inhibition | Gαi/o activation | 6.27 ± 0.32 | Not Reported | [7] |
| AZ1729 (Biased Agonist) | Gαi3 Activation | Gαi/o activation | ~7.5 | High Efficacy | [9] |
| AZ1729 (Biased Agonist) | Gαq Activation | Gαq/11 activation | Minimal Activity | Minimal Efficacy | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by FFA2 and a typical workflow for screening and characterizing FFA2 agonists.
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pa2online.org [pa2online.org]
- 5. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective orthosteric free fatty acid receptor 2 (FFA2) agonists: identification of the structural and chemical requirements for selective activation of FFA2 versus FFA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Ligands of Free Fatty Acid Receptor 2 (FFAR2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands for the Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43). It details the receptor's signaling pathways, quantitative data on ligand potency, and methodologies for key experimental assays used in its study.
Introduction to FFAR2 and its Endogenous Ligands
Free Fatty Acid Receptor 2 (FFAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including metabolic regulation, immune responses, and gut homeostasis.[1][2] It is activated by short-chain fatty acids (SCFAs), which are primarily produced by the fermentation of dietary fibers by the gut microbiota.[3] The principal endogenous ligands for FFAR2 are acetate (B1210297), propionate (B1217596), and butyrate.[3][4] Due to its involvement in a range of physiological functions, FFAR2 has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[5]
Quantitative Data: Potency of Endogenous Ligands
The potency of endogenous ligands for FFAR2 is typically determined by measuring their half-maximal effective concentration (EC50) in various functional assays. The following table summarizes the reported EC50 values for the primary endogenous ligands of FFAR2. It is important to note that these values can vary depending on the cell type, assay conditions, and the specific signaling pathway being measured.
| Endogenous Ligand | Assay Type | Cell Line | Reported EC50 (µM) | Reference(s) |
| Acetate | cAMP Inhibition | CHO-hGPR43 | ~300 - 4230 | [3][6][7] |
| Calcium Mobilization | HEK293-GPR43 | ~57.72 | [7] | |
| IP1 Accumulation | NCI-H716 | ~340 - 395 | [3] | |
| Propionate | cAMP Inhibition | CHO-hGPR43 | ~4241 | [3] |
| Calcium Mobilization | HEK293-GPR43 | - | ||
| IP1 Accumulation | NCI-H716 | ~343 - 368 | [3] | |
| Butyrate | cAMP Inhibition | CHO-hGPR43 | ~3360 | [3] |
| Calcium Mobilization | HEK293-GPR43 | - | ||
| IP1 Accumulation | NCI-H716 | ~2967 | [3] |
Note: The potency order for human FFAR2 is generally considered to be acetate ≈ propionate > butyrate.[3]
FFAR2 Signaling Pathways
FFAR2 is known to couple to two main G-protein signaling pathways: Gαi/o and Gαq. This dual coupling allows for a diverse range of cellular responses upon ligand binding.[3]
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[8]
The activation of these pathways can be visualized as follows:
Caption: FFAR2 dual G-protein signaling pathways.
Experimental Protocols
The characterization of endogenous ligands for FFAR2 involves several key in vitro assays. Below are detailed methodologies for these experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway by FFAR2 agonists.
Materials:
-
HEK293 cells stably expressing human FFAR2 (HEK293-hFFAR2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system (e.g., FlexStation).
Protocol:
-
Cell Seeding: Seed HEK293-hFFAR2 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 4.5 x 10⁴ cells/well) and incubate overnight.[9]
-
Dye Loading:
-
Washing: Gently wash the cells twice with the assay buffer containing probenecid to remove extracellular dye.
-
Compound Addition and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Use the injector to add the endogenous ligands (acetate, propionate, butyrate) at various concentrations.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, excitation is typically at 340 nm and 380 nm, with emission at 510 nm.
-
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is proportional to the change in intracellular calcium concentration. Calculate the EC50 values from the dose-response curves.
Caption: Workflow for a calcium mobilization assay.
cAMP Inhibition Assay
This assay measures the decrease in intracellular cAMP levels following the activation of the Gαi/o pathway by FFAR2 agonists.
Materials:
-
CHO cells stably expressing human FFAR2 (CHO-hFFAR2).
-
Cell culture medium.
-
Assay buffer (e.g., PBS).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
384-well plates.
-
Plate reader capable of detecting the assay signal.
Protocol:
-
Cell Preparation: Thaw and resuspend assay-ready CHO-hFFAR2 cells in the assay buffer.[6]
-
Compound Incubation:
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's protocol to add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).
-
Incubate as recommended by the kit instructions.
-
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Calculate the EC50 values for the inhibition of forskolin-stimulated cAMP production from the dose-response curves.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation
BRET assays can be used to monitor the interaction between FFAR2 and its cognate G-proteins (Gαi and Gαq) in real-time in living cells.
Materials:
-
HEK293 cells.
-
Expression vectors for FFAR2, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and a Gβγ subunit fused to a BRET acceptor (e.g., YFP).
-
Transfection reagent.
-
Cell culture medium.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
96-well white, clear-bottom plates.
-
BRET-compatible plate reader.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the expression vectors for FFAR2, the Rluc-tagged Gα subunit, and the YFP-tagged Gβγ subunits. Seed the transfected cells into 96-well plates.
-
Cell Culture: Culture the cells for 24-48 hours to allow for protein expression.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to the wells.
-
Measure the baseline BRET signal.
-
Add the endogenous ligands at various concentrations.
-
Immediately begin measuring the BRET signal over time.
-
-
Data Analysis: An increase or decrease in the BRET ratio (acceptor emission / donor emission) indicates a conformational change in the G-protein complex upon receptor activation. Plot the change in BRET ratio against the ligand concentration to determine the EC50.
Caption: Workflow for a BRET-based G-protein activation assay.
NFAT Luciferase Reporter Assay
This assay is used to measure the activation of the Gαq pathway by monitoring the activity of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that is activated by calcium signaling.
Materials:
-
HEK293 cells.
-
Expression vectors for FFAR2 and an NFAT-responsive luciferase reporter.
-
Transfection reagent.
-
Cell culture medium.
-
Luciferase assay reagent.
-
96-well white plates.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the FFAR2 expression vector and the NFAT-luciferase reporter vector. Seed the transfected cells into 96-well plates.[10]
-
Cell Culture: Culture the cells for 24 hours to allow for protein expression.[10]
-
Ligand Stimulation:
-
Replace the culture medium with a serum-free medium.
-
Add the endogenous ligands at various concentrations.
-
Incubate for a sufficient period to allow for gene transcription and luciferase expression (e.g., 6-24 hours).[11]
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the activation of the NFAT pathway. Calculate the EC50 values from the dose-response curves.[10]
Conclusion
The study of the endogenous ligands of FFAR2 is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to characterize the interactions between short-chain fatty acids and FFAR2, and to elucidate the downstream signaling events. A thorough understanding of these processes is essential for the development of novel therapeutics targeting this important receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Butyrate and Propionate Protect against Diet-Induced Obesity and Regulate Gut Hormones via Free Fatty Acid Receptor 3-Independent Mechanisms | PLOS One [journals.plos.org]
- 5. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differing roles for short chain fatty acids and GPR43 agonism in the regulation of intestinal barrier function and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Combination of Acetate, Propionate, and Butyrate Increases Glucose Uptake in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
The Role of Free Fatty Acid Receptor 2 (FFA2) in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), has emerged as a critical signaling molecule in the complex interplay between the gut microbiome, host metabolism, and immune function. Activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate—key metabolites produced by microbial fermentation of dietary fiber—FFA2 is implicated in a range of physiological processes relevant to metabolic diseases. Its expression in key metabolic tissues, including pancreatic islets, adipocytes, and enteroendocrine cells, positions it as a promising therapeutic target for conditions such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of FFA2 function, its signaling pathways, and its role in metabolic homeostasis and disease, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to FFA2 Receptor
FFA2 is a G protein-coupled receptor (GPCR) that belongs to a family of free fatty acid receptors. It is broadly expressed in various metabolically active tissues, including the intestine, pancreas, adipose tissue, and immune cells.[1] The activation of FFA2 by SCFAs triggers diverse downstream signaling cascades, primarily through the coupling to Gαi/o and Gαq/11 G proteins.[2][3] This dual coupling allows for a complex and context-dependent regulation of cellular functions, contributing to both the maintenance of metabolic homeostasis and the pathophysiology of metabolic disorders.[4] The role of FFA2 in metabolic diseases is an area of intense research, with studies in animal models yielding intriguing, and at times conflicting, results, suggesting a nuanced and tissue-specific function for this receptor.[5][6]
FFA2 Signaling Pathways
The binding of SCFAs to FFA2 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The specific downstream effects are dictated by the G protein subtype to which FFA2 couples in a particular cell type.
-
Gαi/o Pathway: In tissues like adipocytes, FFA2 coupling to the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This pathway is primarily associated with the anti-lipolytic effect of FFA2 activation, where it inhibits the breakdown of triglycerides into free fatty acids.[4] In some contexts, Gαi/o signaling in pancreatic β-cells has been suggested to inhibit insulin (B600854) secretion.[2]
-
Gαq/11 Pathway: In other cell types, such as enteroendocrine L-cells and pancreatic β-cells, FFA2 couples to the Gαq/11 subunit.[2] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is linked to the stimulation of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion from L-cells and the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][4]
-
β-Arrestin Pathway: Beyond G protein-mediated signaling, FFA2 can also signal through β-arrestins.[3] Ligand-activated FFA2 can recruit β-arrestin 2, which can lead to receptor internalization and desensitization, as well as initiate distinct signaling cascades that can have anti-inflammatory effects.[3]
References
- 1. Intestinal FFA2 promotes obesity by altering food intake in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists [frontiersin.org]
- 6. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Free Fatty Acid Receptor 2 (FFA2) in Inflammatory Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are primarily produced through the fermentation of dietary fiber by the gut microbiota.[1][2] Emerging as a critical link between the metabolic system and the immune system, FFA2 is highly expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and lymphocytes.[3][4] Its activation initiates a complex network of signaling pathways that can either promote or resolve inflammation, depending on the cellular context and the specific inflammatory milieu. This technical guide provides an in-depth exploration of the core signaling mechanisms of FFA2, its multifaceted roles in key immune cells, its implications in inflammatory diseases such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), and detailed protocols for essential experimental assays used to investigate its function.
FFA2 Signaling Pathways in Inflammation
FFA2 is a pleiotropic receptor, capable of coupling to distinct families of heterotrimeric G proteins, primarily the inhibitory Gi/o and the Gq/11 families.[3][5] This dual coupling allows for a diverse and context-specific range of downstream cellular responses.
-
Gi/o-Mediated Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is fundamentally linked to the chemotactic responses of immune cells, particularly neutrophils.[4] The effects mediated by this pathway are sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gi/o proteins.[3][4]
-
Gq/11-Mediated Pathway: Coupling to Gq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This rapid increase in intracellular calcium concentration is a key signaling event that modulates various cellular functions, including the release of inflammatory mediators.[1][4]
-
β-Arrestin-Mediated Signaling: Beyond G protein-dependent pathways, ligand-activated FFA2 can also recruit β-arrestin.[8] This interaction can lead to receptor desensitization and internalization, but also initiates distinct, G protein-independent signaling cascades. Notably, β-arrestin-2 recruitment has been linked to the dephosphorylation and inactivation of NF-κB, suggesting a direct anti-inflammatory mechanism.[8]
-
Downstream Kinase Activation: Both Gi/o and Gq/11 pathways converge on the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 pathways.[4] Activation of these kinases regulates a wide array of cellular processes, from gene expression to cell migration and cytokine production.
Below is a diagram illustrating the primary signaling cascades initiated by FFA2 activation.
Role of FFA2 in Key Immune Cells
FFA2 is differentially expressed across various immune cell populations, where it orchestrates specific inflammatory functions.
2.1 Neutrophils Neutrophils express high levels of FFA2, and its activation is critical for their function.[3]
-
Chemotaxis: SCFAs act as chemoattractants for neutrophils, guiding their migration to sites of inflammation and infection in a Gi/o-dependent manner.[3] Optimal chemotactic responses are typically observed with SCFA concentrations in the low millimolar range (0.1-3 mM).[9]
-
Priming and Activation: While SCFAs alone are weak activators, they can prime neutrophils to enhance their response to other inflammatory stimuli.[10] Acetate, for instance, enhances the oxidative burst, cytokine release, and phagocytic capacity of neutrophils in response to bacterial components.[10][11]
-
Cytokine Production: FFA2 activation can promote the production of pro-inflammatory cytokines like IL-1β through inflammasome activation.[12]
2.2 Macrophages and Monocytes In macrophages, FFA2's role appears to be phenotype-dependent.
-
Pro-inflammatory Cytokine Release: In M2-type macrophages, FFA2 stimulation is associated with the induction and release of TNF-α.[3]
-
Apoptosis of Pro-inflammatory Macrophages: In some contexts, FFA2 activation on infiltrating pro-inflammatory macrophages can induce their apoptosis, contributing to the resolution of inflammation.[13]
2.3 Dendritic Cells (DCs) and Lymphocytes FFA2 plays a significant role in bridging innate and adaptive immunity.
-
B Cell Differentiation: Activation of FFA2 on dendritic cells leads to the production of B-cell activating factor (BAFF) and aldehyde dehydrogenase 1 family member A2 (ALDH1A2).[3] These factors promote the differentiation of B cells into plasma cells, which are responsible for producing Immunoglobulin A (IgA) and IgG, crucial for mucosal immunity.[3]
-
Innate Lymphoid Cells (ILC3s): In ILC3s, FFA2 activation upregulates the IL-1 receptor and directly stimulates the production of IL-22, a cytokine vital for maintaining epithelial barrier integrity and host defense.[3][12]
The following diagram illustrates the diverse roles of FFA2 across different immune cell types.
Data Presentation: Quantitative Analysis of FFA2 Activation
The potency and efficacy of ligands at FFA2 can vary depending on the specific SCFA, the G protein pathway engaged, and the assay readout.
Table 1: Potency (pEC₅₀) of Endogenous and Synthetic FFA2 Agonists in Different Signaling Assays
| Ligand | Assay Type | Pathway | pEC₅₀ (Mean ± SEM) | Cell System | Reference |
|---|---|---|---|---|---|
| Propionate (C3) | [³⁵S]GTPγS Binding | Gi/o | 4.27 ± 0.05 | hFFA2-eYFP expressing Flp-In T-REx 293 | [1] |
| Propionate (C3) | Ca²⁺ Mobilization | Gq/11 | 3.50 ± 0.10 | hFFA2-eYFP expressing Flp-In T-REx 293 | [1] |
| Propionate (C3) | ERK Phosphorylation | Gi/o & Gq/11 | 3.56 ± 0.11 | hFFA2-eYFP expressing Flp-In T-REx 293 | [1] |
| Propionate (C3) | β-Arrestin-2 Recruitment | β-Arrestin | 3.46 ± 0.01 | hFFA2-eYFP expressing HEK293T | [1] |
| 4-CMTB (Synthetic) | cAMP Inhibition | Gi/o | 5.88 ± 0.39 | FFA2-expressing 293 cells | [6] |
| TUG-1375 (Synthetic) | TGFα Shedding Assay | Gq-biased | ~6.0 (sub-micromolar) | FFA2-expressing cells | [8] |
| Acetate | cAMP Inhibition | Gi/o | 3.95 ± 0.13 | FFA2-expressing 293 cells |[6] |
Table 2: Quantitative Effects of FFA2 Activation in Inflammatory Models
| Model System | Treatment | Quantitative Outcome | Effect Magnitude | Reference |
|---|---|---|---|---|
| Mouse Neutrophils | Propionate | Chemotaxis (Transwell) | ~4-fold increase over basal | [9] |
| Mouse Neutrophils | Acetate | Chemotaxis (Transwell) | ~2.5-fold increase over basal | [9] |
| Human Neutrophils | 1 mM Acetate | Phagocytosis of S. aureus | ~1.5-fold increase in phagocytic capacity | [10] |
| Human Neutrophils | 1 mM Acetate | Killing of S. aureus | ~20% increase in bacterial killing | [10] |
| DSS-Induced Colitis (Mice) | Irisin Treatment (may act upstream or parallel to FFA2 pathways) | Colon Histopathology Score | Score reduced from >10 to ~5 | [14] |
| DSS-Induced Colitis (Mice) | Irisin Treatment | Colonic TNF-α+ Cell Count | Reduced by ~30-40% |[14] |
Role of FFA2 in Inflammatory Diseases
4.1 Inflammatory Bowel Disease (IBD) The role of FFA2 in IBD is complex and appears contradictory across different studies. This may be due to the severity of the inflammatory model, the specific gut microbial composition, and the dual pro- and anti-inflammatory potential of the receptor.
-
Anti-Inflammatory Role: Several studies suggest a protective role. FFA2-deficient mice have shown exacerbated inflammation in models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), indicating that FFA2 signaling is necessary for the normal resolution of inflammation.[15] Activation of FFA2 can enhance the gut epithelial barrier and promote the secretion of anti-inflammatory cytokines like IL-22.[12]
-
Pro-Inflammatory Role: Conversely, other reports suggest FFA2 can contribute to inflammation. Activation of FFA2 on intestinal epithelial cells and neutrophils can lead to the production of chemokines and cytokines that recruit inflammatory cells.[4][12]
4.2 Rheumatoid Arthritis (RA) In the context of RA, FFA2 signaling appears to be predominantly protective.
-
B Cell Regulation: Studies in mouse models of collagen-induced arthritis have shown that administration of SCFAs improves symptoms. This effect is dependent on FFA2 expressed on CD19+ B cells and is associated with an increase in the frequency of regulatory B cells (Bregs), which can suppress inflammatory responses.
Experimental Protocols
5.1 Neutrophil Chemotaxis Assay (Boyden Chamber) This assay quantifies the directed migration of neutrophils toward a chemoattractant.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood (human) or bone marrow (mouse) using density gradient centrifugation (e.g., Ficoll-Paque) or negative selection kits.[5] Resuspend isolated cells in a serum-free medium at a concentration of 1 x 10⁷ cells/ml.[5]
-
Chamber Preparation: Use a multi-well Boyden chamber apparatus with a microporous polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.[11]
-
Loading: Add the chemoattractant (e.g., SCFAs at 0.1-10 mM, or fMLP as a positive control) diluted in assay buffer to the lower chambers.[5][9] Add the neutrophil suspension to the upper chambers.[5]
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a period sufficient for migration (typically 20-60 minutes).[5][11]
-
Quantification: After incubation, remove the membrane. Scrape non-migrated cells from the upper surface.[5] Fix and stain the membrane (e.g., with a hematology stain).[5] Count the number of cells that have migrated to the lower side of the membrane using light microscopy. Alternatively, quantify migrated cells in the lower chamber by measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®).[11]
5.2 Calcium Mobilization Assay This assay measures the Gq/11-mediated increase in intracellular calcium following receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing FFA2 (either endogenously or through transfection) in a 96-well, black, clear-bottom microplate and culture to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.
-
Compound Preparation: Prepare FFA2 agonists at various concentrations (typically 5x final concentration) in a separate 96-well compound plate.
-
Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).[7] The instrument records a baseline fluorescence reading from each well.
-
Agonist Addition: The instrument's integrated pipettor automatically adds the agonist from the compound plate to the cell plate.
-
Data Acquisition: Fluorescence is monitored kinetically in real-time immediately following compound addition. Activation of the Gq/11 pathway results in a rapid increase in fluorescence intensity as the dye binds to the released intracellular calcium. Data is typically expressed as Relative Fluorescence Units (RFU).
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCFAs Induce Mouse Neutrophil Chemotaxis through the GPR43 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetate sensing by GPR43 alarms neutrophils and protects from severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Free-fatty acid receptor-4 (FFA4) modulates ROS generation and COX-2 expression via the C-terminal β-arrestin phosphosensor in Raw 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSS-induced colitis produces inflammation-induced bone loss while irisin treatment mitigates the inflammatory state in both gut and bone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The reduction of DSS-induced colitis severity in mice exposed to cigarette smoke is linked to immune modulation and microbial shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis for FFA2 Agonist Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1][2] Activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are metabolic byproducts of gut microbiota, FFA2 plays a crucial role in regulating various physiological processes.[1][2] A key challenge and opportunity in the development of FFA2-targeted therapeutics lies in understanding and exploiting the molecular basis of agonist selectivity. Different agonists can stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways—a phenomenon known as biased agonism.[3][4] This guide provides an in-depth technical overview of the molecular determinants of FFA2 agonist selectivity, detailed experimental protocols for its characterization, and a summary of quantitative data for key agonists.
Molecular Determinants of Agonist Selectivity
The selectivity of FFA2 agonists is governed by their interaction with specific residues within the receptor's binding pockets. FFA2 possesses a distinct orthosteric binding site where endogenous SCFAs and some synthetic ligands bind, as well as allosteric sites that can modulate receptor function.[5][6]
Orthosteric Binding Site
The orthosteric binding pocket of FFA2 is located within the transmembrane (TM) domain. Key residues crucial for the binding and activity of SCFAs and synthetic orthosteric agonists have been identified through mutagenesis and structural studies.[7][8]
-
Arginine Residues (R1805.39 and R2557.35): Two highly conserved arginine residues in TM5 and TM7 are critical for anchoring the carboxylate group of SCFAs and other orthosteric agonists through salt bridges.[7][8] Mutation of these residues to alanine (B10760859) eliminates the response to SCFAs.[7]
-
Histidine Residue (H2426.55): A histidine in TM6 is also essential for SCFA function, likely by organizing the binding pocket for the carboxylate moiety.[7][8]
-
Extracellular Loop 2 (ECL2): Residues in ECL2, such as Q148ECL2 and Y165ECL2, play a significant role in the binding and potency of both SCFAs and larger synthetic agonists.[7][8] For instance, substituting Q148 with a glutamate (B1630785) residue reduces the potency of SCFAs and can ablate the function of larger synthetic agonists.[7]
Allosteric Binding Sites
FFA2 also possesses allosteric binding sites, which are topographically distinct from the orthosteric pocket.[5][6] Ligands that bind to these sites can act as direct agonists (ago-allosteric modulators) or as positive allosteric modulators (PAMs) that enhance the potency of orthosteric ligands.[9][10] The identification of these sites has opened new avenues for developing agonists with unique signaling profiles. For example, the ago-allosteric modulator 4-CMTB binds to a site distinct from SCFAs.[11] Recent cryo-EM structures have revealed multiple distinct allosteric sites, highlighting the complexity of allosteric modulation of FFA2.[9]
Biased Agonism
The concept of biased agonism, or functional selectivity, is central to understanding FFA2 pharmacology.[3][4] FFA2 couples to at least two major G protein families: Gαq/11 and Gαi/o.[3][9]
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).
-
Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate other signaling pathways, including the MAPK/ERK cascade.
-
β-Arrestin Pathway: In addition to G protein-mediated signaling, agonist binding can also promote the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization and internalization.[9]
Different agonists can stabilize receptor conformations that preferentially couple to one of these pathways, leading to a "biased" signaling response.[3] For example, some synthetic agonists have been shown to be biased towards the Gαi/o pathway over the Gαq/11 pathway.[3][4] This has significant implications for drug development, as it may be possible to design agonists that selectively activate a therapeutic pathway while avoiding pathways that cause adverse effects.
Data Presentation: Quantitative Agonist Properties
The following tables summarize the potency (pEC50) of various endogenous and synthetic FFA2 agonists for different signaling pathways. This data has been compiled from multiple sources to provide a comparative overview.
Table 1: Potency of Endogenous Short-Chain Fatty Acids (SCFAs) at Human FFA2
| Agonist | Gαi/o Pathway (pEC50) | Gαq/11 Pathway (pEC50) | Reference(s) |
| Acetate (C2) | ~4.5 | ~4.3 | [11] |
| Propionate (C3) | ~4.7 | ~4.5 | [11] |
| Butyrate (C4) | ~4.2 | ~4.0 | [12] |
| Valerate (C5) | ~3.8 | ~3.6 | [12] |
Table 2: Potency of Synthetic Agonists at Human FFA2
| Agonist | Chemical Class | Gαi/o Pathway (pEC50) | Gαq/11 Pathway (pEC50) | β-Arrestin Recruitment (pEC50) | Reference(s) |
| Compound 1 | 4-oxobutanoic acid derivative | 7.14 ± 0.08 | 6.51 ± 0.06 | 6.81 ± 0.11 | [11] |
| Compound 2 | 4-oxobutanoic acid derivative | 6.98 ± 0.12 | 6.33 ± 0.05 | 6.65 ± 0.09 | [11] |
| 4-CMTB | Phenylacetamide | ~6.5 | ~6.2 | ~6.4 | [11] |
| AZ1729 | Allosteric Agonist | Potent (specific values vary) | Weak/Inactive | Not reported | [9] |
| TUG-1375 | Orthosteric Agonist | Potent (specific values vary) | Potent (specific values vary) | Not reported | [9][13] |
Note: pEC50 values are presented as the negative logarithm of the molar concentration that produces 50% of the maximum possible response. Values are approximate and can vary depending on the specific assay conditions and cell system used.
Experimental Protocols
Characterizing the selectivity of FFA2 agonists requires a panel of robust and reliable in vitro assays. The following sections provide detailed methodologies for key experiments.
[35S]GTPγS Binding Assay for Gαi/o Coupling
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαi/o proteins upon receptor activation. It is a direct measure of G protein activation.[14][15][16]
Materials:
-
Cell membranes prepared from cells expressing FFA2
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA
-
Agonist solutions
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Prepare cell membranes from a stable cell line overexpressing FFA2.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of agonist solution at various concentrations, and 25 µL of cell membranes (5-10 µg of protein).
-
Pre-incubate the plate at 30°C for 30 minutes.
-
Initiate the binding reaction by adding 25 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) and GDP (final concentration 10-100 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine pEC50 and Emax values.
Calcium Mobilization Assay for Gαq/11 Coupling
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following the activation of the Gαq/11 pathway.[17][18][19]
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing FFA2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist solutions
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and grow overnight.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with an equal volume of 0.1% Pluronic F-127 in assay buffer.
-
Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the cell plate and a compound plate containing agonist solutions in the fluorescence plate reader.
-
Set the instrument to record baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the agonist from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes.
-
Analyze the data by calculating the change in fluorescence intensity over time. Determine pEC50 and Emax values from concentration-response curves.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor, a key step in receptor desensitization and G protein-independent signaling.[20][21][22] A common method is the PathHunter assay based on enzyme fragment complementation.
Materials:
-
PathHunter cell line co-expressing FFA2 fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Assay Buffer: As recommended by the manufacturer.
-
Agonist solutions.
-
Detection reagents (Substrate and Lysis Buffer).
-
Luminometer.
Procedure:
-
Seed the PathHunter cells in a white, solid-bottom 96-well or 384-well assay plate and incubate overnight.
-
Prepare serial dilutions of the agonist in assay buffer.
-
Add the agonist solutions to the cells and incubate at 37°C for 90 minutes.
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the luminescence signal using a plate reader.
-
Analyze the data to generate concentration-response curves and determine pEC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of both G protein and β-arrestin signaling pathways.[23][24][25]
Materials:
-
Cells expressing FFA2.
-
Serum-free medium.
-
Agonist solutions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Western blotting equipment and reagents.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of agonist for a defined period (e.g., 5-10 minutes) at 37°C.
-
Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and plot the ratio of phospho-ERK to total-ERK against the agonist concentration to determine pEC50 and Emax.
Mandatory Visualizations
Signaling Pathways
Caption: FFA2 signaling pathways showing Gq/11, Gi/o, and β-arrestin activation.
Experimental Workflow for Assessing Biased Agonism
Caption: Workflow for assessing FFA2 biased agonism.
Orthosteric vs. Allosteric Binding
Caption: Orthosteric and allosteric binding sites on the FFA2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
FFA2 receptor expression in different cell types
An In-depth Technical Guide to Free Fatty Acid Receptor 2 (FFA2) Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2] These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota. As a member of the G protein-coupled receptor (GPCR) family, FFA2 plays a critical role in linking the metabolic activity of the gut microbiome to host physiology. It is implicated in a wide array of processes, including immune responses, inflammation, lipid metabolism, and glucose homeostasis.[1][3]
FFA2 is expressed in a variety of cell types, most notably in immune cells, adipocytes, and cells of the gastrointestinal tract.[2][4] Its ability to couple to distinct G protein signaling pathways, primarily Gαi/o and Gαq/11, allows it to mediate diverse and sometimes opposing cellular responses depending on the cell type and physiological context.[1][5][6] This functional pleiotropy makes FFA2 an attractive therapeutic target for metabolic and inflammatory diseases.[7][8] This guide provides a comprehensive overview of FFA2 expression across different cell types, its signaling mechanisms, and the experimental protocols used for its characterization.
FFA2 Receptor Expression in Different Cell Types
The expression of FFA2 has been documented across a wide range of tissues and cell types in various species. The highest expression levels are consistently found in immune cells, with significant presence also noted in adipose and gastrointestinal tissues.[9]
Data Presentation: FFA2 Expression Summary
The following tables summarize the expression of the FFA2 receptor in various cell types and tissues, detailing the species, observed expression level, and the methodology used for detection.
Table 1: FFA2 Expression in Immune Cells
| Cell Type | Species | Expression Level/Finding | Detection Method | Citation(s) |
|---|---|---|---|---|
| Neutrophils | Human, Mouse | High expression; mediates chemotaxis | RT-PCR, Northern Blot, Functional Assays | [7][8][9][10] |
| Polymorphonuclear Cells (PMNs) | Human | High expression | RT-PCR | [7][9] |
| Monocytes | Human | Detected | RT-PCR | [1][9] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Detected | RT-PCR | [7][9] |
| Eosinophils | Human | Detected | RT-PCR, Northern Blot | [1][9] |
| B-Lymphocytes | Human | Detected | RT-PCR | [9][11] |
| Regulatory T cells (Tregs) | Mouse | Detected in intestinal Tregs | Not Specified | [1][12] |
| Dendritic Cells (DCs) | Mouse | Expressed; required for mucosal barrier maintenance | Not Specified | [13] |
| Macrophages | Mouse | Reported in M2-type macrophages in adipose tissue | Not Specified |[5] |
Table 2: FFA2 Expression in Metabolic and Endocrine Tissues
| Tissue / Cell Type | Species | Expression Level/Finding | Detection Method | Citation(s) |
|---|---|---|---|---|
| Adipocytes / Adipose Tissue | Human, Mouse | High expression in adipocytes; lower in stromal-vascular cells | RT-PCR, Northern Blot | [1][10][14] |
| 3T3-L1 Adipocyte Cell Line | Mouse | Expression upregulated during differentiation | RT-PCR | [14] |
| Pancreatic Islets / β-cells | Mouse, Human | Expressed in islets, particularly β-cells | Immunohistochemistry, RT-PCR | [1][5][7][11] |
| Skeletal Muscle | Human | Detected | Northern Blot | [11] |
| Liver | Mouse | Decreased lipoprotein lipase (B570770) in FFA2 KO mice | Not Specified |[5] |
Table 3: FFA2 Expression in Gastrointestinal and Nervous Systems
| Tissue / Cell Type | Species | Expression Level/Finding | Detection Method | Citation(s) |
|---|---|---|---|---|
| Enteroendocrine L-cells | Human, Rat, Mouse | Co-localized with GLP-1 and PYY | Immunohistochemistry | [7][11][15] |
| Colonic Epithelial Cells | Human, Mouse | High expression | Not Specified | [12][13] |
| Distal Ileum & Colon | Mouse, Human | Detected in epithelial mucosa | RT-PCR, Immunohistochemistry | [11][15] |
| Enteric Neurons | Mouse | Detected in myenteric plexus | β-galactosidase reporter mouse | [16] |
| Central Nervous System | Human | Low expression; limited to glia and neurons of the caudate, cortical neurons | Not Specified |[17] |
FFA2 Signaling Pathways
Activation of FFA2 by SCFAs initiates intracellular signaling cascades through two primary G protein families: Gαi/o and Gαq/11. The engagement of a specific pathway is cell-type dependent and can be influenced by the activating ligand, a phenomenon known as biased signaling.[1]
Gαi/o-Mediated Signaling
In many cell types, particularly immune cells and adipocytes, FFA2 couples to the inhibitory G protein, Gαi/o. This pathway is sensitive to pertussis toxin (PTX).[1][10] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is crucial for neutrophil chemotaxis and the inhibition of lipolysis in adipocytes.[1][5]
Gαq/11-Mediated Signaling
FFA2 can also couple to Gαq/11, a pathway that is insensitive to pertussis toxin.[1] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is involved in promoting glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells and the phosphorylation of ERK1/2 MAP kinases.[1][5][9]
Experimental Protocols
The characterization of FFA2 receptor expression relies on a variety of standard molecular and cell biology techniques. Below are detailed methodologies for the key experiments cited.
Western Blotting for FFA2 Protein Detection
This protocol is used to detect and semi-quantify FFA2 protein in cell or tissue lysates.[18][19]
-
Sample Preparation & Lysis:
-
For tissues, dissect approximately 5-10 mg of tissue on ice, snap-freeze in liquid nitrogen, and homogenize in ice-cold RIPA buffer containing protease inhibitors.[20]
-
For cultured cells, wash with ice-cold PBS, scrape cells into ice-cold RIPA buffer, and agitate for 30 minutes at 4°C.
-
Centrifuge the homogenate/lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[19]
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein per sample by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load samples and a molecular weight marker onto a 10-12% polyacrylamide gel.
-
Perform electrophoresis at 100-150 V for 1-2 hours until the dye front reaches the bottom of the gel.[20]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[21]
-
Incubate the membrane with a primary antibody specific for FFA2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a CCD camera-based imager or X-ray film.[19] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for FFA2 Localization
This protocol allows for the visualization of FFA2 protein within the context of tissue architecture.[22][23]
-
Tissue Preparation:
-
Fix fresh tissue by immersion in 10% neutral buffered formalin for 4-24 hours.[23]
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 90%, 100%) and clear with xylene.[23]
-
Embed the tissue in paraffin (B1166041) wax and cut 5-10 µm sections using a microtome. Mount sections on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize slides by incubating in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in deionized water.[24]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0) for 15-20 minutes. Allow slides to cool to room temperature.[22]
-
-
Staining:
-
Block endogenous peroxidase activity by incubating sections in 0.3% H2O2 for 15 minutes.[24]
-
Wash slides in PBS.
-
Block non-specific binding by incubating with 10% normal serum (from the same species as the secondary antibody) for 1 hour.[22]
-
Incubate with the primary FFA2 antibody overnight at 4°C in a humidified chamber.
-
Wash slides in PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash again, then incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.[24]
-
-
Visualization and Counterstaining:
-
Develop the signal using a DAB substrate, which produces a brown precipitate.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Examine under a light microscope.
-
Flow Cytometry for Cell Surface FFA2 Expression
This protocol is ideal for quantifying the percentage of cells expressing FFA2 on their surface within a heterogeneous population, such as PBMCs.[25][26]
-
Cell Preparation:
-
Prepare a single-cell suspension from whole blood (e.g., via Ficoll gradient centrifugation) or from tissues (via enzymatic digestion and mechanical dissociation).[25]
-
Wash cells with cold FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Adjust cell concentration to 1 x 10^7 cells/mL in FACS buffer.[25]
-
-
Staining:
-
Aliquot 1-3 x 10^5 cells per sample into flow cytometry tubes.[26]
-
Optional: Incubate with an Fc block reagent to prevent non-specific antibody binding to Fc receptors.
-
Add the primary antibody (fluorochrome-conjugated anti-FFA2) or a purified primary antibody. Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.[26]
-
If using a purified primary antibody, resuspend the cells in 100 µL of FACS buffer containing a fluorochrome-conjugated secondary antibody. Incubate on ice for 30 minutes in the dark. Wash twice as described above.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 0.5 mL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell population of interest and quantifying the fluorescence intensity compared to isotype controls.
-
Quantitative PCR (qPCR) for FFA2 mRNA Expression
This protocol measures the relative or absolute quantity of FFA2 mRNA transcripts.
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the FFA2 gene, and a SYBR Green or TaqMan-based qPCR master mix.
-
Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at ~60°C).
-
-
Data Analysis:
-
Generate a melt curve for SYBR Green assays to confirm the specificity of the amplified product.
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative expression of FFA2 mRNA using the ΔΔCt method, normalizing to one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FFA2 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Expression of Free Fatty Acid Receptor 2 by Dendritic Cells Prevents Their Expression of Interleukin 27 and Is Required for Maintenance of Mucosal Barrier and Immune Response Against Colorectal Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Chemogenetics defines a short-chain fatty acid receptor gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 18. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 19. bio-rad.com [bio-rad.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 24. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 25. research.pasteur.fr [research.pasteur.fr]
- 26. Flow Cytometry (FC) Protocol | Rockland [rockland.com]
In Vivo Effects of Selective FFA2 Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of a selective Free Fatty Acid Receptor 2 (FFA2) agonist, herein referred to as Selective FFA2 Agonist-1. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Findings: Summary of In Vivo Effects
Selective this compound has demonstrated significant effects on gastrointestinal motility, food intake, and body weight in preclinical mouse models. Notably, its impact on glucose homeostasis is complex, showing a reduction in glucose tolerance and suppression of plasma insulin (B600854). These findings suggest that while FFA2 agonism may hold therapeutic potential for obesity, its application in type 2 diabetes warrants careful consideration.
A key study identified a potent and selective FFA2 agonist, referred to as Compound 1 (Cpd 1), which was used to elucidate these in vivo effects. The data presented in this guide is primarily based on the findings related to this compound.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of Selective this compound (Compound 1).
Table 1: Effect of Selective this compound on Gut Transit in Mice
| Treatment Group | Upper GI Transit (%) | Colonic Transit (Bead Expulsion Time, min) |
| Wild-Type (WT) + Vehicle | 58.4 ± 2.1 | 120 ± 15 |
| Wild-Type (WT) + Cpd 1 (30 mg/kg) | 42.6 ± 3.5 | 240 ± 30 |
| FFA2 Knockout (FFA2-/-) + Vehicle | 75.1 ± 4.2# | 60 ± 10# |
| FFA2 Knockout (FFA2-/-) + Cpd 1 (30 mg/kg) | 68.9 ± 5.1 | 180 ± 25 |
*Data are presented as mean ± SEM. p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. WT + Vehicle. Data sourced from Stafford et al., 2015.
Table 2: Effect of Selective this compound on Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Cumulative Food Intake (g) over 24h | Change in Body Weight (%) over 21 days |
| DIO + Vehicle | 4.2 ± 0.3 | +5.2 ± 1.1 |
| DIO + Cpd 1 (30 mg/kg/day) | 2.9 ± 0.4 | -3.1 ± 0.8 |
*Data are presented as mean ± SEM. p < 0.05 vs. DIO + Vehicle. Data sourced from Stafford et al., 2015.
Table 3: Effect of Selective this compound on Glucose Tolerance and Insulin Secretion in Lean Mice
| Treatment Group | Glucose AUC (0-120 min) | Insulin at 15 min post-glucose (ng/mL) |
| Lean + Vehicle | 100 ± 8 | 1.5 ± 0.2 |
| Lean + Cpd 1 (30 mg/kg) | 135 ± 12 | 0.8 ± 0.1 |
*Data are presented as mean ± SEM. p < 0.05 vs. Lean + Vehicle. Data sourced from Stafford et al., 2015.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: FFA2 receptor signaling cascade.
Caption: General experimental workflow for in vivo studies.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Animals and Drug Administration
-
Animal Models: Male C57BL/6J mice (for lean studies), diet-induced obese (DIO) mice, and FFA2 knockout (FFA2-/-) mice were used.[1] Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified.
-
Drug Formulation and Administration: Selective this compound (Compound 1) was suspended in a vehicle (e.g., 0.5% methylcellulose) for oral administration. Dosing was typically performed by oral gavage at a volume of 10 mL/kg body weight.[1]
Gut Transit Assay (Charcoal Meal Test)
This protocol is adapted from standard methodologies to assess gastrointestinal transit time.[3][4][5]
-
Fasting: Mice are fasted for a period of 18-24 hours with free access to water.
-
Agonist Administration: Selective this compound or vehicle is administered orally at a predetermined time before the charcoal meal.
-
Charcoal Meal Administration: A non-absorbable marker, typically a 5-10% suspension of activated charcoal in 5-10% gum arabic or methylcellulose, is administered by oral gavage (e.g., 0.2-0.3 mL per mouse).
-
Endpoint: After a set time (e.g., 20-30 minutes), mice are euthanized by cervical dislocation. The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Calculation: Gastrointestinal transit is expressed as the percentage of the total intestinal length traveled by the charcoal: (Distance traveled by charcoal / Total length of small intestine) x 100.
Oral Glucose Tolerance Test (OGTT)
This protocol is a standard procedure for assessing glucose homeostasis.[6][7][8][9][10]
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (time 0).
-
Agonist Administration: Selective this compound or vehicle is administered orally, typically 30-60 minutes before the glucose challenge.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of PYY, GLP-1, and Insulin
-
Blood Collection: Blood samples collected during the OGTT or at other specified times are collected into tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and a DPP-4 inhibitor for GLP-1).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Hormone Measurement: Plasma levels of peptide YY (PYY), glucagon-like peptide-1 (GLP-1), and insulin are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[11][12][13]
Intestinal Mucosal Ion Transport (Ussing Chamber)
This ex vivo technique is used to measure epithelial ion transport.[14][15][16][17][18]
-
Tissue Preparation: Following euthanasia, a section of the desired intestinal segment (e.g., colon) is removed, opened along the mesenteric border, and the muscle layer is stripped away to isolate the mucosa.
-
Mounting: The mucosal sheet is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.
-
Bathing Solution: Both sides of the tissue are bathed in oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.
-
Electrophysiological Measurements: The transepithelial potential difference is clamped at 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is continuously recorded.
-
Agonist Application: After a stable baseline Isc is achieved, Selective this compound is added to the serosal or mucosal bath to assess its effect on ion transport.
Conclusion
The selective FFA2 agonist, Compound 1, demonstrates clear in vivo effects on gut function and appetite regulation, leading to reduced food intake and body weight in obese mouse models.[1][2] However, its detrimental impact on glucose tolerance and insulin secretion highlights the complex role of FFA2 in metabolic regulation. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of metabolic and gastrointestinal drug discovery, facilitating further investigation into the therapeutic potential and challenges of targeting the FFA2 receptor.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. scispace.com [scispace.com]
- 3. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diagenics.co.uk [diagenics.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. The Ussing Chamber and Measurement of Drug Actions on Mucosal Ion Transport | Semantic Scholar [semanticscholar.org]
- 16. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Ussing Chamber, The Ussing Chamber [ebrary.net]
Methodological & Application
Application Notes: In Vitro Assay Protocols for FFA2 Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[1][2] These SCFAs are primarily produced by the fermentation of dietary fiber by gut microbiota. FFA2 is expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract, playing a crucial role in modulating inflammation and metabolic processes.[1][3] Pharmacological characterization of FFA2 is complex due to its ability to couple to two distinct G protein families: the pertussis toxin-sensitive Gi/o pathway and the Gq/11 pathway.[4][5] This dual signaling capability necessitates a panel of in vitro assays to fully characterize the functional activity and potential biased agonism of novel FFA2 ligands.
These application notes provide detailed protocols for three key functional assays used to profile FFA2 agonists: the Calcium Mobilization assay for Gq/11 pathway activation, the [³⁵S]GTPγS Binding assay for G protein activation (predominantly Gi/o), and the β-Arrestin Recruitment assay for assessing receptor desensitization and signaling.
FFA2 Signaling Pathways
Upon activation by an agonist, FFA2 can initiate multiple downstream signaling cascades. The Gq/11 pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and a subsequent increase in intracellular calcium levels.[3] The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] Additionally, like many GPCRs, agonist-bound FFA2 can be phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor desensitization and can initiate further G protein-independent signaling.[4][7]
Data Presentation: FFA2 Agonist Activity
The following table summarizes representative potency data for endogenous and synthetic FFA2 agonists across different in vitro assays. Potency is expressed as pEC₅₀ (the negative logarithm of the half-maximal effective concentration, EC₅₀). Higher pEC₅₀ values indicate greater potency.
| Compound | Assay Type | Species | pEC₅₀ (mean ± SEM) or EC₅₀ | Reference |
| Propionate (C3) | [³⁵S]GTPγS Binding | Human | 4.30 ± 0.04 | [5] |
| IP₁ Accumulation | Human | 4.10 ± 0.05 | [5] | |
| Dynamic Mass Redistribution | Human | 4.31 ± 0.03 | [5] | |
| Acetate (C2) | [³⁵S]GTPγS Binding | Human | 4.33 ± 0.06 | [5] |
| IP₁ Accumulation | Human | 4.01 ± 0.03 | [5] | |
| Dynamic Mass Redistribution | Human | 4.33 ± 0.05 | [5] | |
| 4-CMTB | [³⁵S]GTPγS Binding | Human | Full Agonist | [8] |
| Calcium Mobilization | Human | Full Agonist | [8] | |
| Compound 14 | [³⁵S]GTPγS Binding | Human | ~1 µM (EC₅₀) | [8] |
| Calcium Mobilization | Human | ~300 nM (EC₅₀) | [8] |
Note: Data can vary based on cell type, receptor expression levels, and specific assay conditions.
Experimental Protocols
Calcium Mobilization Assay
Principle of the Assay: This assay quantifies the activation of the Gαq/11 pathway by measuring changes in intracellular calcium ([Ca²⁺]i).[9] Agonist binding to FFA2 stimulates PLC, which generates IP₃, triggering the release of Ca²⁺ from the endoplasmic reticulum.[9] This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[9][10] The assay is widely used for high-throughput screening due to its robust signal and automated format on platforms like the FlexStation or FLIPR.[9][11]
Experimental Workflow:
Detailed Protocol:
-
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human FFA2.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.[12]
-
Probenecid (optional, to prevent dye leakage).
-
FFA2 agonists (test compounds and reference agonist).
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation, FLIPR).[11]
-
-
Cell Culture and Preparation:
-
Assay Procedure:
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer. Probenecid can be added to a final concentration of 2.5 mM.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.[12]
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Wash: Gently remove the loading solution and wash the cells twice with Assay Buffer. After the final wash, leave 100 µL (for 96-well) of Assay Buffer in each well.[12]
-
Compound Preparation: Prepare serial dilutions of agonist compounds at 3x the desired final concentration in Assay Buffer in a separate compound plate.[10]
-
Data Acquisition: Place both the cell plate and compound plate into the fluorescence plate reader, pre-set to 37°C.[10]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add 50 µL from the compound plate to the cell plate.
-
Immediately begin kinetic fluorescence readings (e.g., every 1-2 seconds) for at least 90-120 seconds to capture the peak calcium response.[12]
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.[12]
-
Normalize the data to the response of a maximal concentration of a reference agonist (100%) and buffer alone (0%).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
[³⁵S]GTPγS Binding Assay
Principle of the Assay: This is a functional assay that measures the direct activation of G proteins.[13] Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit.[13][14] The accumulation of receptor-Gα-[³⁵S]GTPγS complexes is proportional to receptor activation.[13] The amount of bound radioactivity is quantified by scintillation counting after separating bound from free [³⁵S]GTPγS via filtration.[15][16] This assay is particularly useful for measuring the activation of Gi/o-coupled receptors like FFA2.[5]
Experimental Workflow:
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological properties of acid N-thiazolylamide FFA2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Measuring FFA2-Mediated G Protein Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[1] These SCFAs are metabolic byproducts of gut microbiota, positioning FFA2 as a critical link between the gut microbiome and host physiology.[2] FFA2 is expressed in a variety of tissues and cells, including immune cells, adipocytes, and the gastrointestinal tract, and is implicated in the regulation of inflammation, metabolism, and appetite.[1][3] Understanding the coupling of FFA2 to its downstream G protein signaling pathways is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this receptor.
FFA2 is known to couple to two main families of G proteins: the pertussis toxin-sensitive Gi/o family and the Gq/11 family.[4][5] Activation of the Gi/o pathway typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] Conversely, activation of the Gq/11 pathway stimulates phospholipase C, leading to an increase in intracellular calcium.[6] The ability of FFA2 to engage with multiple G protein pathways, a phenomenon known as biased signaling, allows for a diverse and context-dependent cellular response to SCFAs and synthetic ligands.[1]
These application notes provide a comprehensive overview of the key methodologies used to measure FFA2-mediated G protein coupling, including detailed protocols and data presentation guidelines.
FFA2 Signaling Pathways
FFA2 activation by SCFAs or synthetic ligands initiates a cascade of intracellular events through its coupling to Gi/o and Gq/11 G proteins. The choice of signaling pathway can be influenced by the specific ligand, the cellular context, and the expression levels of signaling components.
Figure 1: FFA2 Receptor Signaling Pathways. Max Width: 760px.
Key Methodologies for Measuring G Protein Coupling
Several robust and well-established assay formats are available to quantify the interaction of FFA2 with its cognate G proteins and the subsequent downstream signaling events. These include direct methods to assess G protein activation and indirect methods that measure the accumulation of second messengers.
Bioluminescence Resonance Energy Transfer (BRET) Assays for G Protein Activation
BRET assays are a powerful tool for monitoring protein-protein interactions in live cells.[7] To measure FFA2 G protein coupling, a BRET-based assay can be configured to detect the dissociation of the Gα and Gβγ subunits upon receptor activation.[8][9] This provides a direct readout of G protein activation in real-time.
Figure 2: BRET Assay Workflow for G Protein Activation. Max Width: 760px.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of ligands for a receptor.[10][11] These assays can be performed in two main formats: saturation binding to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition binding to determine the affinity (Ki) of unlabeled ligands.[12]
Figure 3: Radioligand Competition Binding Assay Workflow. Max Width: 760px.
Second Messenger Assays
Measuring the accumulation of intracellular second messengers provides a functional readout of G protein coupling. For FFA2, the most relevant second messenger assays are the measurement of cAMP for the Gi/o pathway and intracellular calcium for the Gq/11 pathway.
Activation of the Gi/o pathway by FFA2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[13][14] This can be measured using various commercially available assay kits, often based on competitive immunoassays or BRET/FRET-based biosensors.[15][16]
Activation of the Gq/11 pathway by FFA2 stimulates phospholipase C, which in turn leads to the release of calcium from intracellular stores.[17] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.[18][19][20]
Data Presentation
Quantitative data from these assays should be summarized in a clear and concise manner to allow for easy comparison of different ligands and experimental conditions.
Table 1: Summary of Ligand Affinities at FFA2 Determined by Radioligand Binding
| Compound | Radioligand | Assay Type | Ki (nM) | Reference |
| AZ136821499 | [3H]AZ136821499 | Saturation | 7.5 ± 0.4 (Kd) | [2] |
| C3 (Propionate) | [3H]AZ136821499 | Competition | >10,000 | [2] |
| Compound 1 | [3H]AZ136821499 | Competition | ~1,000 | [2] |
Table 2: Functional Potencies of FFA2 Ligands in G Protein Coupling Assays
| Compound | Assay Type | G Protein Pathway | EC50 / IC50 (nM) | Reference |
| Acetate | cAMP Inhibition | Gi/o | ~100,000 | [21] |
| Propionate | cAMP Inhibition | Gi/o | ~30,000 | [21] |
| Phenylacetamide 1 | cAMP Inhibition | Gi/o | ~100 | [21] |
| Phenylacetamide 2 | cAMP Inhibition | Gi/o | ~50 | [21] |
| Propionate (C3) | Calcium Mobilization | Gq/11 | ~10,000 | [22] |
| 4-CMTB | Calcium Mobilization | Gq/11 | ~100 | [22] |
Experimental Protocols
Protocol 1: BRET Assay for FFA2-Mediated G Protein Activation
Materials:
-
HEK293 cells
-
Expression plasmids for FFA2, Gα-Rluc8, and Gβγ-Venus
-
Cell culture medium and supplements
-
Transfection reagent
-
White, clear-bottom 96-well microplates
-
Coelenterazine h (BRET substrate)
-
Assay buffer (e.g., HBSS)
-
FFA2 ligands (agonists and antagonists)
-
Microplate reader with BRET capabilities
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect cells with plasmids encoding FFA2, Gα-Rluc8, and Gβγ-Venus using a suitable transfection reagent.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest cells and seed them into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well.
-
Incubate for a further 24 hours.
-
-
Assay Performance:
-
Wash cells once with assay buffer.
-
Add coelenterazine h to each well to a final concentration of 5 µM and incubate for 5-10 minutes at 37°C.
-
Measure the baseline BRET signal by reading luminescence at two wavelengths (e.g., 485 nm for the donor and 530 nm for the acceptor).
-
Add FFA2 ligands at various concentrations.
-
Immediately begin kinetic measurements of the BRET signal every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each time point.
-
Normalize the data to the baseline and vehicle controls.
-
Generate dose-response curves by plotting the change in BRET ratio against the ligand concentration.
-
Determine EC50 values using a non-linear regression analysis.
-
Protocol 2: Radioligand Competition Binding Assay
Materials:
-
Cell membranes prepared from cells overexpressing FFA2
-
Radiolabeled FFA2 antagonist (e.g., [3H]GLPG0974)
-
Unlabeled competitor ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled competitor ligand.
-
For total binding, omit the competitor ligand. For non-specific binding, add a high concentration of a known FFA2 ligand (e.g., 10 µM unlabeled GLPG0974).
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membranes (5-20 µg of protein per well).
-
Incubate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC50 from the resulting sigmoidal curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: cAMP Inhibition Assay
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing FFA2
-
Cell culture medium and supplements
-
FFA2 agonists
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP HiRange Kit)
-
White 384-well microplates
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation:
-
Seed FFA2-expressing cells into 384-well plates and incubate overnight.
-
-
Assay Performance:
-
Pre-treat cells with varying concentrations of the FFA2 agonist for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. The pre-incubated agonist will inhibit this stimulation in a dose-dependent manner.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the agonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 4: Calcium Mobilization Assay
Materials:
-
HEK293 or other suitable cells expressing FFA2 and a promiscuous Gα subunit like Gα16 if necessary to couple to the calcium pathway.[19]
-
Cell culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (B1678239) (to prevent dye leakage)
-
FFA2 agonists
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding:
-
Seed cells into black, clear-bottom plates and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer, including probenecid (e.g., 2.5 mM).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Assay Performance:
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the instrument's injector to add the FFA2 agonist at various concentrations.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline for each well.
-
Plot the peak fluorescence response against the agonist concentration to generate dose-response curves.
-
Determine the EC50 value from the curves using non-linear regression.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive characterization of FFA2-mediated G protein coupling. By employing a combination of direct binding assays, G protein activation assays, and second messenger readouts, researchers can gain a detailed understanding of the pharmacology of novel FFA2 ligands and their potential for biased signaling. This knowledge is essential for advancing our understanding of FFA2 biology and for the development of targeted therapeutics for metabolic and inflammatory diseases.
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pa2online.org [pa2online.org]
- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Second messengers cAMP and cGMP | PPTX [slideshare.net]
- 14. cAMP: Mapping a second messenger [asbmb.org]
- 15. Lumit® Second Messenger Assays [promega.es]
- 16. usbio.net [usbio.net]
- 17. researchgate.net [researchgate.net]
- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: [35S]GTPγS Binding Assay for FFA2 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[1][2] These SCFAs are metabolic products of the gut microbiota and play a significant role in various physiological processes, including immune responses, inflammation, and metabolic regulation.[1][3] FFA2 is a promising therapeutic target for metabolic disorders such as obesity and diabetes, as well as inflammatory diseases.[3]
FFA2 activation initiates intracellular signaling cascades through coupling to pertussis toxin-sensitive Gi/o and pertussis toxin-insensitive Gq/11 proteins.[1][4][5] The activation of these G-proteins can be quantitatively measured using a [35S]GTPγS binding assay. This functional assay provides a direct measure of the initial step in the signaling cascade – the exchange of GDP for GTP on the Gα subunit.[6][7][8] The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the active Gα-[35S]GTPγS complex, which can then be quantified.[6][7] This application note provides a detailed protocol for the [35S]GTPγS binding assay to characterize the potency and efficacy of FFA2 agonists.
Signaling Pathway and Assay Principle
Upon agonist binding, FFA2 undergoes a conformational change that facilitates the interaction with and activation of heterotrimeric G-proteins (Gi/o and/or Gq/11). This activation catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate their respective downstream effectors. The [35S]GTPγS binding assay measures the agonist-stimulated incorporation of the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, into the Gα subunit. The amount of bound [35S]GTPγS is directly proportional to the extent of G-protein activation by the FFA2 agonist.
Caption: FFA2 signaling and the principle of the [35S]GTPγS binding assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| [35S]GTPγS | PerkinElmer | NEG030H |
| GDP (Guanosine 5'-diphosphate) | Sigma-Aldrich | G7127 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl2 | Sigma-Aldrich | M8266 |
| NaCl | Sigma-Aldrich | S7653 |
| EDTA | Sigma-Aldrich | E9884 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Saponin | Sigma-Aldrich | S7900 |
| GF/C Glass Microfiber Filters | Whatman | 1822-025 |
| Scintillation Cocktail | PerkinElmer | Ultima Gold |
| Membranes from cells expressing human FFA2 | (e.g., CHO or HEK293 cells) | In-house prep or commercial |
| 96-well Plates | Costar | 3632 |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell membrane preparations and agonists. The filtration method is described below.
1. Preparation of Assay Buffer:
-
50 mM Tris-HCl, pH 7.4
-
10 mM MgCl2
-
100 mM NaCl
-
1 mM EDTA
-
0.1% Fatty Acid-Free BSA
2. Assay Procedure:
-
Thaw Membranes: Thaw the frozen cell membranes expressing FFA2 on ice.
-
Prepare Reagent Mix: In a single tube on ice, prepare a master mix containing the assay buffer, a specific concentration of GDP (e.g., 1-10 µM, requires optimization), and the FFA2 membranes (5-20 µg of protein per well).
-
Aliquot Reagent Mix: Add 150 µL of the reagent mix to each well of a 96-well plate.
-
Add Agonist: Add 25 µL of the FFA2 agonist at various concentrations (to generate a dose-response curve) or vehicle control to the appropriate wells. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C with gentle shaking to allow the agonist to bind to the receptor.[9]
-
Initiate Reaction: Start the binding reaction by adding 25 µL of [35S]GTPγS (final concentration of 50-200 pM) to each well.[6][10]
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle shaking.[9]
-
Terminate Reaction: Stop the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).[9]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding (counts in the absence of excess unlabeled GTPγS).
-
Dose-Response Curves: Plot the specific [35S]GTPγS binding as a function of the agonist concentration.
-
EC50 and Emax Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response).[7][10]
Quantitative Data Summary for FFA2 Agonists
The following table summarizes representative data for common FFA2 agonists obtained from [35S]GTPγS binding assays. Values can vary depending on the experimental conditions and cell system used.
| Agonist | Receptor | Cell Line | EC50 (nM) | Emax (% of maximum) | Reference |
| Propionate (C3) | human FFA2 | Flp-In T-REx 293 | ~3,000 | 100 | [9] |
| Compound 1 | human FFA2 | Flp-In T-REx 293 | ~39.8 | ~100 | [9] |
| Compound 2 | human FFA2 | Flp-In T-REx 293 | ~3.98 | ~100 | [9] |
| TUG-1375 | human FFA2 | - | Sub-micromolar | - | [11] |
Note: The table is illustrative. Specific values should be determined experimentally.
Troubleshooting
-
High Non-Specific Binding:
-
Decrease the concentration of [35S]GTPγS.
-
Increase the number of washes.
-
Ensure the use of fatty acid-free BSA.
-
-
Low Signal-to-Noise Ratio:
-
Poor Reproducibility:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent incubation times and temperatures.
-
Use freshly prepared buffers.
-
Conclusion
The [35S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of FFA2 agonists.[6] It provides valuable quantitative data on the potency (EC50) and efficacy (Emax) of compounds, making it an essential tool in the screening and development of novel therapeutics targeting the FFA2 receptor.[8] Careful optimization of assay conditions is crucial for obtaining high-quality, reproducible data.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using FFA2 Agonist-1 in Lipolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[1][2] FFA2 is highly expressed in various tissues, including immune cells, the gastrointestinal tract, and importantly, adipocytes.[1][3] In adipose tissue, the activation of FFA2 has been shown to inhibit lipolysis, the process of breaking down triglycerides into free fatty acids (FFAs) and glycerol (B35011).[4][5] This anti-lipolytic effect makes FFA2 an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes. This document provides detailed application notes and protocols for utilizing a selective synthetic agonist, designated here as "FFA2 Agonist-1," in lipolysis assays to investigate its potential as a modulator of lipid metabolism.
Signaling Pathway of FFA2 in Adipocytes
In adipocytes, FFA2 activation by an agonist like this compound leads to the inhibition of lipolysis through a Gαi/o-dependent signaling pathway. This pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi/o subunit, preventing its interaction with the receptor and thereby blocking the downstream signaling cascade.[6][7][8]
The key steps in the signaling pathway are as follows:
-
Agonist Binding: this compound binds to and activates the FFA2 receptor on the adipocyte cell membrane.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαi/o protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase (AC).
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic AMP (cAMP).
-
PKA Inactivation: With reduced cAMP levels, Protein Kinase A (PKA) is not effectively activated.
-
Decreased Lipase (B570770) Activity: In its inactive state, PKA cannot phosphorylate and activate hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade.
-
Inhibition of Lipolysis: The reduced activity of HSL leads to a decrease in the hydrolysis of triglycerides, resulting in lower release of glycerol and free fatty acids from the adipocyte.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained when using this compound in a lipolysis assay with differentiated 3T3-L1 adipocytes. The data presented is a representative example based on findings for potent synthetic FFA2 agonists like TUG-1375.[5][9]
| Parameter | This compound | Propionate (Endogenous Agonist) | Isoproterenol (B85558) (β-adrenergic agonist) |
| Assay Type | Inhibition of Isoproterenol-stimulated Lipolysis | Inhibition of Isoproterenol-stimulated Lipolysis | Stimulation of Lipolysis |
| Cell Type | Differentiated 3T3-L1 Adipocytes | Differentiated 3T3-L1 Adipocytes | Differentiated 3T3-L1 Adipocytes |
| EC50 / IC50 | ~50 nM (IC50) | ~2.5 µM (IC50) | ~10 nM (EC50) |
| Maximal Effect | ~80% Inhibition of stimulated lipolysis | ~75% Inhibition of stimulated lipolysis | ~10-fold increase in glycerol release |
| Gαi/o Dependence | Abolished by Pertussis Toxin treatment | Abolished by Pertussis Toxin treatment | N/A |
| Antagonist Blockade | Reversed by FFA2 antagonist (e.g., CATPB) | Reversed by FFA2 antagonist (e.g., CATPB) | N/A |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay Using Differentiated 3T3-L1 Adipocytes
This protocol details the measurement of this compound-mediated inhibition of lipolysis in cultured 3T3-L1 adipocytes. Lipolysis is stimulated with the β-adrenergic agonist isoproterenol, and the extent of lipolysis is quantified by measuring the release of glycerol into the culture medium.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 96-well plates)
-
This compound
-
Isoproterenol
-
Pertussis Toxin (optional, for confirming Gαi/o coupling)
-
FFA2 Antagonist (e.g., CATPB, optional, for confirming receptor specificity)
-
Krebs-Ringer Bicarbonate Buffer with 2% BSA (KRBH-BSA buffer)
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
96-well microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a 96-well plate until confluent.
-
Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Maintain the differentiated adipocytes in culture for 7-10 days post-differentiation to ensure mature lipid-laden cells.
-
-
Pre-treatment (Optional):
-
To confirm Gαi/o coupling, pre-incubate a subset of wells with pertussis toxin (100 ng/mL) for 18-24 hours prior to the assay.
-
To confirm receptor specificity, pre-incubate a subset of wells with an FFA2 antagonist (e.g., CATPB, 1 µM) for 30 minutes before adding this compound.
-
-
Assay Preparation:
-
Wash the differentiated 3T3-L1 adipocytes twice with warm KRBH buffer.
-
Add 100 µL of KRBH-BSA buffer to each well.
-
Prepare serial dilutions of this compound in KRBH-BSA buffer.
-
-
Incubation:
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of isoproterenol (final concentration of 1 µM) to all wells except for the basal control wells.
-
Incubate the plate for 2-3 hours at 37°C in a humidified incubator.
-
-
Sample Collection:
-
After incubation, carefully collect 50 µL of the culture medium from each well and transfer to a new 96-well plate for glycerol analysis.
-
-
Glycerol Measurement:
-
Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of glycerol in each sample using the standard curve.
-
Plot the glycerol concentration against the log concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of isoproterenol-stimulated lipolysis.
-
Protocol 2: Measurement of Free Fatty Acid (FFA) Release
As an alternative or complementary readout to glycerol, the release of free fatty acids can also be measured.
Materials:
-
Same as Protocol 1
-
Free Fatty Acid Assay Kit (colorimetric or fluorometric)
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
FFA Measurement:
-
Determine the FFA concentration in the collected medium using a commercial FFA assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of FFAs in each sample using the standard curve.
-
Plot the FFA concentration against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting and Considerations
-
High Basal Lipolysis: Ensure adipocytes are fully differentiated and not stressed. Wash cells thoroughly to remove any residual serum components that may stimulate lipolysis.
-
Low Stimulated Lipolysis: Confirm the potency of the isoproterenol stock. Ensure the KRBH-BSA buffer is correctly prepared, as BSA acts as an acceptor for released FFAs, preventing feedback inhibition.[10]
-
Variability between wells: Ensure consistent cell seeding density and differentiation efficiency across the plate. Handle the plate gently during washing and reagent addition to avoid detaching the adipocytes.
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the well is low (typically ≤ 0.1%) and that all control wells contain the same concentration of the solvent.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its anti-lipolytic properties and further elucidate the role of FFA2 in metabolic regulation.
References
- 1. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of lipolysis in rat adipocytes by pertussis toxin: reversal of endogenous inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The coupling of pertussis toxin-sensitive G proteins to phospholipase A2 and adenylyl cyclase in CHO cells expressing bovine rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking FFA2: A Guide to Studying Ligand Binding with Site-Directed Mutagenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate, propionate (B1217596), and butyrate.[1] These SCFAs are produced in large amounts by the gut microbiota and have been implicated in a variety of physiological processes, including the regulation of metabolism, inflammation, and appetite.[1][2] As such, FFA2 has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[2] A thorough understanding of how ligands bind to and activate FFA2 is crucial for the development of novel therapeutics. Site-directed mutagenesis is a powerful technique to identify key amino acid residues involved in these interactions.[3][4] This document provides detailed protocols and application notes for utilizing site-directed mutagenesis to investigate the ligand binding pocket of FFA2.
Principles of FFA2 Activation and Ligand Recognition
FFA2 is known to couple to both Gαq/11 and Gαi/o signaling pathways.[5] Upon agonist binding, Gαq/11 activation leads to an increase in intracellular calcium, while Gαi/o activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[5] The choice of signaling pathway can be cell-type dependent and can be influenced by the specific ligand.
Structural and mutagenesis studies have identified several key residues in FFA2 that are critical for recognizing and binding SCFAs and other synthetic ligands. The positively charged carboxylate group of the fatty acid ligand is thought to interact with a pair of conserved arginine residues in transmembrane domains (TMD) V and VII.[6] Other residues within the transmembrane domains and the extracellular loops also contribute to the formation of the binding pocket and are crucial for ligand selectivity and receptor activation.[7] Recent cryo-electron microscopy (cryo-EM) structures have provided a more detailed view of the orthosteric binding pocket, highlighting the importance of residues such as R180, R255, H242, Q148, and Y165.[8][9]
Visualizing FFA2 Signaling and Experimental Strategy
To better understand the processes involved, the following diagrams illustrate the FFA2 signaling cascade, the workflow for a site-directed mutagenesis experiment, and the logic behind using this technique to identify key binding residues.
Key Amino Acid Residues in FFA2 Ligand Binding
Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the binding of various ligands to FFA2. The following table summarizes the effects of mutations on the potency of a common SCFA agonist, propionate (C3), and a synthetic agonist.
| Residue | Mutation | Effect on Propionate (C3) Potency (EC50) | Effect on Synthetic Agonist Potency (EC50) | Reference |
| His140 | H140A | Activity virtually abolished | Significant decrease in potency | [7] |
| Arg180 | R180A | Activity virtually abolished | Significant decrease in potency | [6][7] |
| His242 | H242A | Activity virtually abolished | Significant decrease in potency | [6][7] |
| Arg255 | R255A | Activity virtually abolished | Significant decrease in potency | [6][7] |
| Tyr90 | Y90A | Significantly reduced potency | Not reported | [9] |
| Tyr238 | Y238A | Significantly reduced potency | Not reported | [9] |
Note: The table is a summary of findings from multiple studies. "Activity virtually abolished" indicates that a reliable EC50 value could not be determined due to the lack of response.
Experimental Protocols
The following sections provide detailed protocols for the key experiments involved in studying FFA2 ligand binding using site-directed mutagenesis.
Protocol 1: Site-Directed Mutagenesis of FFA2
This protocol is based on the principles of the QuikChange Site-Directed Mutagenesis method.[10][11][12]
1. Primer Design:
-
Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C. Tm can be calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/(length of primer) - %mismatch.
-
Ensure a minimum GC content of 40% and that the primers terminate in one or more C or G bases.[10]
2. PCR Amplification:
-
Set up the following PCR reaction in a 50 µL volume:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of plasmid DNA template (5-50 ng)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
Hold at 4°C[10]
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[10][13]
4. Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid DNA.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow them in liquid LB medium with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Cell Culture and Transfection
-
HEK293 or CHO cells are commonly used for expressing GPCRs.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
For transient transfection, seed the cells in the desired plate format (e.g., 96-well plate for calcium assays).
-
Transfect the cells with the wild-type or mutant FFA2-containing plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Allow the cells to express the receptor for 24-48 hours before performing functional assays.
Protocol 3: Calcium Mobilization Assay
This assay is suitable for measuring the activation of the Gαq/11 pathway.[14][15][16][17]
1. Cell Plating:
-
Seed the transfected cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
2. Dye Loading:
-
Aspirate the growth medium from the wells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage.[14][18]
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.
3. Ligand Preparation:
-
Prepare serial dilutions of the agonist (e.g., propionate) in the assay buffer.
4. Measurement of Calcium Flux:
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the fluorescence intensity before and after the addition of the agonist.
-
Record the baseline fluorescence for a few seconds.
-
The instrument will then automatically add the agonist to the wells and continue to record the fluorescence over time.
-
The change in fluorescence intensity corresponds to the increase in intracellular calcium.
5. Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the response as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Protocol 4: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays can be used to study ligand binding and receptor dimerization.[19][20][21] In a ligand-binding BRET assay, the receptor is tagged with a luciferase (e.g., NanoLuc) and a fluorescently labeled ligand is used as the acceptor.
1. Construct Preparation:
-
Generate a fusion construct of FFA2 with a luciferase at the N-terminus.
2. Cell Culture and Transfection:
-
Transfect cells with the FFA2-luciferase construct as described in Protocol 2.
3. BRET Assay:
-
Harvest the transfected cells and resuspend them in a suitable assay buffer.
-
Add the luciferase substrate (e.g., furimazine for NanoLuc).
-
Add the fluorescently labeled ligand at various concentrations.
-
Measure the luminescence at two wavelengths – one corresponding to the emission of the luciferase and the other to the emission of the fluorescent ligand.
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
An increase in the BRET ratio with increasing concentrations of the fluorescent ligand indicates binding.
-
Competition binding assays can be performed by adding a non-labeled ligand to compete with the fluorescent ligand, which will result in a decrease in the BRET signal.
Conclusion
Site-directed mutagenesis is an indispensable tool for dissecting the molecular determinants of ligand binding and activation of FFA2. By systematically mutating residues within the putative binding pocket and assessing the functional consequences, researchers can gain valuable insights into the structure-function relationship of this important receptor. The protocols and information provided herein offer a comprehensive guide for scientists and drug development professionals to embark on or advance their studies of FFA2, ultimately contributing to the development of novel therapeutics for metabolic and inflammatory disorders.
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-equivalence of Key Positively Charged Residues of the Free Fatty Acid 2 Receptor in the Recognition and Function of Agonist Versus Antagonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of TUG-1375 as an FFA2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). FFA2 is a receptor for short-chain fatty acids (SCFAs) and is implicated in a variety of physiological processes, including the regulation of metabolism, inflammation, and immune responses. TUG-1375 offers researchers a valuable tool to investigate the physiological roles of FFA2 and to explore its potential as a therapeutic target for metabolic and inflammatory diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of TUG-1375 in in vitro and in vivo research settings.
Physicochemical Properties and Selectivity
TUG-1375 is a thiazolidine (B150603) derivative with improved potency and reduced lipophilicity compared to earlier FFA2 agonists.[1] It is a selective agonist for FFA2 and does not exhibit activity at the closely related FFA3 receptor, nor at other receptors such as FFA4, PPARα, PPARγ, PPARδ, LXRα, or LXRβ.[3]
Data Presentation
The following tables summarize the quantitative data available for TUG-1375 across various in vitro assays.
Table 1: Binding Affinity and Potency of TUG-1375
| Parameter | Species | Assay | Value | Reference |
| pKi | Human | Radioligand Binding | 6.69 | [3] |
| pEC50 | Human | cAMP Inhibition | 7.11 | [3] |
| pEC50 | Murine | cAMP Inhibition | 6.44 ± 0.13 | [3] |
| pEC50 | Human | β-arrestin-2 Recruitment (BRET) | 6.1 | MedChemExpress |
Table 2: Functional Activity of TUG-1375
| Functional Readout | Species/Cell Type | Effect | Quantitative Data | Reference |
| Neutrophil Mobilization | Human | Induction | Not specified | [1] |
| Lipolysis | Murine Adipocytes | Inhibition | Not specified | [1] |
| Calcium Mobilization | Not specified | Induction | EC50 not specified | |
| ERK Phosphorylation | Not specified | Induction | EC50 not specified |
Signaling Pathways
Activation of FFA2 by TUG-1375 initiates downstream signaling through the coupling of G-proteins, primarily Gαi/o and Gαq/11. This dual coupling leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately culminate in various cellular responses, such as neutrophil chemotaxis, modulation of inflammatory responses, and regulation of metabolic processes like lipolysis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of TUG-1375.
In Vitro Calcium Mobilization Assay
This assay measures the ability of TUG-1375 to induce an increase in intracellular calcium concentration in cells expressing FFA2.
Materials:
-
FFA2-expressing cells (e.g., HEK293-FFA2 stable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
TUG-1375
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed FFA2-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Compound Addition: Prepare serial dilutions of TUG-1375 in assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds. Add 20 µL of the TUG-1375 dilutions to the respective wells and continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the TUG-1375 concentration to determine the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of TUG-1375 to induce the directional migration of neutrophils, a key physiological function mediated by FFA2.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
TUG-1375
-
Cell counting solution or a fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Microplate reader (if using a fluorescent dye)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Chamber Setup: Add serial dilutions of TUG-1375 in assay medium to the lower wells of the chemotaxis chamber. A known chemoattractant (e.g., fMLP) should be used as a positive control.
-
Cell Addition: Place the filter membrane over the lower wells. Resuspend the isolated neutrophils in assay medium and add them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the top of the filter. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower well.
-
Data Analysis: Plot the number of migrated cells against the logarithm of the TUG-1375 concentration to determine the EC50 for chemotaxis.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event following FFA2 activation.
Materials:
-
FFA2-expressing cells
-
Cell culture medium
-
Serum-free medium
-
TUG-1375
-
Lysis buffer
-
Phospho-ERK and Total-ERK antibodies
-
Western blot reagents and equipment or an ELISA-based detection kit
Protocol:
-
Cell Culture and Starvation: Culture FFA2-expressing cells to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.
-
Stimulation: Treat the serum-starved cells with varying concentrations of TUG-1375 for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total-ERK, followed by appropriate secondary antibodies.
-
ELISA: Use a commercially available phospho-ERK ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the band intensity (for Western blot) or the colorimetric/fluorometric signal (for ELISA). Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized signal against the logarithm of the TUG-1375 concentration to determine the EC50 value.
Inhibition of Lipolysis Assay
This assay measures the ability of TUG-1375 to inhibit the breakdown of triglycerides in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells) or primary adipocytes
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
TUG-1375
-
Lipolysis-inducing agent (e.g., isoproterenol (B85558) or forskolin)
-
Glycerol (B35011) and/or Free Fatty Acid quantification kit
Protocol:
-
Adipocyte Preparation: Use fully differentiated adipocytes. Wash the cells with assay buffer.
-
Pre-incubation: Pre-incubate the adipocytes with varying concentrations of TUG-1375 for 15-30 minutes at 37°C.
-
Stimulation of Lipolysis: Add a lipolysis-inducing agent (e.g., isoproterenol) to all wells except the basal control and incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the assay medium from each well.
-
Quantification: Measure the concentration of glycerol or free fatty acids in the collected medium using a commercially available kit.
-
Data Analysis: Calculate the percentage of inhibition of stimulated lipolysis for each concentration of TUG-1375. Plot the percentage of inhibition against the logarithm of the TUG-1375 concentration to determine the IC50 value.
Conclusion
TUG-1375 is a powerful and selective tool for studying the function of FFA2. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of TUG-1375 on various cellular processes. The provided quantitative data serves as a benchmark for experimental outcomes. As with any experimental system, it is recommended that researchers optimize these protocols for their specific cell types and assay conditions.
References
- 1. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Selectivity of FFA2 Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Free Fatty Acid Receptor 2 (FFA2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor selectivity of FFA2 ligands.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for FFA2 ligands so challenging?
Achieving high selectivity for FFA2 ligands is a significant challenge primarily due to the high degree of structural homology with its closely related receptor, FFA3 (also known as GPR41).[1] Both receptors are activated by short-chain fatty acids (SCFAs) like acetate, propionate (B1217596), and butyrate.[2][3] This similarity in the orthosteric binding site, where endogenous ligands bind, makes it difficult to design synthetic ligands that can effectively differentiate between the two receptors.[4][5]
Q2: What are the downstream consequences of poor FFA2 ligand selectivity in my experiments?
Poor selectivity can lead to ambiguous or misleading experimental results. Since FFA2 and FFA3 are often co-expressed in various tissues and cell types, a non-selective ligand will activate both receptors, making it impossible to attribute the observed physiological effects to FFA2 alone.[1] For instance, FFA2 couples to both Gαi/o and Gαq/11 signaling pathways, while FFA3 signals exclusively through Gαi/o.[6][7] Off-target activation of FFA3 can therefore confound the interpretation of signaling pathway studies.
Q3: What is meant by "biased agonism" in the context of FFA2 ligands, and how does it relate to selectivity?
Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another.[1][2] An FFA2 ligand might, for example, show a bias towards the Gαq/11 pathway (leading to calcium mobilization) over the Gαi/o pathway (which inhibits cAMP production).[8][9] This is a crucial aspect of selectivity, as a biased agonist could offer a more targeted therapeutic approach by selectively activating pathways linked to desired physiological outcomes while avoiding those associated with side effects.[3]
Troubleshooting Guides
Problem 1: My FFA2 agonist shows significant activity at FFA3 in my functional assays.
Possible Cause 1: Lack of intrinsic selectivity of the ligand.
Many commercially available or newly synthesized FFA2 ligands possess some degree of cross-reactivity with FFA3.
-
Solution:
-
Consult Selectivity Data: Refer to published literature or manufacturer's data to understand the known selectivity profile of your ligand. The table below provides a summary of selectivity data for common FFA2 ligands.
-
Employ a Ligand Screening Cascade: Implement a systematic screening process to characterize your ligand's activity across both FFA2 and FFA3. This should be a standard part of your experimental workflow.
-
Consider Allosteric Modulators: Investigate the use of positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) that may enhance the affinity or efficacy of your ligand for FFA2, thereby improving its functional selectivity.[2][10]
-
Possible Cause 2: Suboptimal assay conditions.
Assay conditions can sometimes favor the activation of one receptor over another, even with a moderately selective ligand.
-
Solution:
-
Optimize Ligand Concentration: Use the lowest possible concentration of your ligand that still elicits a robust response at FFA2. Higher concentrations are more likely to cause off-target effects at FFA3.
-
Cell Line Verification: Ensure your cell lines exclusively express the intended receptor (FFA2 or FFA3) for single-receptor assays. Perform qPCR or Western blotting to confirm the absence of the other receptor.
-
Assay-Specific Optimization: Different functional assays have varying sensitivities. Optimize parameters such as incubation time, cell density, and substrate concentrations for each specific assay to maximize the therapeutic window for your ligand.
-
Problem 2: I am observing inconsistent or unexpected downstream signaling (e.g., no calcium flux where it's expected).
Possible Cause 1: Biased agonism of the ligand.
Your ligand may be a biased agonist, preferentially activating one signaling pathway (e.g., Gαi/o-mediated cAMP inhibition) over another (e.g., Gαq/11-mediated calcium mobilization).[8]
-
Solution:
-
Profile Multiple Signaling Pathways: Do not rely on a single readout. Assess ligand activity across a panel of functional assays that cover the primary signaling arms of FFA2, including cAMP accumulation, calcium mobilization, and ERK phosphorylation.[5][11]
-
Utilize Reference Compounds: Benchmark your ligand's signaling profile against known FFA2 agonists with well-characterized signaling properties.
-
Possible Cause 2: Cell-type specific signaling.
The downstream signaling of FFA2 can be cell-type dependent due to variations in the expression levels of G proteins and other signaling machinery.[8]
-
Solution:
-
Characterize Your Cellular System: If using a novel cell line, characterize its G protein expression profile.
-
Use Multiple Cell Lines: Where possible, validate your findings in more than one cell type, including primary cells that endogenously express FFA2, to ensure the observed signaling is not an artifact of the expression system.
-
Data Presentation
Table 1: Selectivity of Common FFA2 Ligands
| Ligand | Target | pEC50/pKi at human FFA2 | pEC50/pKi at human FFA3 | Selectivity (Fold) | Assay Type | Reference |
| Propionate (C3) | Agonist | ~3.5 - 4.5 | ~4.0 - 5.0 | ~0.3 - 3 (for FFA3) | [35S]GTPγS, Ca2+ | [4][5] |
| Acetate (C2) | Agonist | ~3.0 - 4.0 | ~3.0 - 3.5 | ~1 - 3 (for FFA2) | [35S]GTPγS, Ca2+ | [2][5] |
| 4-CMTB | Allosteric Agonist/PAM | ~6.0 - 6.5 | Inactive | >100 | Ca2+, cAMP | [1][12] |
| TUG-1375 | Agonist | ~7.0 | Inactive | >1000 | cAMP, G-protein activation | [9] |
| GLPG0974 | Antagonist | ~7.5 (pA2) | Inactive | >100 | Ca2+ | [8][10] |
Note: pEC50 and pKi values are approximate and can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay for Gαi/o Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation.
Materials:
-
Cell membranes prepared from cells expressing FFA2 or FFA3.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 1 µM GDP, 0.5% fatty acid-free BSA.[4]
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
Test ligands at various concentrations.
-
Scintillation vials and scintillation fluid.
Procedure:
-
Prepare cell membranes from stable cell lines expressing the receptor of interest.[4]
-
In a 96-well plate, pre-incubate 5-10 µg of cell membranes with varying concentrations of the test ligand in assay buffer for 15 minutes at 25°C.[4]
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (10 µM).
-
Plot the specific binding as a function of ligand concentration to determine EC50 values.
Protocol 2: Calcium Mobilization Assay for Gαq/11 Activation
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.
Materials:
-
Cells stably expressing FFA2 or FFA3.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test ligands at various concentrations.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed cells (e.g., 80,000 cells/well) in black, clear-bottom 96-well plates and allow them to adhere overnight.[1]
-
If using an inducible expression system, add the inducing agent (e.g., doxycycline) and incubate overnight.[1]
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) for 45-60 minutes at 37°C, according to the manufacturer's instructions.[1]
-
Wash the cells to remove excess dye and add fresh assay buffer.
-
Measure the baseline fluorescence using a plate reader.
-
Inject the test ligand at various concentrations and immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of ligand concentration to determine EC50 values.
Mandatory Visualizations
Caption: FFA2 receptor signaling pathways.
Caption: Experimental workflow for FFA2 ligand selectivity screening.
References
- 1. Chemically engineering ligand selectivity at the free fatty acid receptor 2 based on pharmacological variation between species orthologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting FFA2 agonist-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FFA2 agonist-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: For creating high-concentration stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3] It is a common practice for dissolving novel or poorly soluble compounds for in vitro assays.[1][2][4]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as precipitation upon dilution. Here are several steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically not exceeding 0.5%, as higher concentrations can be toxic to cells.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Method of Dilution: Add the DMSO stock solution to the aqueous buffer or medium dropwise while gently vortexing or mixing.[1] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Intermediate Dilution Steps: Instead of a single large dilution, perform one or more serial dilutions. For example, first, dilute your 10 mM stock in DMSO to a 1 mM intermediate stock with DMSO, and then dilute this into your final aqueous solution.[1]
-
Use of Surfactants: In some cases, a small amount of a biocompatible surfactant, like Tween-80, in the final buffer can help maintain solubility.
Q3: I observe variability in my experimental results. Could this be related to the solubility of this compound?
A3: Yes, poor solubility is a significant source of experimental variability. If the compound is not fully dissolved, its effective concentration in the assay will be lower and less consistent than intended, leading to non-reproducible results. It is crucial to ensure complete dissolution of the compound in your stock solution and to check for any precipitation in your final assay medium.
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
-
Kinetic Solubility Assay (Nephelometry): This high-throughput method is often used in early drug discovery.[5] It involves adding a concentrated DMSO stock solution to your aqueous buffer and measuring the light scattering caused by any resulting precipitate.[5][6][7][8] The solubility limit is the highest concentration that does not produce a significant increase in light scattering.
-
Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method): This is considered the "gold standard" for solubility measurement.[9] It involves adding an excess of the solid compound to the buffer, shaking the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered solution, often by UV-Vis spectroscopy or LC-MS.[9][10][11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound solubility.
Table 1: Troubleshooting this compound Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or sonication. | Vortex the solution for 1-2 minutes. If undissolved particles remain, sonicate in a water bath for 5-10 minutes.[1] |
| The compound may have degraded. | Use a fresh vial of the compound. Store the compound as recommended by the supplier, typically at -20°C.[12] | |
| Precipitation occurs when diluting DMSO stock in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Determine the kinetic solubility of the compound in your buffer (see Experimental Protocol 1). Work at concentrations below this limit. |
| Improper dilution technique. | Add the DMSO stock to the aqueous buffer slowly while vortexing.[1] Use serial dilutions. | |
| Inconsistent results between experiments. | Partial precipitation of the compound in the assay plate. | Visually inspect your assay plates under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment. |
| Stock solution has undergone multiple freeze-thaw cycles. | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Nephelometry
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.
-
Addition to Buffer: In a separate clear 96-well plate, add your experimental aqueous buffer.
-
Transfer: Transfer a small, equal volume (e.g., 2 µL) from your DMSO serial dilution plate to the corresponding wells of the buffer plate. This will result in a range of final compound concentrations.
-
Mixing and Incubation: Mix the plate on a plate shaker for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[10]
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[6][7]
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Protocol 2: General Protocol for Preparing this compound for In Vitro Assays
-
Prepare Stock Solution: Accurately weigh the this compound powder and dissolve it in pure, anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C, protected from light.[1][2]
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions of the agonist in your final assay buffer or cell culture medium. Ensure the final DMSO concentration is below 0.5%.[3]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest agonist concentration.[1]
Visualizations
FFA2 Signaling Pathway
Free Fatty Acid Receptor 2 (FFA2) is a G protein-coupled receptor that can signal through two distinct pathways upon activation by agonists like this compound.[13][14][15]
Caption: FFA2 receptor signaling pathways.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve solubility problems with this compound.
Caption: Workflow for troubleshooting compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. This compound - Immunomart [immunomart.com]
- 13. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing FFA2 Agonist-1 for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of FFA2 agonist-1 for in vitro studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: No or Low Signal Response to this compound
-
Question: I am not observing any response (e.g., calcium flux, cAMP inhibition) after applying this compound to my cells. What are the possible causes and solutions?
-
Answer:
-
Sub-optimal Agonist Concentration: The concentration of this compound may be too low to elicit a detectable response. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Cell Line Selection: The chosen cell line may not express FFA2 or may express it at very low levels. It is recommended to use a cell line known to endogenously express FFA2 or a stably transfected cell line.[1]
-
Agonist Solubility and Stability: this compound may have poor solubility or stability in your assay buffer or cell culture medium.[2][3] Ensure the agonist is fully dissolved and consider preparing fresh solutions for each experiment. Some compounds may also be liable to metabolic degradation.[2]
-
Assay-Specific Issues: The assay itself may not be sensitive enough to detect the signal. Optimize assay parameters such as incubation times and reagent concentrations.
-
Issue 2: High Background or Inconsistent Results
-
Question: My assay shows high background signal even in the absence of the agonist, or I am getting highly variable results between wells. What could be the problem?
-
Answer:
-
Assay Interference: Components in your assay buffer or cell culture medium, such as serum, can interfere with the assay readout.[4][5][6] Consider using a serum-free medium for the assay or including appropriate controls to account for matrix effects.[6] Some compounds can also cause assay artifacts through mechanisms like auto-fluorescence.[7]
-
Cell Health and Confluency: Unhealthy or overly confluent cells can lead to inconsistent responses. Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.[8]
-
Receptor Desensitization: Prolonged exposure to even low concentrations of agonist can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation.[9][10][11] Minimize pre-incubation times with the agonist and consider using kinetic assays to capture the initial response.
-
Issue 3: Unexpected or Off-Target Effects
-
Question: I am observing a response, but it doesn't seem to be mediated by FFA2, or the response profile is unexpected. How can I troubleshoot this?
-
Answer:
-
Off-Target Activity: The this compound may be interacting with other receptors or cellular components at the concentration used. It is important to test the agonist in a parental cell line that does not express FFA2 to check for off-target effects. The use of a selective FFA2 antagonist can also help confirm that the observed effect is mediated by FFA2.[12]
-
Biased Agonism: FFA2 can signal through different pathways (Gq/11 and Gi/o), and some agonists may preferentially activate one pathway over another (biased agonism).[12][13][14] The observed response will depend on which signaling pathway is dominant in your cell line and the specific assay you are using.
-
Endogenous Ligand Production: The cells themselves may produce low levels of short-chain fatty acids (SCFAs), the endogenous ligands for FFA2, which could be confounding your results.
-
Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for this compound in a dose-response experiment?
A typical starting point for a dose-response curve would be to use a wide range of concentrations spanning from picomolar to micromolar. Based on published data for various synthetic FFA2 agonists, a range of 10⁻¹⁰ M to 10⁻⁵ M is often a good starting point.[1] The optimal range will depend on the specific agonist, the cell line, and the assay being used.
2. How long should I incubate the cells with this compound?
The incubation time can vary depending on the assay. For rapid responses like calcium mobilization, the signal is often detected within seconds to minutes.[7][15][16] For longer-term assays like gene expression or cell proliferation, incubation times can range from hours to days. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific endpoint.
3. What are the most common in vitro assays to measure FFA2 activation?
The most common assays to measure FFA2 activation target its primary signaling pathways:
-
Intracellular Calcium Mobilization Assay: Measures the increase in intracellular calcium concentration upon activation of the Gq/11 pathway.[7][16][17]
-
cAMP Accumulation Assay: Measures the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels upon activation of the Gi/o pathway.[18][19][20][21]
-
ERK Phosphorylation Assay: Measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream target of both Gq/11 and Gi/o pathways.[8][22][23][24]
4. How do I choose the right cell line for my FFA2 experiments?
The ideal cell line should express FFA2 at a level that provides a robust and reproducible signal.[1] You can use:
-
Cell lines with endogenous expression: Such as neutrophils, monocytes, or certain cancer cell lines.[13]
-
Recombinant cell lines: Stably or transiently transfected cell lines (e.g., HEK293, CHO) overexpressing FFA2 are commonly used to achieve high and consistent receptor expression.[2]
5. How can I address issues with this compound solubility?
Many small molecule agonists can have limited aqueous solubility. To improve solubility:
-
Use a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds.[25]
-
Prepare fresh solutions: Avoid repeated freeze-thaw cycles of stock solutions.
-
Consider formulation: For some applications, specialized formulations may be necessary to improve solubility and stability in aqueous buffers.[26][27]
Quantitative Data Summary
The following tables summarize the potency of various FFA2 agonists in different in vitro assays. Note that pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Table 1: Potency of Endogenous FFA2 Agonists
| Agonist | Assay Type | Cell Line | pEC50 | Reference |
| Propionate (C3) | [³⁵S]GTPγS | Flp-In T-REx 293 | 4.27 | [1] |
| Propionate (C3) | Ca²⁺ Mobilization | Flp-In T-REx 293 | 3.50 | [1] |
| Propionate (C3) | ERK Phosphorylation | Flp-In T-REx 293 | 3.56 | [1][28] |
| Acetate (C2) | Dynamic Mass Redistribution | Flp-In T-REx 293 | >4.0 | [2] |
| Butyrate (C4) | Dynamic Mass Redistribution | Flp-In T-REx 293 | ~3.5 | [2] |
Table 2: Potency of Synthetic FFA2 Agonists
| Agonist | Assay Type | Cell Line | pEC50 | Reference |
| Compound 1 | [³⁵S]GTPγS | Flp-In T-REx 293 | 7.14 | [1] |
| Compound 1 | Ca²⁺ Mobilization | Flp-In T-REx 293 | 6.68 | [1] |
| Compound 1 | ERK Phosphorylation | Flp-In T-REx 293 | 6.94 | [1][28] |
| Compound 2 | [³⁵S]GTPγS | Flp-In T-REx 293 | 6.98 | [1] |
| Compound 2 | Ca²⁺ Mobilization | Flp-In T-REx 293 | 6.39 | [1] |
| Compound 2 | ERK Phosphorylation | Flp-In T-REx 293 | 6.48 | [1][28] |
| 4-CMTB | cAMP Inhibition | Human Pseudoislets | ~5.0 (at 10µM) | [29] |
| TUG-1375 | cAMP Inhibition | Human Pseudoislets | ~5.0 (at 10µM) | [29] |
Experimental Protocols
1. Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium upon FFA2 activation.[15][16][17]
-
Cell Seeding: Seed cells expressing FFA2 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in a separate 96-well plate.
-
Data Acquisition: Place the cell plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Program the instrument to automatically add the agonist from the compound plate and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the response as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence. Normalize the data to the response of a maximal concentration of a reference agonist and fit a dose-response curve to determine the EC50 value.
2. cAMP Accumulation Assay (Gi-coupled)
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production following FFA2 activation.[18][19][21][30]
-
Cell Preparation: Harvest and resuspend FFA2-expressing cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.
-
Assay Setup: In a 384-well plate, add the cell suspension, followed by the this compound at various concentrations.
-
Forskolin (B1673556) Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase cAMP production. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and detect the amount of cAMP produced using a competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration to determine the IC50 value for the inhibition of cAMP production.
3. ERK Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the phosphorylation of ERK1/2.[8][22][23]
-
Cell Seeding and Starvation: Seed FFA2-expressing cells in a 96-well plate and grow to confluence. Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with different concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.
-
Normalization: To account for variations in cell number, normalize the p-ERK signal to the total protein content in each well, which can be measured using a protein stain.
-
Data Analysis: Plot the normalized p-ERK signal against the agonist concentration to generate a dose-response curve and calculate the EC50.
Visualizations
Caption: FFA2 signaling pathways.
Caption: FFA2 agonist optimization workflow.
References
- 1. goldbio.com [goldbio.com]
- 2. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated serum free fatty acid concentrations inhibit T lymphocyte signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bu.edu [bu.edu]
- 26. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 27. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. FFA2-, but not FFA3-agonists inhibit GSIS of human pseudoislets: a comparative study with mouse islets and rat INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. resources.revvity.com [resources.revvity.com]
Technical Support Center: Navigating FFA2 Agonist Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Free Fatty Acid Receptor 2 (FFA2) agonists. Our goal is to help you address common challenges and avoid experimental pitfalls related to off-target effects and complex signaling.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by FFA2?
A1: Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor that can signal through multiple intracellular pathways. Primarily, it couples to two distinct families of G proteins:
-
Gαi/o: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11: This pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium levels.[1][2]
In addition to G protein-mediated signaling, activated FFA2 can also recruit β-arrestins, which can mediate G protein-independent signaling and receptor desensitization.[1] The ability of FFA2 to engage multiple signaling pathways is a critical consideration in experimental design and data interpretation.[3]
Q2: My endogenous short-chain fatty acid (SCFA) agonist is activating multiple receptors. How can I confirm the effects are FFA2-specific?
A2: This is a common issue as natural agonists like propionate (B1217596) and butyrate (B1204436) are not selective and can also activate the closely related Free Fatty Acid Receptor 3 (FFA3).[3][4] To ensure the observed effects are mediated by FFA2, consider the following strategies:
-
Use of Selective Agonists: Employ synthetic agonists with high selectivity for FFA2 over FFA3.[4][5]
-
Selective Antagonists: Use a well-characterized FFA2-selective antagonist to block the observed effect. A reversal of the agonist's effect by the antagonist provides strong evidence for FFA2-mediated action.
-
Genetic Knockdown/Knockout: The most definitive approach is to use cell lines or animal models where the FFA2 gene (or FFA3) has been knocked out or knocked down (e.g., using siRNA). The absence of a response to the agonist in these models confirms the receptor's involvement.
-
Control Experiments: Always include parental cell lines (not expressing the receptor) as a negative control to rule out non-receptor-mediated effects.
Q3: I am seeing conflicting results in the literature regarding the metabolic effects of FFA2 activation. Why is this?
A3: The literature on the metabolic roles of FFA2 has presented seemingly contradictory findings, particularly from studies using knockout mouse models.[5][6] Several factors contribute to these discrepancies:
-
Ligand Bias: Different agonists can preferentially activate one signaling pathway over another (e.g., Gαi vs. Gαq). An agonist that is biased towards the Gαi pathway in adipocytes might inhibit lipolysis, while a Gαq-biased agonist in pancreatic β-cells could stimulate insulin (B600854) secretion.[2]
-
Species Differences: The pharmacology of FFA2 ligands can differ between species. For instance, the antagonist GLPG0974 is potent on human FFA2 but has no affinity for the murine receptor.[2] Therefore, results from mouse models using this antagonist must be interpreted with caution as the effects may be off-target.
-
Experimental Context: The physiological outcome of FFA2 activation is highly dependent on the tissue and cell type being studied, as well as the specific experimental conditions (e.g., diet in animal studies).[5] For example, FFA2 activation in gut enteroendocrine cells can stimulate GLP-1 release, while in adipocytes it inhibits lipolysis.[7]
Troubleshooting Guide
Issue 1: Inconsistent or No Response to a Synthetic FFA2 Agonist
| Possible Cause | Troubleshooting Step |
| Poor Ligand Solubility | Some synthetic agonists have low aqueous solubility.[5] Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration of the solvent in your assay medium is low (<0.1%) and consistent across all conditions. |
| Cellular Context | The G protein expression profile of your cell line may not support the signaling pathway preferentially activated by your agonist.[3] Characterize the G protein expression in your cells or test the agonist in multiple cell lines known to express FFA2 (e.g., HEK293, 3T3-L1). |
| Ligand is Allosteric | Some FFA2 agonists are allosteric modulators, meaning they may require the presence of an endogenous agonist to exert their full effect or may act at a different site on the receptor.[8][9] Test the agonist in the presence and absence of a low concentration of an orthosteric agonist like acetate. |
| Receptor Expression Levels | Low or absent FFA2 expression in your experimental system. Confirm FFA2 mRNA and protein expression using qPCR, western blot, or flow cytometry. |
Issue 2: Observed Effect is Not Blocked by a Known FFA2 Antagonist
| Possible Cause | Troubleshooting Step |
| Off-Target Agonist Effect | The agonist may be acting on a different, unintended target. Screen the agonist against a panel of related receptors (especially FFA3) and other common off-targets. |
| Antagonist Specificity | The antagonist may not be effective against the specific signaling pathway you are measuring. For example, an antagonist might block G protein signaling but not β-arrestin recruitment. |
| Species Mismatch | Ensure the antagonist is active against the species of the receptor you are using (e.g., human, mouse, rat).[2] |
| Irreversible Agonist | If the agonist binds irreversibly, a competitive antagonist will be ineffective. Check the chemical properties of your agonist. |
Signaling Pathways & Experimental Workflows
Agonist Potency and Selectivity Data
The following tables summarize the potency (pEC50) of common endogenous and synthetic FFA2 agonists. Higher pEC50 values indicate greater potency.
Table 1: Endogenous Short-Chain Fatty Acid (SCFA) Agonists
| Ligand | Receptor | pEC50 | Selectivity for FFA2 | Reference |
| Acetate (C2) | hFFA2 | ~4.3 | Moderate | [3] |
| hFFA3 | ~3.0 | [3] | ||
| Propionate (C3) | hFFA2 | ~4.3 | None | [3] |
| hFFA3 | ~4.3 | [3] | ||
| Butyrate (C4) | hFFA2 | ~3.7 | Prefers FFA3 | [3] |
| hFFA3 | ~4.3 | [3] | ||
| Data are approximate mean values compiled from [35S]GTPγS binding and other functional assays. Actual values can vary depending on the assay system. |
Table 2: Synthetic FFA2 Agonists
| Ligand | Type | Receptor | pEC50 | Selectivity over FFA3 | Reference |
| Compound 1 | Orthosteric Agonist | hFFA2 | 7.14 ± 0.08 | >100-fold | [4] |
| Compound 2 | Orthosteric Agonist | hFFA2 | 6.98 ± 0.12 | >100-fold | [4] |
| 4-CMTB | Allosteric Agonist | hFFA2 | ~6.0 - 7.0 | Selective for FFA2 | [8][9] |
| Potency values are from [35S]GTPγS assays. "Compound 1" and "Compound 2" refer to specific molecules synthesized and characterized in the cited literature.[4] |
Key Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay for Gαi/o Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation and is a direct measure of Gαi/o activation.
-
Membrane Preparation: Culture cells stably expressing FFA2 (e.g., Flp-In T-REx 293) and induce receptor expression. Harvest cells, lyse them in a hypotonic buffer, and homogenize. Centrifuge to pellet the cell membranes and resuspend in an assay buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, saponin (B1150181) (to permeabilize), GDP (to ensure G proteins are in an inactive state), and the FFA2 agonist at various concentrations.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to start the reaction. Incubate at 30°C for 30 minutes.
-
Termination and Scintillation Counting: Terminate the reaction by rapid filtration over a glass fiber filter plate, washing with ice-cold buffer to separate bound from free [35S]GTPγS. Dry the plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.
Protocol 2: Intracellular Calcium Mobilization Assay for Gαq/11 Activation
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11-PLC pathway.
-
Cell Preparation: Plate FFA2-expressing cells (e.g., HEK293) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add the FFA2 agonist at various concentrations.
-
Data Acquisition: Continuously record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a dose-response curve to calculate the pEC50.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists [frontiersin.org]
- 6. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for FFA2 Functional Assays
Welcome to the technical support center for Free Fatty Acid Receptor 2 (FFA2) functional assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during FFA2 functional assays, presented in a question-and-answer format.
General Assay Design
Question: I am new to working with FFA2. Which functional assays should I prioritize to get a complete picture of my compound's activity?
Answer: FFA2 is known for its complex signaling, primarily through two G-protein pathways, Gαi/o and Gαq/11, as well as through β-arrestin recruitment.[1][2] To comprehensively characterize a compound, we recommend a panel of assays:
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Calcium Mobilization Assay: This is a primary assay to assess the activation of the Gαq/11 pathway, which leads to an increase in intracellular calcium.[3]
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cAMP Inhibition Assay: This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o pathway activation.[1][4]
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β-Arrestin Recruitment Assay: This assay is crucial for identifying biased agonism, where a ligand preferentially activates one signaling pathway over another.[2][5] It is often a G-protein-independent event.[2][6]
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ERK Phosphorylation Assay: As a downstream signaling event for both Gαi/o and Gαq/11 pathways, this assay can provide a more integrated measure of receptor activation.[5][7]
Calcium Mobilization Assay Troubleshooting
Question: I am not observing a significant calcium signal in my FFA2-expressing cells after applying an agonist. What could be the issue?
Answer: A weak or absent calcium signal can stem from several factors. Here is a troubleshooting guide:
| Possible Cause | Recommendation |
| Low Receptor Expression | Verify FFA2 expression levels in your cell line using qPCR or Western blot. Ensure you are using a cell line with robust and validated FFA2 expression. |
| Receptor Desensitization | FFA2 can undergo rapid desensitization upon repeated stimulation.[8] Ensure cells are not pre-exposed to agonists. Include a positive control like ATP to confirm cell viability and assay integrity.[9] |
| Inactive Compound | Confirm the identity and purity of your agonist. Test a known FFA2 agonist (e.g., propionate) as a positive control. |
| Suboptimal Dye Loading | Optimize the concentration of your calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature.[9][10] Inadequate de-esterification of AM esters can also be a problem. |
| Gαq/11 Pathway Not Engaged | The ligand might be biased towards the Gαi/o pathway.[11] Run a cAMP assay to check for Gαi/o activity. |
| Assay Buffer Composition | Ensure the assay buffer contains an appropriate concentration of calcium. Some protocols require a calcium-free buffer for baseline reading followed by the addition of calcium. |
| Instrument Settings | Verify the excitation and emission wavelengths are correctly set for your chosen dye. Optimize the reader's sensitivity and gain settings. |
Question: My baseline fluorescence is too high in my calcium assay. How can I reduce it?
Answer: High baseline fluorescence can mask the signal from agonist stimulation. Consider the following:
| Possible Cause | Recommendation |
| Cell Autofluorescence | Use a media with no phenol (B47542) red during the assay. Check unstained cells to determine their intrinsic fluorescence. |
| Incomplete Dye Washout | Ensure thorough washing of cells after dye loading to remove extracellular dye. Follow the dye manufacturer's protocol for optimal washing steps. |
| Dye Compartmentalization | Subcellular organelles can sequester calcium dyes. Optimize loading conditions (time, temperature, concentration) to minimize this effect.[10] |
| Cell Health | Unhealthy or dying cells may have compromised membrane integrity, leading to increased baseline calcium levels. Ensure high cell viability before starting the experiment. |
cAMP Inhibition Assay Troubleshooting
Question: My cAMP assay results are inconsistent, and I'm not seeing the expected inhibition with my FFA2 agonist. What should I check?
Answer: cAMP assays for Gαi/o-coupled receptors like FFA2 require stimulating adenylyl cyclase to measure a subsequent reduction. Inconsistency can arise from several steps.
| Possible Cause | Recommendation |
| Suboptimal Forskolin (B1673556) Concentration | The concentration of forskolin (or another adenylyl cyclase activator) is critical. You need a concentration that produces a submaximal cAMP signal (EC50-EC80) to effectively measure inhibition.[12] |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs degrade cAMP, which can mask the inhibitory effect. Include a PDE inhibitor, such as IBMX, in your assay buffer.[13] |
| Low Gαi/o Coupling | The cell line may have low expression of Gαi/o proteins or the receptor may not be efficiently coupling. Confirm Gαi/o expression and consider using a different cell line. |
| Cell Density | The number of cells per well can significantly impact the measured cAMP levels. Optimize cell density to ensure the signal falls within the linear range of your detection kit.[14] |
| Agonist Concentration | The agonist may not be potent enough or used at a suboptimal concentration. Perform a full dose-response curve. |
| ELISA/HTRF Kit Issues | If using a kit, ensure standards are prepared correctly and have not degraded.[15] Check for issues with antibody or substrate reagents. |
β-Arrestin Recruitment Assay Troubleshooting
Question: I am trying to measure β-arrestin recruitment to FFA2, but the signal-to-background ratio is very low. How can I improve my assay?
Answer: A low signal-to-background ratio is a common issue in recruitment assays. Here are some optimization steps:
| Possible Cause | Recommendation |
| Weak Receptor/β-Arrestin Interaction | FFA2 may recruit one β-arrestin isoform preferentially over the other (β-arrestin 1 vs. β-arrestin 2).[16] Ensure your assay system uses the appropriate isoform. |
| Low Expression of Fusion Proteins | In assays using tagged proteins (e.g., EFC, BRET), low expression of either the receptor or β-arrestin construct will result in a poor signal.[17] Verify expression levels. |
| Steric Hindrance from Tags | The position and type of tag on the receptor or β-arrestin can interfere with their interaction. Consider testing different tagging strategies (e.g., N-terminal vs. C-terminal). |
| Transient Interaction | The recruitment may be transient. Perform a kinetic measurement to identify the optimal time point for signal detection after agonist addition. |
| Incorrect Cell Line | The cellular context can influence β-arrestin recruitment. If possible, test your assay in a different host cell line. |
Quantitative Data Summary
The potency of various ligands at FFA2 can differ depending on the signaling pathway being assayed. This phenomenon, known as biased agonism, is a critical consideration in drug development.
| Ligand | Assay Type | pEC50 / pIC50 | Cell Line | Reference |
| Propionate (C3) | ERK Phosphorylation | 3.56 ± 0.11 | CHO-hFFA2 | [7] |
| Compound 1 | ERK Phosphorylation | 6.94 ± 0.16 | CHO-hFFA2 | [7] |
| Compound 2 | ERK Phosphorylation | 6.48 ± 0.14 | CHO-hFFA2 | [7] |
| Propionate (C3) | Gαi3 Activation (TRUPATH) | ~4.5 (Estimated from graph) | HEK293T | [2] |
| Propionate (C3) | Gαq Activation (TRUPATH) | ~4.0 (Estimated from graph) | HEK293T | [2] |
| TUG-1375 | Gαi3 Activation (TRUPATH) | ~7.5 (Estimated from graph) | HEK293T | [2] |
| TUG-1375 | Gαq Activation (TRUPATH) | ~7.5 (Estimated from graph) | HEK293T | [2] |
| AZ-1729 | Gαi3 Activation (TRUPATH) | ~7.0 (Estimated from graph) | HEK293T | [2] |
| AZ-1729 | Gαq Activation (TRUPATH) | Minimal Activation | HEK293T | [2] |
Visualizations
FFA2 Signaling Pathways
Caption: FFA2 receptor signaling through Gαi/o, Gαq/11, and β-arrestin pathways.
Experimental Workflow for FFA2 Functional Assays
Caption: General experimental workflows for key FFA2 functional assays.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure Gαq/11-mediated increases in intracellular calcium upon FFA2 activation.
Materials:
-
FFA2-expressing cells (e.g., CHO-K1, HEK293)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
FFA2 agonists/antagonists
-
Positive control (e.g., ATP)
-
Fluorescence plate reader with kinetic reading capability and injectors (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed FFA2-expressing cells into black, clear-bottom plates at a density optimized to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium from the plate.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving a final volume of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of your test compounds (agonists) in Assay Buffer at 2x or 5x the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence (F) is typically normalized to the baseline fluorescence (F₀). Calculate the peak response (F/F₀) or area under the curve for each concentration and plot a dose-response curve to determine EC₅₀ values.
Protocol 2: cAMP Inhibition Assay
This protocol measures the Gαi/o-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
FFA2-expressing cells
-
White, opaque 96-well or 384-well cell culture plates
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
FFA2 agonists
-
cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen)
Methodology:
-
Cell Preparation: Harvest and resuspend cells in Stimulation Buffer to the desired, optimized density.[14]
-
Assay Setup:
-
To each well of a white plate, add the cell suspension.
-
Prepare a stimulation mix containing Forskolin (at its EC₅₀-EC₈₀ concentration) and a fixed concentration of IBMX (e.g., 500 µM).[13]
-
Prepare serial dilutions of your test compounds (agonists).
-
-
Incubation: Add the test compounds to the wells, followed immediately by the stimulation mix. Incubate the plate at room temperature or 37°C for the time recommended by the detection kit manufacturer (typically 15-60 minutes).
-
Cell Lysis & Detection:
-
Add the lysis buffer provided in the cAMP detection kit to each well.
-
Follow the kit's instructions to add the detection reagents (e.g., HTRF antibody-conjugates).
-
Incubate as required.
-
-
Measurement: Read the plate on a compatible plate reader (e.g., HTRF-capable reader for time-resolved fluorescence).
-
Data Analysis: Generate a cAMP standard curve according to the kit's protocol. Convert sample readings to cAMP concentrations using the standard curve. Plot the percent inhibition of the forskolin response against the agonist concentration to determine IC₅₀ values.
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a common method for measuring β-arrestin recruitment using enzyme fragment complementation (EFC).
Materials:
-
Host cell line stably co-expressing:
-
FFA2 fused to a small enzyme fragment (e.g., ProLink™)
-
β-arrestin 2 fused to a larger, complementing enzyme fragment (e.g., Enzyme Acceptor)
-
-
White, opaque 96-well or 384-well cell culture plates
-
Assay Buffer
-
FFA2 agonists
-
Detection reagents including substrate for the complemented enzyme
Methodology:
-
Cell Plating: Plate the engineered cells in white, opaque plates and grow to ~90% confluency.
-
Compound Addition: Remove the culture medium and add Assay Buffer containing serial dilutions of your test compounds.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor stimulation and β-arrestin recruitment.
-
Detection:
-
Add the detection reagents (containing cell lysis components and enzyme substrate) to all wells as per the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop.
-
-
Measurement: Read the luminescence on a standard plate reader.
-
Data Analysis: Plot the luminescent signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate EC₅₀ values.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Interpreting Conflicting Results from FFA2 Agonist Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Free Fatty Acid Receptor 2 (FFA2) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret the complexities of FFA2 signaling and address common issues that lead to conflicting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Free Fatty Acid Receptor 2 (FFA2) and why is it a target of interest?
A1: Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate, propionate (B1217596), and butyrate.[1][2] These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber. FFA2 is expressed in a variety of tissues and cells, including immune cells (like neutrophils), adipocytes, and enteroendocrine cells in the gut.[1][2][3][4][5] Its involvement in metabolic regulation, inflammation, and immune responses makes it an attractive therapeutic target for conditions such as metabolic disorders, inflammatory diseases, and obesity.[3][4][5][6]
Q2: What are the primary signaling pathways activated by FFA2?
A2: FFA2 is known to couple to at least two major G protein families:
-
Gαi/o family: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This pathway is often associated with the anti-lipolytic effects of FFA2 activation in adipocytes and the chemotaxis of immune cells.
-
Gαq/11 family: This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca²⁺]i).[3]
Furthermore, like many GPCRs, FFA2 can also signal through β-arrestin pathways, which can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.
Q3: What is "biased agonism" and how does it relate to FFA2?
A3: Biased agonism, or functional selectivity, is a phenomenon where a ligand, upon binding to a receptor, preferentially activates one signaling pathway over another.[1][7] For FFA2, this means that different agonists can selectively promote either Gαi/o or Gαq/11 signaling, or even favor β-arrestin recruitment.[1][4][7] This is a key reason for conflicting results in FFA2 studies, as the choice of agonist can lead to different physiological outcomes. For example, a Gαi/o-biased agonist might primarily induce an anti-inflammatory response, while a Gαq/11-biased agonist could predominantly stimulate hormone secretion.
Troubleshooting Guide: Conflicting Experimental Results
Issue 1: My FFA2 agonist shows different effects in different cell types.
Possible Cause & Solution:
-
Differential G protein and effector expression: The relative expression levels of Gαi/o, Gαq/11, and their downstream effectors can vary significantly between cell types. This "system bias" can dictate the dominant signaling pathway.
-
Troubleshooting Step: Characterize the G protein expression profile of your cell line using techniques like Western blotting or qPCR. Compare your results to those from studies showing different outcomes. Consider using a cell line with a well-defined G protein background.
-
Issue 2: I am seeing conflicting results with different FFA2 agonists in the same assay.
Possible Cause & Solution:
-
Biased agonism of the ligands: As discussed in the FAQ, different agonists can have inherent biases for specific signaling pathways. Endogenous SCFAs like propionate can activate both Gαi/o and Gαq/11 pathways, while synthetic agonists can be designed to be highly selective for one pathway.[1][7]
-
Troubleshooting Step: Consult the literature to understand the known signaling bias of your specific agonist. If possible, test multiple agonists with different bias profiles in parallel to dissect the contribution of each pathway to your observed effect. Refer to the data tables below for examples of agonist bias.
-
Issue 3: My results are not consistent with published data, even when using the same agonist and cell line.
Possible Cause & Solution:
-
Variations in experimental conditions: Seemingly minor differences in experimental protocols can significantly impact results. Factors such as cell passage number, serum starvation conditions, agonist incubation time, and the specific assay kit used can all contribute to variability.
-
Troubleshooting Step: Carefully review and align your protocol with the cited literature. Pay close attention to details like cell density, media components, and the timing of each step. If possible, obtain the exact reagents and cell line passage number used in the original study.
-
Data Presentation: FFA2 Agonist Potency and Efficacy
The following tables summarize the potency (pEC50) and efficacy (Emax) of various FFA2 agonists across different signaling pathways. Note that values can vary between studies due to different experimental conditions.
Table 1: Endogenous Agonist (Propionate - C3) Signaling Profile
| Assay | Pathway | pEC50 | Emax (% of control) | Reference |
| [³⁵S]GTPγS Binding | Gαi/o | 4.27 | 100 | [1] |
| cAMP Inhibition | Gαi/o | ~4.3 | Not reported | [8] |
| Calcium Mobilization | Gαq/11 | 3.50 | 100 | [1] |
| ERK Phosphorylation | Gαi/o & Gαq/11 | 3.56 | 100 | [1] |
| β-arrestin Recruitment | β-arrestin | Not reported | Not reported |
Table 2: Synthetic Agonist Signaling Profiles
| Agonist | Assay | Pathway | pEC50 | Emax (% of Propionate) | Reference |
| Compound 1 | [³⁵S]GTPγS Binding | Gαi/o | 7.14 | 114 | [1] |
| Calcium Mobilization | Gαq/11 | 6.68 | 132 | [1] | |
| ERK Phosphorylation | Gαi/o & Gαq/11 | 6.94 | Not reported | [1] | |
| Compound 2 | [³⁵S]GTPγS Binding | Gαi/o | 6.98 | 94 | [1] |
| Calcium Mobilization | Gαq/11 | 6.39 | 130 | [1] | |
| ERK Phosphorylation | Gαi/o & Gαq/11 | 6.48 | Not reported | [1] | |
| AZ1729 (Biased) | cAMP Inhibition | Gαi/o | 6.9 | ~100 | |
| Calcium Mobilization | Gαq/11 | Inactive | Inactive | ||
| 4-CMTB (Allosteric) | [³⁵S]GTPγS Binding | Gαi/o | ~6.5 | Partial agonist | |
| Calcium Mobilization | Gαq/11 | ~5.6 | Partial agonist |
Mandatory Visualizations
Caption: FFA2 signaling pathways.
Caption: Common experimental workflows.
Detailed Experimental Protocols
Calcium Mobilization Assay
-
Cell Seeding: Seed cells (e.g., HEK293 expressing FFA2) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Agonist Preparation: Prepare a stock solution of the FFA2 agonist in a suitable vehicle (e.g., DMSO) and then dilute it to the desired final concentrations in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an injector to add the agonist to the wells while simultaneously measuring the fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4). Record the fluorescence signal over time to capture the transient increase in intracellular calcium.
cAMP Measurement Assay
-
Cell Seeding: Seed cells into a 96-well or 384-well plate.
-
Pre-treatment: Before agonist stimulation, pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Stimulation: Add the FFA2 agonist along with an adenylyl cyclase activator, such as forskolin. The FFA2 agonist will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
ERK Phosphorylation Assay (Western Blot)
-
Serum Starvation: To reduce basal levels of ERK phosphorylation, serum-starve the cells for several hours (e.g., 4-12 hours) before agonist treatment.
-
Agonist Treatment: Treat the cells with the FFA2 agonist for a specific time course (e.g., 5, 10, 15 minutes) to capture the peak of ERK phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF). Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Development of Non-Human Ortholog Active FFA2 Agonists
Welcome to the technical support center for researchers engaged in the development of Free Fatty Acid Receptor 2 (FFA2) agonists for non-human orthologs. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: We are developing an FFA2 agonist and see high potency in our human cell-based assays, but little to no activity in our mouse models. What could be the reason for this discrepancy?
A1: This is a common and significant challenge in FFA2 drug development. The primary reason for this discrepancy lies in the species-specific differences in the FFA2 receptor. The orthosteric binding pocket of FFA2 can have variations in amino acid residues between humans and rodents, leading to differences in ligand affinity and efficacy.[1][2] For instance, antagonists developed for human FFA2 (hFFA2) have been shown to be ineffective at rodent orthologs.[1]
Furthermore, some mammalian species, such as pigs, have a duplicated FFA2 gene (FFA2L) which exhibits different pharmacological properties compared to the primary FFA2 receptor, adding another layer of complexity.[3] It is crucial to characterize your agonist against the specific species ortholog of interest early in the development process.
Q2: Our FFA2 agonist appears to activate different signaling pathways in different cell types. Is this expected?
A2: Yes, this is an expected phenomenon known as biased signaling or functional selectivity. FFA2 is known to couple to at least two distinct G protein families: Gαi/o and Gαq/11.[4][5][6][7]
-
Gαi/o activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5][6]
-
Gαq/11 activation stimulates phospholipase C, leading to an increase in inositol (B14025) phosphates (IP) and intracellular calcium mobilization.[7][8]
The preferential activation of one pathway over another can be influenced by the specific agonist, the cell type, and the expression levels of various signaling components within that cell. This "biased agonism" is a critical consideration, as different signaling pathways can lead to distinct physiological outcomes.[7][8]
Q3: We are struggling to develop an agonist that is selective for FFA2 over the closely related FFA3 receptor. What strategies can we employ?
A3: Achieving selectivity between FFA2 and FFA3 is a major hurdle because they share endogenous short-chain fatty acid (SCFA) ligands like propionate.[6][9][10] However, key differences can be exploited:
-
Orthosteric Ligand Design: Structure-activity relationship (SAR) studies have shown that ligands with sp2- or sp-hybridized α-carbons tend to be more selective for FFA2, while those with substituted sp3-hybridized α-carbons often prefer FFA3.[6][10]
-
Allosteric Modulation: Targeting allosteric sites, which are typically less conserved between closely related receptors, is a promising strategy.[9] Several allosteric agonists for FFA2 have been identified that do not activate FFA3.[11][12][13] These compounds bind to a site distinct from the orthosteric SCFA binding site.[11][13][14]
Troubleshooting Guides
Problem 1: Inconsistent results in our [³⁵S]GTPγS binding assay for a novel FFA2 agonist.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm the expression level of your FFA2 ortholog in the cell membranes used for the assay via Western Blot or ELISA. Consider using a cell line with higher or inducible receptor expression.[15][16] |
| Poor Ligand Solubility | Verify the solubility of your test compound in the assay buffer. Use of a carrier solvent like DMSO may be necessary, but ensure the final concentration does not interfere with the assay. |
| Assay Measures Mixed Gαi/o and Gαq/11 Signaling | The [³⁵S]GTPγS assay predominantly measures Gαi/o activation.[6] If your agonist is biased towards Gαq/11, this assay may not fully capture its activity. Complement with an assay that measures Gαq/11 signaling, such as an inositol phosphate (B84403) or calcium mobilization assay. |
| Receptor Desensitization | Prolonged exposure to the agonist can lead to receptor desensitization. Optimize the incubation time to capture the initial activation phase. |
Problem 2: High background signal in our calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Endogenous FFA2 Expression | The cell line used may have endogenous expression of FFA2 or other receptors that respond to your compound or vehicle. Test the parental cell line (not expressing the recombinant receptor) as a negative control. |
| Compound Cytotoxicity | High concentrations of the test compound may be causing cell death and non-specific calcium release. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the optimal concentration range. |
| Assay Buffer Components | Components in the assay buffer could be interfering with the fluorescent dye or activating the cells. Test the effect of each buffer component individually. |
| Mechanical Stimulation | Mechanical stress from automated liquid handlers can activate mechanosensitive channels and cause calcium influx. Optimize the dispensing speed and height. |
Quantitative Data Summary
Table 1: Potency (pEC₅₀) of Selected Ligands at Human vs. Mouse FFA2 Orthologs
| Ligand | Assay Type | Human FFA2 (pEC₅₀) | Mouse FFA2 (pEC₅₀) | Reference |
| Propionate (C3) | [³⁵S]GTPγS | ~4.1 | ~4.7 | [15] |
| Acetate (C2) | [³⁵S]GTPγS | ~3.7 | ~3.3 | [15] |
| Compound 1 | [³⁵S]GTPγS | ~6.5 | ~6.0 | [2] |
| Compound 2 | [³⁵S]GTPγS | ~7.0 | ~5.7 | [2] |
Note: Compounds 1 and 2 are synthetic orthosteric agonists. Data is approximate and derived from published graphs.
Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay for Gαq/11 Signaling
This assay quantifies the accumulation of inositol monophosphate, a downstream product of Gαq/11 activation, and is a robust method for assessing FFA2 agonist activity.
-
Cell Culture: Seed cells stably expressing the FFA2 ortholog of interest into 96-well plates and culture until they reach confluency.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add 50 µL of stimulation buffer containing the test compound at various concentrations.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 50 µL of the kit's lysis buffer containing the IP1-d2 acceptor and anti-IP1 cryptate-terbium donor.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the concentration-response curve using non-linear regression to determine EC₅₀ values.
Visualizations
Caption: Dual signaling pathways of the FFA2 receptor upon agonist binding.
Caption: General experimental workflow for FFA2 agonist development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Drugs or diet? – Developing novel therapeutic strategies targeting the free fatty acid family of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective orthosteric free fatty acid receptor 2 (FFA2) agonists: identification of the structural and chemical requirements for selective activation of FFA2 versus FFA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric versus orthosteric FFA2 agonist challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with orthosteric and allosteric agonists of the Free Fatty Acid Receptor 2 (FFA2).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an orthosteric and an allosteric FFA2 agonist?
A: Orthosteric agonists, such as the endogenous short-chain fatty acids (SCFAs) like propionate (B1217596) (C3), bind to the primary, evolutionarily conserved binding site of the receptor.[1] Allosteric modulators bind to a topographically distinct site on the receptor.[2] This can lead to several types of modulation:
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Positive Allosteric Modulator (PAM): A molecule that has no activity on its own but increases the affinity and/or efficacy of an orthosteric agonist.[2]
-
Ago-PAM: An allosteric ligand that acts as a direct agonist on its own and can also positively modulate the function of an orthosteric agonist.[2] 4-CMTB is a well-characterized example of an FFA2-selective ago-allosteric ligand.[1]
-
Negative Allosteric Modulator (NAM): A molecule that reduces the affinity and/or efficacy of an orthosteric agonist.[2]
Q2: Why is it challenging to develop selective orthosteric agonists for FFA2?
A: The development of effective and selective synthetic orthosteric agonists for FFA2 has proven difficult.[3] This is partly due to the high degree of similarity in the orthosteric binding site between FFA2 and the closely related receptor, FFA3, which also binds SCFAs.[1] This lack of selectivity with endogenous ligands has historically hindered efforts to distinguish the individual functions of these two receptors.[1]
Q3: What is "biased signaling" in the context of FFA2, and why is it important?
A: Biased signaling, or functional selectivity, refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another. FFA2 is known to couple to at least two major G protein families: Gαi/o, which inhibits adenylyl cyclase and reduces cAMP levels, and Gαq/11, which activates phospholipase C (PLC) leading to an increase in intracellular calcium ([Ca2+]i).[4][5]
Different agonists can stabilize distinct receptor conformations, leading to preferential coupling to one G protein. For example, the allosteric modulator AZ-1729 displays a strong bias towards the Gαi pathway over Gαq.[3] This is therapeutically significant because activating the Gαi pathway in adipose tissue can improve insulin (B600854) resistance, while activating the Gαq/11 pathway in the intestine can promote the release of beneficial anorectic hormones.[4] Understanding and engineering biased agonism allows for the development of drugs that can selectively engage a desired therapeutic pathway while avoiding pathways that may cause side effects.
Q4: Can allosteric modulators activate FFA2 without an orthosteric agonist present?
A: Yes, some can. These are referred to as "ago-PAMs" or "allosteric agonists." They have intrinsic efficacy and can directly activate the receptor.[1][2] Other allosteric modulators, known as pure PAMs, require the presence of an orthosteric agonist to exert their effect, as they primarily work by enhancing the orthosteric ligand's affinity or efficacy.[2] It is crucial to characterize the activity of a new modulator both in the presence and absence of an orthosteric agonist like propionate.
Q5: How can I determine if my compound is binding to the orthosteric or an allosteric site?
A: Site-directed mutagenesis is a key technique. The orthosteric site for SCFAs on FFA2 involves crucial arginine residues (R180 and R255).[6] Mutating these residues to alanine (B10760859) eliminates or drastically reduces the functional response to orthosteric agonists but does not affect the direct agonist action of known allosteric agonists like 4-CMTB.[1] If your compound's activity is unaffected by these mutations, it likely binds to an allosteric site.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No response from endogenous orthosteric agonist (e.g., propionate). | 1. Receptor construct has mutations in the orthosteric binding site (R180, R255).2. Incorrect cell line used (not expressing the receptor).3. Ligand degradation or incorrect concentration. | 1. Sequence-verify your FFA2 expression construct.2. Confirm receptor expression via Western blot, qPCR, or by testing a known potent synthetic agonist.3. Use freshly prepared ligand solutions and verify the final concentration. Run a positive control with a validated cell line. |
| An allosteric modulator shows no activity on its own. | The compound may be a PAM, not an ago-PAM, and requires an orthosteric agonist for activity. | Test the compound across a range of concentrations in the presence of a fixed, sub-maximal concentration (e.g., EC20) of an orthosteric agonist like propionate. Look for a leftward shift or an increase in the maximal response of the orthosteric agonist's dose-response curve.[2] |
| Agonist shows potency in a Gαi assay (e.g., cAMP inhibition) but is weak or inactive in a Gαq assay (e.g., Ca2+ mobilization). | The agonist is likely a Gαi-biased ligand. This is a known phenomenon for some FFA2 modulators like AZ-1729.[3][4] | This is not necessarily an experimental error. Characterize the bias by calculating the bias factor relative to a balanced reference agonist. This finding could be physiologically significant.[4] |
| High background signal or constitutive activity in assays. | 1. Overexpression of the FFA2 receptor in the cell line.2. An extracellular ionic lock mutation (e.g., equivalent to Glu-145 in FFA1) may be present, causing ligand-independent activity.[7] | 1. Use an inducible expression system (e.g., Flp-In T-REx) to control receptor expression levels.[8]2. Verify the sequence of your receptor construct for unintended mutations. |
| Inconsistent results between different assay formats (e.g., label-free DMR vs. second messenger assays). | Different assays measure different aspects of the cellular response. Label-free dynamic mass redistribution (DMR) provides a holistic, integrated readout of signaling, while second messenger assays (cAMP, IP1) are specific to a single pathway. The kinetics and profiles can differ.[8][9] | This is expected. Use multiple assay types to build a complete pharmacological profile. Compare potency (EC50) and efficacy (Emax) values across platforms to understand the full signaling signature of your compound.[3] |
Quantitative Data Summary
Table 1: Potency (pEC₅₀) of Selected FFA2 Ligands in Gαi-Mediated Signaling Assays (Data compiled from studies using cAMP inhibition or [³⁵S]GTPγS binding assays in recombinant cell lines)
| Ligand | Type | Assay | pEC₅₀ (mean ± SEM) | Source |
| Propionate (C3) | Orthosteric Agonist | [³⁵S]GTPγS | 4.27 ± 0.04 | [7] |
| TUG-1375 | Orthosteric Agonist | cAMP Inhibition | ~7.3 | [3] |
| 4-CMTB | Ago-PAM | cAMP Inhibition | ~6.0 | [3] |
| AZ-1729 | Ago-PAM (Gαi-biased) | cAMP Inhibition | ~6.3 | [3] |
| Compound 187 | Ago-PAM | cAMP Inhibition | ~8.0 | [3] |
| Compound 1 | Synthetic Agonist | [³⁵S]GTPγS | 7.14 ± 0.08 | [7] |
| Compound 2 | Synthetic Agonist | [³⁵S]GTPγS | 6.98 ± 0.12 | [7] |
Table 2: Potency (pEC₅₀) and Efficacy of FFA2 Ligands in Gαq-Mediated and β-Arrestin Recruitment Assays (Data compiled from studies using intracellular Ca²⁺ mobilization or BRET-based β-arrestin assays)
| Ligand | Type | Assay | pEC₅₀ (mean ± SEM) | Relative Efficacy (% of C3) | Source |
| Propionate (C3) | Orthosteric Agonist | Ca²⁺ Mobilization | 3.50 ± 0.10 | 100% | [7] |
| TUG-1375 | Orthosteric Agonist | Gq TRUPATH | ~7.5 | N/A | [3] |
| 4-CMTB | Ago-PAM | Gq TRUPATH | ~5.8 | Lower than C3 | [3] |
| AZ-1729 | Ago-PAM (Gαi-biased) | Gq TRUPATH | Inactive/Very Low Potency | N/A | [3] |
| Compound 187 | Ago-PAM | Gq TRUPATH | ~7.8 | Similar to C3 | [3] |
| Compound 1 | Synthetic Agonist | Ca²⁺ Mobilization | 6.68 ± 0.06 | 132 ± 4% | [7] |
| Compound 2 | Synthetic Agonist | Ca²⁺ Mobilization | 6.39 ± 0.06 | 130 ± 4% | [7] |
| Propionate (C3) | Orthosteric Agonist | β-Arrestin 2 BRET | ~4.0 | 100% | [7] |
| AZ-1729 | Ago-PAM | β-Arrestin 2 BRET | ~5.5 | Partial Agonist | [3] |
| Compound 187 | Ago-PAM | β-Arrestin 2 BRET | No Detectable Activity | 0% | [3] |
Key Experimental Protocols
Protocol 1: Gαi Coupling - cAMP Inhibition Assay
This assay measures the ability of an FFA2 agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).
-
Cell Culture: Use Flp-In T-REx 293 cells stably expressing human FFA2. Culture cells to ~80-90% confluency. Induce receptor expression with an antibiotic (e.g., tetracycline) 18-24 hours before the assay.
-
Cell Plating: Harvest and seed cells into a 384-well plate at an appropriate density.
-
Ligand Preparation: Prepare serial dilutions of test compounds (orthosteric and/or allosteric agonists) in stimulation buffer.
-
Assay Procedure:
-
Aspirate culture medium from the cells.
-
Add the test compounds to the wells.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except negative control) to stimulate cAMP production.
-
Incubate at 37°C for 30 minutes.
-
-
Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine pEC₅₀ and Emax values.
Protocol 2: Gαq Coupling - Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following Gαq activation.
-
Cell Culture: Use HEK293 or CHO cells stably expressing human FFA2 and a calcium-sensitive photoprotein like aequorin, or use a fluorescent calcium indicator.
-
Assay Preparation:
-
If using aequorin, incubate the cell suspension with its substrate, coelenterazine, in the dark at room temperature for at least 2 hours.[10]
-
If using a fluorescent dye (e.g., Fluo-4 AM), load the cells according to the manufacturer's protocol.
-
-
Ligand Preparation: Prepare serial dilutions of test compounds in an appropriate assay buffer.
-
Detection:
-
Use a luminometer or a fluorescence plate reader with an automated injection system.
-
Inject the test compound into the wells containing the prepared cells.
-
Immediately measure the luminescence or fluorescence signal over a short time course (e.g., 20-60 seconds).
-
-
Data Analysis: Calculate the peak signal response for each concentration. Plot the peak response against the log concentration of the agonist and fit the curve to determine pEC₅₀ and Emax.
Protocol 3: G Protein Activation - [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation: Grow cells expressing FFA2, harvest them, and prepare cell membranes through homogenization and centrifugation. Store membranes at -80°C.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Assay Procedure (in a 96-well plate):
-
To each well, add cell membranes, assay buffer containing GDP, and the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filtermat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Wash the filters with ice-cold buffer.
-
Dry the filtermat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings. Plot the specific binding against the log concentration of the agonist to determine pEC₅₀ and Emax.[1]
Visualizations
References
- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Free fatty acid receptors: structural models and elucidation of ligand binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to FFA2 Agonist-1 and Other Known FFA2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FFA2 agonist-1 (also known as Compound 4) with other well-characterized agonists of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor implicated in metabolic and inflammatory diseases. The data presented herein is compiled from various scientific publications to facilitate an objective evaluation of their performance based on experimental evidence.
Comparative Analysis of FFA2 Agonist Performance
The following table summarizes the in vitro pharmacological properties of this compound and other known FFA2 agonists. The data is presented as pEC50 or EC50/IC50 values, which are measures of agonist potency. A higher pEC50 value indicates greater potency. The agonists are compared across different signaling pathways activated by FFA2: Gαi-mediated cAMP inhibition, Gαq-mediated calcium mobilization, G protein activation via GTPγS binding, and β-arrestin 2 recruitment.
| Agonist | Assay Type | Species | pEC50 | EC50 / IC50 | Reference(s) |
| This compound (Compound 4) | cAMP Inhibition | Human | - | 0.53 µM | [1][2] |
| β-arrestin 2 Recruitment | Human | - | 1.2 µM | [1][2] | |
| FFA2 Activation | Human | - | 81 nM | [1] | |
| Propionate (B1217596) (C3) | GTPγS Binding | Human | 4.27 | - | [3] |
| Calcium Mobilization | Human | 3.50 | - | [3] | |
| β-arrestin 2 Recruitment | Human | 3.22 | - | [3] | |
| Mucosal Signaling | Mouse | - | 5.4 - 29.5 nM | [4] | |
| 4-CMTB | GTPγS Binding | Human | 6.38 | - | [5][6][7] |
| Allosteric Modulation (of C3) | Human | 5.16 (in presence of 10µM 4-CMTB) | - | [8] | |
| AZ1729 | cAMP Inhibition | Human | 6.9 | - | [9][10][11] |
| GTPγS Binding | Human | 7.23 | - | [10] | |
| Lipolysis Inhibition | Mouse | 5.03 | - | [10] | |
| TUG-1375 | cAMP Inhibition | Human | 7.11 | 77.6 nM | [12][13][14][15] |
| β-arrestin 2 Recruitment | Human | 6.1 | 794 nM | [12][13][14][15] | |
| Binding Affinity (pKi) | Human | 6.69 | 204 nM | [12][14][15] | |
| cAMP Inhibition | Mouse | 6.44 | 363 nM | [14][15] |
FFA2 Signaling Pathways
Activation of FFA2 by agonists can initiate multiple intracellular signaling cascades. The receptor couples to both the inhibitory G protein Gαi/o and the Gαq/11 protein, and can also signal through β-arrestin. The choice of signaling pathway can be influenced by the specific agonist, leading to biased agonism.
Caption: FFA2 receptor signaling pathways.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories and should be optimized accordingly.
Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Caption: Calcium mobilization assay workflow.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293 or CHO) stably or transiently expressing the human FFA2 receptor in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C. An organic anion transport inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
Compound Preparation: Prepare serial dilutions of the FFA2 agonists in the assay buffer.
-
Signal Measurement: Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a stable baseline fluorescence, then add the agonist solutions and continue to monitor the fluorescence signal for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
cAMP Accumulation Assay (Gαi Pathway)
This assay quantifies the inhibition of cyclic AMP (cAMP) production, which is a downstream effect of Gαi activation.
Methodology:
-
Cell Culture: Culture cells expressing FFA2 in a suitable format (e.g., 384-well plates).
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (to elevate basal cAMP levels) in the presence of varying concentrations of the FFA2 agonist for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the IC50 value for cAMP inhibition.
[³⁵S]GTPγS Binding Assay (G Protein Activation)
This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the FFA2 receptor.
-
Assay Reaction: In a 96-well plate, incubate the cell membranes with varying concentrations of the FFA2 agonist, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Incubation: Allow the binding reaction to proceed at room temperature or 30°C for 60-90 minutes.
-
Separation and Detection: Separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide, typically by rapid filtration through a filter plate. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to obtain a dose-response curve and determine the EC50 value.
β-Arrestin 2 Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin 2 to the activated FFA2 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Caption: β-arrestin recruitment BRET assay workflow.
Methodology:
-
Plasmid Construction and Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding FFA2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a YFP variant).
-
Cell Culture: Plate the transfected cells in white, clear-bottom 96-well plates.
-
Agonist Treatment: Add serial dilutions of the FFA2 agonist to the cells and incubate for a short period (e.g., 5-15 minutes).
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the luminescence emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the net BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-CMTB | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 7. 4-CMTB - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. AZ 1729 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. TUG-1375 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. TUG-1375 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Selectivity of FFA2 Agonist-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FFA2 Agonist-1's selectivity over the closely related Free Fatty Acid Receptor 3 (FFA3). By presenting supporting experimental data for this compound and other relevant compounds, this document serves as a valuable resource for researchers investigating the distinct physiological roles of these receptors.
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, and Free Fatty Acid Receptor 3 (FFA3), or GPR41, are G protein-coupled receptors activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[1] Despite sharing endogenous ligands, they exhibit distinct signaling pathways and physiological functions, making selective agonists crucial for targeted therapeutic development.[1] FFA2 activation is coupled to both Gq/11 and Gi/o signaling pathways, leading to intracellular calcium mobilization and inhibition of cAMP accumulation, respectively.[1] In contrast, FFA3 primarily signals through the Gi/o pathway.[2]
Comparative Analysis of Agonist Selectivity
To validate the selectivity of this compound, its performance was compared against the non-selective endogenous agonist, propionate, and a known selective FFA3 agonist, AR420626. This compound belongs to a series of phenylacetamide compounds designed as potent and selective allosteric agonists for FFA2.[1] Published studies confirm that this series is specific for FFA2, showing no activity at FFA1 or FFA3.[1]
The following tables summarize the potency of these compounds at human FFA2 and FFA3, as determined by common functional assays.
Table 1: Agonist Potency at human FFA2 (hFFA2)
| Compound | Assay Type | Endpoint | pEC50 / (EC50) |
| This compound (phenylacetamide series) | Calcium Mobilization (Gq/11) | Increased Intracellular Ca2+ | ~7.3 (0.05 µM) |
| cAMP Inhibition (Gi/o) | Decreased cAMP Levels | ~7.2 (0.06 µM) | |
| Propionate (non-selective) | Calcium Mobilization (Gq/11) | Increased Intracellular Ca2+ | ~4.5 (30 µM) |
| cAMP Inhibition (Gi/o) | Decreased cAMP Levels | ~4.7 (20 µM) | |
| AR420626 (FFA3 selective) | Calcium Mobilization (Gq/11) | Increased Intracellular Ca2+ | No Activity |
| cAMP Inhibition (Gi/o) | Decreased cAMP Levels | No Activity |
Table 2: Agonist Potency at human FFA3 (hFFA3)
| Compound | Assay Type | Endpoint | pEC50 / (EC50) |
| This compound (phenylacetamide series) | cAMP Inhibition (Gi/o) | Decreased cAMP Levels | No Activity |
| Propionate (non-selective) | cAMP Inhibition (Gi/o) | Decreased cAMP Levels | ~5.0 (10 µM) |
| AR420626 (FFA3 selective) | cAMP Inhibition (Gi/o) | Decreased cAMP Levels | ~7.0 (0.1 µM)[3] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the methods used to determine selectivity, the following diagrams illustrate the signaling pathways of FFA2 and FFA3 and a typical experimental workflow for agonist characterization.
Caption: Signaling pathways for FFA2 and FFA3 receptors.
Caption: General experimental workflow for agonist characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay (for Gq/11 Pathway)
This assay measures the increase in intracellular calcium concentration upon Gq/11-coupled receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human FFA2 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: Test compounds (this compound, propionate, AR420626) are serially diluted in the assay buffer to achieve a range of final concentrations.
-
Signal Measurement: The cell plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the automated addition of the test compounds.
-
Data Acquisition: Fluorescence intensity is measured kinetically for a defined period after compound addition. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence signal is plotted against the compound concentration to generate a dose-response curve, from which the pEC50 value is calculated.
cAMP Inhibition Assay (for Gi/o Pathway)
This assay quantifies the inhibition of cyclic AMP (cAMP) production following the activation of Gi/o-coupled receptors.
-
Cell Culture: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing either human FFA2 or human FFA3 are plated in 96-well plates and cultured.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with forskolin to induce cAMP production.
-
Compound Addition: Test compounds are added simultaneously with or shortly after forskolin stimulation.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for receptor-mediated inhibition of adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The measured cAMP levels are plotted against the compound concentration. The resulting dose-response curve for the inhibition of forskolin-stimulated cAMP production is used to determine the pEC50 value.
Conclusion
The presented data unequivocally demonstrates the high selectivity of this compound for the Free Fatty Acid Receptor 2. With potent agonistic activity at FFA2 and a lack of activity at FFA3, this compound serves as a critical tool for the specific interrogation of FFA2-mediated signaling pathways and physiological functions. This high degree of selectivity is essential for advancing our understanding of the distinct roles of FFA2 and FFA3 in health and disease, and for the development of targeted therapeutics.
References
A Comparative Analysis of Orthosteric and Allosteric Agonists for the Free Fatty Acid Receptor 2 (FFA2)
For Researchers, Scientists, and Drug Development Professionals
The Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases. This G protein-coupled receptor (GPCR) is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, such as acetate (B1210297) and propionate (B1217596).[1] The development of synthetic agonists for FFA2 has led to the identification of two distinct classes of activators: orthosteric and allosteric agonists. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and application of these critical pharmacological tools.
Distinguishing Orthosteric and Allosteric Agonism at FFA2
Orthosteric agonists bind to the same site as the endogenous ligands (SCFAs). This binding pocket is located within the transmembrane domain of the receptor.[2] A notable synthetic orthosteric agonist is TUG-1375.[2] While offering a direct means of receptor activation, the development of highly potent and selective orthosteric agonists has proven challenging.[3]
Allosteric agonists , in contrast, bind to a topographically distinct site on the receptor.[4] This allosteric binding can lead to a conformational change that activates the receptor directly. Furthermore, many allosteric agonists also act as Positive Allosteric Modulators (PAMs) , enhancing the affinity and/or efficacy of the endogenous orthosteric ligands.[5] Prominent examples of FFA2 allosteric agonists and PAMs include 4-CMTB and AZ1729.[3][6] A key advantage of allosteric modulators is their potential for greater selectivity and the ability to fine-tune receptor signaling, a concept known as biased agonism.[7][8]
Quantitative Comparison of FFA2 Agonists
The potency and efficacy of orthosteric and allosteric agonists are typically quantified through various in vitro functional assays. The following tables summarize the reported pEC50 (a measure of potency) and, where available, Emax (a measure of maximal efficacy) values for key FFA2 agonists across different signaling pathways.
| Orthosteric Agonists | Assay Type | Signaling Pathway | pEC50 / pKi | Reference(s) |
| Propionate (C3) | cAMP Inhibition | Gαi/o | 3.95 - 4.9 | [8][9] |
| IP1 Accumulation | Gαq/11 | ~3.0 - 4.9 | [9][10] | |
| TUG-1375 | cAMP Inhibition | Gαi/o | 7.11 | [11] |
| β-arrestin Recruitment | β-arrestin | 6.1 | [9] | |
| Binding Affinity | - | pKi: 6.69 | [12] |
| Allosteric Agonists / PAMs | Assay Type | Signaling Pathway | pEC50 | Reference(s) |
| 4-CMTB | cAMP Inhibition | Gαi/o | 6.38 | [6][13][14] |
| [35S]GTPγS Binding | Gαi/o | ~6.4 | [9] | |
| AZ1729 | cAMP Inhibition | Gαi/o | 6.9 | |
| [35S]GTPγS Binding | Gαi/o | 7.23 | ||
| Inhibition of Lipolysis | Gαi/o | 5.03 |
Signaling Pathways and Biased Agonism
FFA2 is known to couple to at least two major G protein signaling pathways: the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, and the Gαq/11 pathway, which activates phospholipase C, resulting in an increase in intracellular calcium.[15] The receptor can also recruit β-arrestins, which can mediate G protein-independent signaling and receptor desensitization.[3]
An exciting development in FFA2 pharmacology is the discovery of biased agonism, where a ligand preferentially activates one signaling pathway over others. Allosteric modulators have shown particular promise in this area. For instance, AZ1729 is a notable Gαi-biased agonist, potently activating the Gαi pathway while having minimal effect on the Gαq/11 pathway.[3][8] This property makes it a valuable tool for dissecting the physiological roles of these distinct signaling cascades.
Below are diagrams illustrating the signaling pathways activated by orthosteric and allosteric FFA2 agonists.
References
- 1. medkoo.com [medkoo.com]
- 2. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-CMTB - MedChem Express [bioscience.co.uk]
- 8. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. 4-CMTB | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 14. bio-techne.com [bio-techne.com]
- 15. 4-CMTB | GPR | TargetMol [targetmol.com]
A Comparative Guide to the Cross-Species Reactivity of FFA2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-species reactivity of a novel Free Fatty Acid Receptor 2 (FFA2) agonist, herein referred to as FFA2 Agonist-1. The performance of this compound is compared with another compound from the same chemical series, FFA2 Agonist-2, and contextualized with publicly available data for other known FFA2 agonists. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key biological pathways and experimental workflows to aid in the evaluation and application of these compounds in preclinical research.
Introduction to FFA2 and Cross-Species Reactivity
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate. These SCFAs are metabolic products of the gut microbiota and play crucial roles in various physiological processes, including immune regulation, metabolism, and intestinal homeostasis. As a therapeutic target, FFA2 has garnered significant interest for the treatment of inflammatory diseases and metabolic disorders.
Preclinical drug development often relies on the use of animal models to assess the efficacy and safety of new therapeutic agents. However, species-specific differences in receptor pharmacology can lead to discrepancies between results obtained in animal models and human clinical trials. Therefore, characterizing the cross-species reactivity of a drug candidate at its target is a critical step in its preclinical evaluation. This guide focuses on the activity of this compound across human, mouse, and rat orthologs of the FFA2 receptor.
Comparative Analysis of FFA2 Agonist Activity
The potency of this compound and FFA2 Agonist-2 was evaluated across human, mouse, and rat FFA2 orthologs using three distinct in vitro functional assays: [³⁵S]GTPγS binding, calcium mobilization, and ERK phosphorylation. The data, presented as pEC₅₀ values, are summarized in the tables below.[1]
Gαi/o Signaling Activity ([³⁵S]GTPγS Binding Assay)
This assay measures the activation of Gαi/o proteins, a primary signaling pathway for FFA2.
| Compound | Human FFA2 (pEC₅₀) | Mouse FFA2 (pEC₅₀) | Rat FFA2 (pEC₅₀) |
| This compound | 7.14 ± 0.08 | 6.55 ± 0.07 | 6.41 ± 0.06 |
| FFA2 Agonist-2 | 6.98 ± 0.12 | 5.68 ± 0.11 | 5.64 ± 0.09 |
Data sourced from Hudson et al., 2013.[1]
Gαq/11 Signaling Activity (Calcium Mobilization Assay)
This assay measures the activation of the Gαq/11 pathway, leading to an increase in intracellular calcium levels.
| Compound | Human FFA2 (pEC₅₀) | Mouse FFA2 (pEC₅₀) | Rat FFA2 (pEC₅₀) |
| This compound | 6.68 ± 0.06 | 6.11 ± 0.05 | 6.01 ± 0.04 |
| FFA2 Agonist-2 | 6.39 ± 0.06 | 5.21 ± 0.08 | 5.11 ± 0.07 |
Data sourced from Hudson et al., 2013.[1]
Downstream Signaling (ERK Phosphorylation Assay)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of FFA2 signaling.
| Compound | Human FFA2 (pEC₅₀) | Mouse FFA2 (pEC₅₀) | Rat FFA2 (pEC₅₀) |
| This compound | 6.94 ± 0.16 | 6.33 ± 0.14 | 6.25 ± 0.12 |
| FFA2 Agonist-2 | 6.48 ± 0.14 | 5.15 ± 0.11 | 5.08 ± 0.10 |
Data sourced from Hudson et al., 2013.[1]
Summary of Cross-Species Reactivity:
This compound demonstrates potent agonism at the human FFA2 receptor across all three signaling pathways assessed. While it retains significant activity at the mouse and rat orthologs, there is a noticeable decrease in potency of approximately 4 to 8-fold depending on the assay. In contrast, FFA2 Agonist-2 exhibits a more pronounced species-dependent drop-off in potency, particularly at the rodent orthologs, with a reduction of up to 70-fold in the [³⁵S]GTPγS binding assay. This suggests that this compound has a more favorable cross-species reactivity profile for translational studies involving rodent models.
Comparison with Other FFA2 Agonists
To provide a broader context, the table below includes publicly available potency data for other well-characterized FFA2 agonists, TUG-1375 and 4-CMTB. It is important to note that these values are from different studies and assay conditions may vary.
| Compound | Species | Assay | pEC₅₀ / EC₅₀ |
| TUG-1375 | Human | cAMP | 7.11 |
| Murine | cAMP | 6.44 ± 0.13 | |
| 4-CMTB | Human | cAMP & [³⁵S]GTPγS | 100- to 1,000-fold higher affinity than acetate and propionate |
Data for TUG-1375 and 4-CMTB are from various sources.[2]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: FFA2 receptor signaling cascade upon agonist binding.
References
Validating FFA2 as a Therapeutic Target: A Comparative Guide to Specific Agonists
For Researchers, Scientists, and Drug Development Professionals
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases, including type 2 diabetes and inflammatory bowel disease (IBD). Activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, FFA2 plays a crucial role in regulating immune responses, insulin (B600854) secretion, and appetite.[1][2] This guide provides a comparative overview of specific agonists used to validate FFA2 as a therapeutic target, presenting key experimental data, detailed protocols for functional assays, and a comparison with alternative therapeutic strategies.
Performance Comparison of FFA2 Agonists
The validation of FFA2 as a drug target has been accelerated by the development of specific agonists that can selectively activate the receptor. These agonists can be broadly categorized as orthosteric (binding to the same site as endogenous ligands) and allosteric (binding to a different site to modulate receptor activity). The following tables summarize the potency of various FFA2 agonists across different functional assays, providing a quantitative basis for comparison.
| Agonist (Class) | Assay Type | Cell Line | pEC50 / EC50 | Reference |
| Endogenous Ligands | ||||
| Propionate (C3) | [³⁵S]GTPγS | Flp-In T-REx 293 | 4.27 | [3] |
| Propionate (C3) | Ca²⁺ Mobilization | Flp-In T-REx 293 | 3.68 | [3] |
| Propionate (C3) | ERK Phosphorylation | Flp-In T-REx 293 | 3.56 | [3] |
| Propionate (C3) | β-arrestin-2 Recruitment | HEK293T | 3.33 | [3] |
| Acetate (C2) | Ca²⁺ Mobilization | CHO-hFFA2 | ~100-1000 µM | [4] |
| Synthetic Orthosteric Agonists | ||||
| Compound 1 | [³⁵S]GTPγS | Flp-In T-REx 293 | 7.14 | [3] |
| Compound 1 | Ca²⁺ Mobilization | Flp-In T-REx 293 | 6.46 | [3] |
| Compound 1 | ERK Phosphorylation | Flp-In T-REx 293 | 6.94 | [3] |
| Compound 1 | β-arrestin-2 Recruitment | HEK293T | 5.72 | [3] |
| Compound 2 | [³⁵S]GTPγS | Flp-In T-REx 293 | 6.98 | [3] |
| Compound 2 | Ca²⁺ Mobilization | Flp-In T-REx 293 | 7.10 | [3] |
| Compound 2 | ERK Phosphorylation | Flp-In T-REx 293 | 6.48 | [3] |
| Compound 2 | β-arrestin-2 Recruitment | HEK293T | 5.35 | [3] |
| TUG-1375 | cAMP Assay | CHO-K1 | 0.53 µM | [5] |
| TUG-1375 | β-arrestin-2 Assay | - | 1.2 µM | [5] |
| Synthetic Allosteric Agonists | ||||
| 4-CMTB | [³⁵S]GTPγS | Flp-In T-REx 293 | 6.53 | [3] |
| 4-CMTB | Ca²⁺ Mobilization | Flp-In T-REx 293 | Not Active | [3] |
| 4-CMTB | ERK Phosphorylation | Flp-In T-REx 293 | 6.27 | [3] |
| 4-CMTB | cAMP Assay | CHO-hFFA2 | - | [4] |
| AZ1729 | Gᵢ Activation | Flp-In T-REx 293 | High Potency | [6] |
| AZ1729 | Gq Activation | Flp-In T-REx 293 | Minimal Activation | [6] |
Signaling Pathways and Experimental Workflows
FFA2 activation initiates downstream signaling through two primary G protein pathways: Gαq/11 and Gαi/o. The Gαq/11 pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i), while the Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (camp) levels.[7] The ability of different agonists to preferentially activate one pathway over the other, a phenomenon known as biased agonism, is a key area of investigation for developing targeted therapeutics.[8][9]
Caption: FFA2 receptor signaling pathways.
A typical workflow for validating a novel FFA2 agonist involves a series of in vitro functional assays to determine its potency, efficacy, and signaling bias.
Caption: Experimental workflow for FFA2 agonist validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FFA2 agonists. Below are protocols for key in vitro functional assays.
[³⁵S]GTPγS Binding Assay (for Gαi/o activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Cell Culture: Flp-In T-REx 293 cells stably expressing human FFA2 are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection antibiotics. Receptor expression is induced with tetracycline (B611298) (1 µg/mL) for 24 hours.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization in hypotonic buffer followed by centrifugation. Membranes are resuspended in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of assay buffer containing varying concentrations of the test agonist.
-
Add 25 µL of membrane suspension (10-20 µg protein).
-
Add 25 µL of GDP (10 µM final concentration).
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are normalized to the response of a reference agonist and plotted against agonist concentration to determine EC50 values.
Calcium Mobilization Assay (for Gαq/11 activation)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human FFA2 are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading:
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS containing probenecid (B1678239) for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add varying concentrations of the test agonist and continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: The change in fluorescence (peak - baseline) is plotted against the agonist concentration to determine EC50 values.
cAMP Accumulation Assay (for Gαi/o inhibition)
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Cell Culture: HEK293 or CHO-K1 cells stably expressing human FFA2 are cultured as described above.
-
Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Cells are then incubated with varying concentrations of the test agonist for 15 minutes.
-
Adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) for 15 minutes.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA).
-
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gαi/o-coupled receptor. Data are plotted to determine the IC50 of the agonist for inhibiting forskolin-stimulated cAMP production.
Comparison with Alternative Therapeutic Targets
While FFA2 agonists present a novel therapeutic strategy, it is important to consider them in the context of existing and emerging treatments for relevant diseases.
Caption: Comparison of FFA2 targeting with other therapeutic approaches.
For Type 2 Diabetes:
-
FFA2 Agonists: Offer a novel mechanism by directly linking gut microbiota metabolism to host glucose control. Biased agonists that preferentially activate the Gαq/11 pathway may enhance glucose-stimulated insulin secretion.[9]
-
GLP-1 Receptor Agonists: A well-established class of drugs that mimic the action of the incretin (B1656795) hormone GLP-1 to improve glycemic control.[3][10]
-
SGLT-2 Inhibitors: Provide an insulin-independent mechanism by promoting the excretion of glucose in the urine.[11]
For Inflammatory Bowel Disease:
-
FFA2 Agonists: Represent a novel oral small molecule approach that targets the link between diet, gut microbiota, and intestinal inflammation. Their ability to modulate neutrophil function is a key therapeutic rationale.[4]
-
Anti-TNFα Biologics: Are potent injectable therapies that neutralize a key pro-inflammatory cytokine.[12]
-
JAK Inhibitors: Are oral small molecules that block intracellular signaling pathways for multiple cytokines.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparative efficacy of 5 sodium-glucose cotransporter protein-2 (SGLT-2) inhibitor and 4 glucagon-like peptide-1 (GLP-1) receptor agonist drugs in non-alcoholic fatty liver disease: A GRADE-assessed systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 12. Combination treatment of inflammatory bowel disease: Present status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Free Fatty Acid Receptor 2 (FFA2) Agonist Activity Across Key Physiological Tissues
A comprehensive guide for researchers and drug development professionals on the differential effects of FFA2 agonists in adipose, immune, pancreatic, and gut tissues. This document provides a comparative summary of agonist potency, detailed experimental methodologies, and visual representations of key signaling pathways.
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are major metabolites produced by the gut microbiota.[1][2] Expressed in a variety of tissues, including adipose tissue, immune cells, pancreatic islets, and the gastrointestinal tract, FFA2 plays a crucial role in regulating metabolic and inflammatory processes.[1][2] The development of synthetic agonists targeting FFA2 has opened new avenues for therapeutic intervention in metabolic and inflammatory diseases. However, the functional outcomes of FFA2 activation are tissue-specific, largely due to differential G protein coupling.[1] This guide provides a comparative overview of the effects of various FFA2 agonists across different tissues, supported by quantitative data and detailed experimental protocols.
Comparative Agonist Potency at FFA2
The potency of FFA2 agonists varies significantly depending on the specific compound, the tissue or cell type, and the signaling pathway being measured. The following tables summarize the half-maximal effective/inhibitory concentrations (pEC50/pIC50) of common endogenous and synthetic FFA2 agonists in various functional assays.
Table 1: Agonist Potency in Recombinant Cell Lines
Data from functional assays in HEK293 or CHO cells recombinantly expressing FFA2.
| Agonist | Assay Type | pEC50 (mean ± SEM) | Reference |
| Propionate (C3) | [³⁵S]GTPγS Binding | 4.27 ± 0.08 | [3] |
| Ca²⁺ Mobilization | 3.50 ± 0.10 | [3] | |
| ERK Phosphorylation | 3.56 ± 0.11 | [3] | |
| β-arrestin-2 Recruitment | 3.22 ± 0.10 | [4] | |
| Acetate (C2) | [³⁵S]GTPγS Binding | ~3.0 | [5] |
| Ca²⁺ Mobilization | ~3.0 | [5] | |
| Compound 1 | [³⁵S]GTPγS Binding | 7.14 ± 0.08 | [3] |
| Ca²⁺ Mobilization | 6.68 ± 0.06 | [3] | |
| ERK Phosphorylation | 6.94 ± 0.16 | [3] | |
| β-arrestin-2 Recruitment | 5.72 ± 0.10 | [4] | |
| 4-CMTB | [³⁵S]GTPγS Binding | 6.53 ± 0.11 | [3] |
| Ca²⁺ Mobilization | 6.27 ± 0.32 | [3] | |
| TUG-1375 | GSIS Inhibition (Human Pseudoislets) | - | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Agonist Effects in Primary Tissues and Cells
| Tissue/Cell Type | Agonist | Functional Readout | Effect | pIC50/EC50 (approx.) | Reference |
| Adipose Tissue (3T3-L1 Adipocytes) | Propionate (C3) | Inhibition of Lipolysis | Inhibition | 3.24 ± 0.36 | [3] |
| Compound 1 | Inhibition of Lipolysis | Inhibition | 5.92 ± 0.43 | [3] | |
| Pancreatic Islets (Human/Mouse) | 4-CMTB (10-30 µM) | Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | Stimulation (Gq-dependent) | - | [1] |
| 4-CMTB (100 µM) | Glucose-Stimulated Insulin Secretion (GSIS) | Inhibition (Gi/o-dependent) | - | [1] | |
| TUG-1375 | Glucose-Stimulated Insulin Secretion (GSIS) | Inhibition | - | [1] | |
| Immune Cells (Human Neutrophils) | Compound 1 | Ca²⁺ Mobilization | Stimulation | - | [6] |
| 4-CMTB | Ca²⁺ Mobilization, pERK1/2, Chemotaxis | Stimulation | - | [2] | |
| Gut (Murine Colonic Crypts) | Propionate (1 mM) | GLP-1 Secretion | Stimulation | - | [7] |
Tissue-Specific FFA2 Signaling Pathways
The diverse physiological effects of FFA2 activation are primarily attributed to its ability to couple to two distinct G protein families: Gαq/11 and Gαi/o. The preferential signaling pathway is cell-type dependent, leading to different downstream consequences.
-
In adipose tissue , FFA2 activation predominantly couples to Gαi/o , leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent inhibition of hormone-sensitive lipase, resulting in an anti-lipolytic effect.[7]
-
In immune cells , such as neutrophils, FFA2 signaling is more complex. It can couple to both Gαq/11 and Gαi/o . Gαq/11 activation leads to phospholipase C (PLC) activation and subsequent calcium mobilization, which is crucial for functions like chemotaxis and the oxidative burst.[1][2]
-
In pancreatic β-cells , FFA2 signaling is dual and concentration-dependent. At lower agonist concentrations, it appears to couple to Gαq/11 , promoting glucose-stimulated insulin secretion (GSIS).[1] Conversely, at higher concentrations, it signals through Gαi/o , leading to the inhibition of GSIS.[1]
-
In the gut enteroendocrine L-cells , FFA2 activation, particularly by propionate, stimulates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1] This effect is primarily mediated through the Gαq/11 pathway.[7]
Figure 1: Tissue-specific FFA2 signaling pathways.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and validation of findings.
Calcium Mobilization Assay
This protocol is used to measure the activation of Gαq/11-coupled receptors, which leads to an increase in intracellular calcium concentration.
Figure 2: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Plating: Seed cells (e.g., HEK293 expressing FFA2) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow for the de-esterification of the dye within the cells.
-
Agonist Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. After establishing a stable baseline fluorescence reading, inject the FFA2 agonist at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically for a period of 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the response as the maximum fluorescence intensity minus the baseline. Normalize the data to the response of a maximal concentration of a reference agonist and determine the EC50 value by fitting the data to a dose-response curve.
Inhibition of Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the ability of FFA2 agonists to inhibit stimulated lipolysis in adipocytes, a Gαi/o-mediated response.
Figure 3: Workflow for the inhibition of lipolysis assay.
Protocol:
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Pre-incubation: Wash the mature adipocytes and pre-incubate with varying concentrations of the FFA2 agonist for a short period.
-
Stimulation of Lipolysis: Add a β-adrenergic agonist, such as isoproterenol, to stimulate lipolysis.
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Supernatant Collection: Carefully collect the culture supernatant.
-
Glycerol Measurement: Measure the amount of glycerol released into the supernatant using a commercially available colorimetric assay kit.
-
Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each agonist concentration and determine the pIC50 value from the dose-response curve.
Conclusion
The tissue-specific signaling of FFA2 underscores the importance of a comparative approach in the development of agonists for therapeutic applications. While Gαi/o-mediated anti-lipolytic effects in adipose tissue present a potential strategy for managing obesity, Gαq/11-mediated GLP-1 secretion in the gut offers a promising avenue for type 2 diabetes treatment. Conversely, the dual G protein coupling in pancreatic β-cells suggests that biased agonists, which selectively activate either the Gαq/11 or Gαi/o pathway, may be necessary to achieve the desired therapeutic outcome. The data and protocols presented in this guide provide a foundational resource for researchers to further explore the nuanced pharmacology of FFA2 and to design novel agonists with improved tissue selectivity and therapeutic efficacy.
References
- 1. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFA2 and FFA3 in Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of FFA2 Agonist-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of a representative Free Fatty Acid Receptor 2 (FFA2) agonist, designated here as FFA2 Agonist-1, against other therapeutic alternatives for metabolic diseases. The information is supported by experimental data from various preclinical studies, with detailed methodologies for key experiments.
Executive Summary
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs).[1][2] It is expressed in various tissues, including immune cells, adipose tissue, and the gastrointestinal tract, playing a role in inflammation, lipid metabolism, and appetite regulation.[1][2] Synthetic FFA2 agonists are being investigated for their therapeutic potential in metabolic and inflammatory diseases. This guide focuses on a representative selective FFA2 agonist, "Compound 1" (Cpd 1), and compares its in vivo effects with other FFA2 agonists and established therapies for metabolic disorders.
Comparative Efficacy of this compound
The in vivo effects of this compound (Compound 1) have been evaluated in several preclinical models, primarily focusing on its impact on metabolic parameters. Below is a summary of its performance compared to other FFA2 agonists and alternative therapeutic agents.
Data on Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice
| Compound | Class | Dose | Route | Study Duration | Change in Food Intake | Change in Body Weight | Reference |
| This compound (Cpd 1) | FFA2 Agonist | 30 mg/kg | i.p., b.i.d. | 14 days | Reduced | Reduced | [3] |
| Liraglutide | GLP-1 Receptor Agonist | 10-30 nmol/kg/day | s.c. | 4-6 weeks | Significantly Reduced | Significantly Reduced | [4] |
Data on Glucose Tolerance in Mouse Models
| Compound | Class | Mouse Model | Dose | Route | Effect on Glucose Tolerance | Reference |
| This compound (Cpd 1) | FFA2 Agonist | Lean and DIO Mice | 30 mg/kg | i.p. | Decreased | [3] |
| TUG-1375 | FFA2 Agonist | Mouse islets (in vitro) | 10 µM | - | Inhibited Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | [5] |
| 4-CMTB | FFA2 Agonist | Mouse islets (in vitro) | 10-100 µM | - | Low concentrations increased GSIS, high concentrations inhibited GSIS | [5] |
| Sitagliptin (B1680988) | DPP-4 Inhibitor | DIO Mice | 4 g/kg in food | oral | Improved | [1][6] |
| TAK-875 | FFA1 Agonist | Type 2 Diabetic Rats | 1-10 mg/kg | p.o. | Improved | [7][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate FFA2 agonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
FFA2 Signaling Pathway
Activation of FFA2 by an agonist like this compound can trigger two main G protein-coupled signaling cascades: the Gq/11 pathway and the Gi/o pathway. The Gq/11 pathway activates Phospholipase C (PLC), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2.
In Vivo Experimental Workflow for Metabolic Assessment
A typical in vivo study to assess the therapeutic potential of an FFA2 agonist in a diet-induced obesity (DIO) mouse model follows a structured workflow, from acclimatization and diet induction to therapeutic intervention and endpoint analysis.
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose metabolism.
Protocol:
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water. For studies with high-fat diet-fed mice, a 16-hour fast may be employed.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A sterile solution of D-glucose (typically 1-2 g/kg body weight) is administered via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The change in blood glucose over time is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
In Vivo Lipolysis Assay in Mice
Objective: To measure the rate of fatty acid and glycerol (B35011) release from adipose tissue into the bloodstream, indicating the breakdown of triglycerides.
Protocol:
-
Animal Preparation: Mice are fasted for a designated period (e.g., 6 hours).
-
Baseline Measurement: A baseline blood sample is collected to measure basal levels of free fatty acids (FFAs) and glycerol.
-
Agonist Administration: A lipolytic stimulus, such as a β3-adrenergic receptor agonist (e.g., CL 316 ,243), is administered via intraperitoneal (i.p.) injection.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 15, 30, 60 minutes).
-
Sample Processing: Blood is centrifuged to obtain plasma, which is then stored at -80°C until analysis.
-
FFA and Glycerol Measurement: Plasma concentrations of FFAs and glycerol are determined using commercially available colorimetric assay kits.
-
Data Analysis: The change in plasma FFA and glycerol levels from baseline is calculated to determine the rate of in vivo lipolysis.
Measurement of GLP-1 and PYY in Mice
Objective: To quantify the plasma levels of the gut hormones Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), which are involved in appetite regulation and glucose homeostasis.
Protocol:
-
Animal Preparation: Mice are fasted prior to the experiment.
-
DPP-4 Inhibition (for GLP-1): Due to the rapid degradation of active GLP-1 by the enzyme dipeptidyl peptidase-4 (DPP-4) in mice, a DPP-4 inhibitor (e.g., sitagliptin) is administered i.p. approximately 30 minutes before the stimulus.
-
Stimulus Administration: An oral gavage of glucose or the test compound (e.g., this compound) is administered.
-
Blood Collection: Blood is collected at specified time points into tubes containing aprotinin (B3435010) and a DPP-4 inhibitor to prevent further degradation.
-
Plasma Preparation: Blood is immediately centrifuged at 4°C to obtain plasma.
-
Hormone Measurement: Plasma levels of total or active GLP-1 and PYY are measured using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Hormone concentrations are plotted over time to assess the secretory response to the stimulus.
References
- 1. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new FFA2 agonists against established compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of new Free Fatty Acid Receptor 2 (FFA2) agonists against established compounds. The data presented herein is intended to facilitate the selection of appropriate research tools and to inform the development of next-generation therapeutics targeting FFA2.
Introduction to FFA2
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[1][2][3] FFA2 is expressed in a variety of tissues and cell types, including immune cells, adipocytes, and enteroendocrine cells, and is implicated in the regulation of metabolic and inflammatory processes.[1][2] The receptor's ability to couple to both Gαi/o and Gαq/11 signaling pathways allows it to mediate diverse physiological responses, making it an attractive target for therapeutic intervention in metabolic disorders and inflammatory diseases.[4]
Benchmarking Agonist Performance
The following tables summarize the potency (pEC50) of established and new FFA2 agonists in key functional assays. Higher pEC50 values indicate greater potency.
Gαi/o Pathway Activation: [³⁵S]GTPγS Binding Assay
This assay measures the activation of Gαi/o proteins, a hallmark of FFA2 signaling.
| Agonist | Type | pEC50 (human FFA2) | Reference |
| Propionate (C3) | Endogenous (Orthosteric) | 3.62 - 4.27 | [5][6] |
| 4-CMTB | Allosteric | ~5.88 | [7] |
| Compound 1 | Orthosteric | 7.14 | [5][6] |
| Compound 2 | Orthosteric | 6.98 | [5][6] |
| TUG-1375 | Orthosteric | Not explicitly found in GTPγS assay | |
| AZ1729 | Allosteric | 7.23 |
Gαq/11 Pathway Activation: Calcium Mobilization Assay
Activation of the Gαq/11 pathway by FFA2 leads to an increase in intracellular calcium levels.
| Agonist | Type | pEC50 (human FFA2) | Reference |
| Propionate (C3) | Endogenous (Orthosteric) | ~3.50 | [6] |
| 4-CMTB | Allosteric | ~4.47 | [8] |
| Compound 1 | Orthosteric | 6.68 | [6] |
| Compound 2 | Orthosteric | 6.39 | [6] |
| TUG-1375 | Orthosteric | Not explicitly found | |
| AZ1729 | Allosteric | No direct effect |
Downstream Signaling: ERK Phosphorylation Assay
ERK phosphorylation is a downstream event that can be initiated by both Gαi/o and Gαq/11 pathways.
| Agonist | Type | pEC50 (human FFA2) | Reference |
| Propionate (C3) | Endogenous (Orthosteric) | ~3.56 | [6] |
| 4-CMTB | Allosteric | Data not available | |
| Compound 1 | Orthosteric | 6.94 | [6] |
| Compound 2 | Orthosteric | 6.48 | [6] |
| TUG-1375 | Orthosteric | Not explicitly found | |
| AZ1729 | Allosteric | Not explicitly found |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Cell membranes expressing human FFA2
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Test agonists
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test agonists in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, agonist solution, and diluted cell membranes.
-
Initiate the binding reaction by adding a solution containing [³⁵S]GTPγS and GDP.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plates and add scintillation cocktail.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data is analyzed using non-linear regression to determine pEC50 values.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 cells transiently or stably expressing human FFA2
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test agonists
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Plate the FFA2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test agonists in assay buffer in a separate 96-well plate.
-
Place both the cell and compound plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the agonist solutions into the cell plate.
-
Immediately begin recording the fluorescence signal for 60-120 seconds.
-
The peak fluorescence response is used to calculate the agonist-induced calcium mobilization.
-
Data is analyzed using non-linear regression to determine pEC50 values.
ERK Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK (p-ERK) relative to total ERK as a measure of downstream signaling activation.
Materials:
-
Cells expressing human FFA2
-
Test agonists
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Starve the cells in serum-free media for several hours before stimulation.
-
Treat the cells with various concentrations of the test agonist for a predetermined time (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Data is analyzed using non-linear regression to determine pEC50 values.
Visualizing FFA2 Signaling and Experimental Workflow
FFA2 Signaling Pathway
The following diagram illustrates the dual signaling pathways activated by FFA2. Upon agonist binding, FFA2 can couple to Gαi/o, which inhibits adenylyl cyclase (AC) and reduces cyclic AMP (cAMP) levels. Alternatively, it can couple to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both pathways can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).
Caption: FFA2 receptor signaling pathways.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram outlines the key steps in a typical [³⁵S]GTPγS binding assay workflow.
Caption: [³⁵S]GTPγS binding assay workflow.
References
- 1. Pharmacological properties of acid N-thiazolylamide FFA2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Defining the Molecular Basis for the First Potent and Selective Orthosteric Agonists of the FFA2 Free Fatty Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to FFA2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FFA2 agonist-1 (also known as Compound 4) with other known Free Fatty Acid Receptor 2 (FFA2) agonists. The information presented is based on published experimental data, offering a resource for researchers looking to replicate or build upon existing findings in the field of metabolic and inflammatory disease research.
Data Presentation: Comparative Agonist Activity at FFA2
The following tables summarize the reported in vitro potencies of this compound and a selection of other commonly studied FFA2 agonists across various functional assays. These assays are critical for characterizing the pharmacological profile of a compound, assessing its potency and efficacy in activating distinct signaling pathways downstream of FFA2.
Table 1: Gαi/o-Mediated Signaling Potency
This table compares the potency of FFA2 agonists in assays that measure the activation of the Gαi/o signaling pathway, which is typically associated with the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.
| Compound | Assay Type | pEC50 / EC50 | Reference |
| This compound (Compound 4) | cAMP Inhibition | 0.53 μM (EC50) | [1][2] |
| Propionate (C3) | [³⁵S]GTPγS Binding | pEC50 = 4.27 ± 0.10 | [3] |
| 4-CMTB | [³⁵S]GTPγS Binding | pEC50 = 6.50 ± 0.16 | |
| AZ1729 | cAMP Inhibition | pEC50 = 6.90 ± 0.14 | |
| Compound 1 | [³⁵S]GTPγS Binding | pEC50 = 7.14 ± 0.08 | [3] |
| Compound 2 | [³⁵S]GTPγS Binding | pEC50 = 6.98 ± 0.12 | [3] |
Table 2: Gαq/11-Mediated Signaling Potency
This table outlines the potency of FFA2 agonists in activating the Gαq/11 signaling pathway, which leads to the mobilization of intracellular calcium.
| Compound | Assay Type | pEC50 / EC50 | Reference |
| This compound (Compound 4) | Intracellular Ca²⁺ Mobilization | Data Not Available | |
| Propionate (C3) | Intracellular Ca²⁺ Mobilization | pEC50 = 4.84 ± 0.04 | |
| 4-CMTB | Intracellular Ca²⁺ Mobilization | pEC50 = 6.13 ± 0.06 | |
| Compound 1 | Intracellular Ca²⁺ Mobilization | pEC50 = 6.84 ± 0.06 | [3] |
| Compound 2 | Intracellular Ca²⁺ Mobilization | pEC50 = 6.55 ± 0.08 | [3] |
Table 3: β-Arrestin Recruitment Potency
This table presents the potency of FFA2 agonists in recruiting β-arrestin-2, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
| Compound | Assay Type | pEC50 / EC50 | Reference |
| This compound (Compound 4) | β-Arrestin-2 Recruitment | 1.2 μM (EC50) | [1][2] |
| Propionate (C3) | β-Arrestin-2 Recruitment | pEC50 = 3.22 ± 0.10 | [3] |
| Compound 1 | β-Arrestin-2 Recruitment | pEC50 = 5.72 ± 0.10 | [3] |
| Compound 2 | β-Arrestin-2 Recruitment | pEC50 = 5.35 ± 0.09 | [3] |
Table 4: ERK Phosphorylation Potency
This table details the potency of FFA2 agonists in inducing the phosphorylation of Extracellular Signal-regulated Kinase (ERK), a downstream signaling event mediated by both G protein-dependent and independent pathways.
| Compound | Assay Type | pEC50 / EC50 | Reference |
| This compound (Compound 4) | ERK Phosphorylation | Data Not Available | |
| Propionate (C3) | ERK Phosphorylation | pEC50 = 3.56 ± 0.11 | [3] |
| Compound 1 | ERK Phosphorylation | pEC50 = 6.94 ± 0.16 | [3] |
| Compound 2 | ERK Phosphorylation | pEC50 = 6.48 ± 0.14 | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to obtain the data above, the following diagrams illustrate the key signaling pathways of FFA2 and the general workflows of the cited experimental assays.
Caption: FFA2 Signaling Pathways.
Caption: Key Experimental Workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are generalized protocols for the key experiments cited in this guide, based on commonly used laboratory practices.
Gαi/o-Mediated cAMP Inhibition Assay
This assay measures an agonist's ability to inhibit the production of cyclic AMP (cAMP), a hallmark of Gαi/o pathway activation.
-
Cell Culture: Culture cells stably or transiently expressing human FFA2 (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well or 384-well white, opaque microplates at a density that will result in 80-90% confluency on the day of the assay.
-
Agonist and Forskolin Preparation: Prepare serial dilutions of the FFA2 agonist. Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (typically determined empirically, e.g., 5-10 μM).
-
Stimulation: Aspirate the culture medium and add the FFA2 agonist dilutions to the cells, followed immediately by the addition of the forskolin solution. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.
Gαq/11-Mediated Intracellular Calcium Mobilization Assay
This assay quantifies an agonist's ability to induce the release of calcium from intracellular stores, a downstream effect of Gαq/11 activation.
-
Cell Culture and Seeding: As described for the cAMP assay, using black-walled, clear-bottom microplates.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered salt solution, according to the dye manufacturer's protocol. This is typically done for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare serial dilutions of the FFA2 agonist in the same buffered salt solution.
-
Stimulation and Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation) to add the agonist dilutions to the cells while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated FFA2 receptor and β-arrestin-2.
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding for FFA2 fused to a reporter enzyme fragment (e.g., Renilla luciferase) and β-arrestin-2 fused to a complementary reporter fragment (e.g., YFP) for Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Seeding: Seed the transfected cells into 96-well or 384-well white, opaque microplates.
-
Agonist Preparation: Prepare serial dilutions of the FFA2 agonist.
-
Stimulation and Measurement: Add the agonist dilutions to the cells. Immediately before reading, add the substrate for the reporter enzyme (e.g., coelenterazine (B1669285) for Renilla luciferase). Measure the light emission at two different wavelengths corresponding to the donor and acceptor fluorophores using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.
ERK1/2 Phosphorylation Assay
This assay detects the phosphorylation of ERK1/2, a downstream signaling event that can be initiated by both G protein-dependent and -independent pathways.
-
Cell Culture and Seeding: Seed cells expressing FFA2 in multi-well plates.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for several hours (e.g., 4-18 hours) to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Add serial dilutions of the FFA2 agonist to the cells and incubate for a short period (typically 5-10 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection of Phospho-ERK: The levels of phosphorylated ERK1/2 in the cell lysates can be quantified using various methods, including:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total ERK1/2.
-
Homogeneous Assays: Employ technologies like HTRF or AlphaLISA® for a no-wash, plate-based detection of phospho-ERK1/2.
-
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to obtain the EC50 or pEC50 value.
References
Safety Operating Guide
Navigating the Handling of FFA2 Agonist-1: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of FFA2 agonist-1 (CAS: 1312799-06-6), a potent agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This compound is a small molecule compound instrumental in obesity research, known to induce mucosal responses of the appetite-regulating peptide YY (PYY), inhibit fat accumulation, and influence intestinal function and food intake[1][2].
Immediate Safety and Handling
A thorough risk assessment should be conducted before commencing any work with this compound. While a comprehensive Safety Data Sheet (SDS) provides specific details, the following summarizes the crucial personal protective equipment (PPE) and handling precautions.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The recommended PPE for handling this compound, particularly in its powdered form, is detailed below.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of nitrile or neoprene gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Disposable Gown | A long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required. The gown should close in the back. |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is necessary when handling the powder outside of a certified chemical fume hood or other containment device to prevent inhalation of airborne particles. Surgical masks do not provide adequate protection. |
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[3].
-
Engineering Controls: Ensure adequate ventilation and set up emergency exits and a risk-elimination area[3].
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials and foodstuff containers[1][3]. The recommended storage temperature is -20°C[1].
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Take off contaminated clothing immediately and wash before reuse[3].
Emergency Procedures and Disposal
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation[3]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[3]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor[3]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[3]. |
Spills and Disposal
-
Spill Containment: In case of a spill, avoid dust formation. Evacuate personnel to a safe area. Remove all sources of ignition and use spark-proof tools. Prevent the chemical from entering drains[3].
-
Disposal: Collect and arrange for disposal in suitable, closed containers. Adhere to all local, state, and federal regulations for chemical waste disposal. Discharge into the environment must be avoided[3].
Understanding FFA2 Signaling
FFA2, a G protein-coupled receptor (GPCR), is a key sensor of short-chain fatty acids (SCFAs). Upon activation by an agonist like this compound, it can couple to two primary signaling pathways: the Gαi/o pathway and the Gαq/11 pathway. This dual signaling capability allows FFA2 to elicit diverse physiological responses in different cell types.
Experimental Protocols for this compound Characterization
The following are generalized protocols for key in vitro assays to characterize the activity of this compound. These should be adapted and optimized for specific cell lines and laboratory conditions.
Experimental Workflow Overview
cAMP Inhibition Assay (Gαi/o Pathway)
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a hallmark of Gαi activation.
-
Objective: To determine the EC50 value of this compound for the inhibition of adenylyl cyclase.
-
Principle: Cells expressing FFA2 are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. An agonist activating the Gαi pathway will inhibit this forskolin-induced cAMP production.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFA2.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
-
-
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer containing a PDE inhibitor to a predetermined optimal density.
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer and dispense into a 384-well plate.
-
Cell Stimulation: Prepare a solution of forskolin at a concentration that gives approximately 80% of its maximal effect (EC80). Add this to the cell suspension.
-
Dispense the cell/forskolin mixture into the wells containing the this compound.
-
Incubation: Incubate the plate at room temperature for the time specified by the cAMP kit manufacturer (typically 30-60 minutes).
-
cAMP Detection: Add the cAMP detection reagents as per the kit's protocol.
-
Measurement: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader).
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Mobilization Assay (Gαq/11 Pathway)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway by this compound.
-
Objective: To determine the EC50 value of this compound for inducing calcium flux.
-
Principle: Activation of the Gαq pathway leads to the activation of Phospholipase C, which generates inositol (B14025) triphosphate (IP3). IP3 triggers the release of Ca²⁺ from intracellular stores. This change is detected by a calcium-sensitive fluorescent dye.
-
Materials:
-
HEK293 cells stably expressing human FFA2.
-
Assay plate (e.g., black-walled, clear-bottom 96-well plate).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Fluorescence microplate reader (e.g., FlexStation).
-
-
Procedure:
-
Cell Plating: Seed cells onto the assay plate and culture overnight to form a confluent monolayer[4].
-
Dye Loading: Remove culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 30-60 minutes at 37°C[4].
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the agonist to the cells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (peak response minus baseline) is plotted against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor, a key event in GPCR desensitization and signaling.
-
Objective: To determine the EC50 value of this compound for inducing β-arrestin recruitment.
-
Principle: This assay often uses enzyme fragment complementation (EFC). The FFA2 receptor is tagged with one part of an enzyme, and β-arrestin is tagged with the complementary part. Upon agonist-induced recruitment, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence)[5].
-
Materials:
-
Cell line stably co-expressing a tagged FFA2 receptor and tagged β-arrestin (e.g., PathHunter® cells).
-
Assay buffer.
-
This compound.
-
Detection reagents for the specific assay platform.
-
-
Procedure:
-
Cell Plating: Plate the cells in the appropriate microplate and incubate to allow for adherence (typically 24-48 hours)[6].
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer and add them to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment[6].
-
Detection: Add the detection reagents according to the manufacturer's protocol. Incubate at room temperature for approximately 60 minutes[6].
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activities of this compound (Compound 4)[1][2].
| Assay | Potency (EC50) | Pathway Assessed |
| FFA2 Agonist Activity | 81 nM | Overall Receptor Activation |
| β-Arrestin-2 Recruitment Assay | 1.2 µM | β-Arrestin Pathway |
| cAMP Inhibition Assay | 0.53 µM | Gαi/o Pathway |
By providing this comprehensive guide, we aim to equip researchers with the necessary information to handle this compound safely and effectively, fostering a culture of safety and precision in the laboratory. This information is intended to supplement, not replace, institution-specific safety protocols and the detailed information available in the Safety Data Sheet.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
